4-Cyclopropylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7(1)8-3-5-9-6-4-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQVBFDHWAVUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394267 | |
| Record name | 4-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4904-21-6 | |
| Record name | 4-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Cyclopropylpyridine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Cyclopropylpyridine stands as a molecule of significant interest at the intersection of synthetic chemistry and pharmaceutical sciences. The incorporation of a cyclopropyl group onto the pyridine scaffold imparts a unique combination of physicochemical and conformational properties. This guide provides an in-depth exploration of the core physicochemical characteristics of this compound, its synthesis and reactivity, and its burgeoning applications, particularly in the realm of drug discovery. The unique strain and electronic nature of the cyclopropyl ring, coupled with the aromaticity and basicity of the pyridine core, create a versatile building block for the design of novel therapeutics and functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉N | [1] |
| Molecular Weight | 119.17 g/mol | [2] |
| Boiling Point | 61-62 °C at 3.9 Torr | [3] |
| Density (predicted) | 1.076 ± 0.06 g/cm³ | [3] |
| pKa (predicted) | 6.33 ± 0.10 | [3] |
| LogP (predicted) | 1.959 | [4] |
Solubility Profile
The solubility of this compound is dictated by the interplay of the polar pyridine ring and the nonpolar cyclopropyl group.
-
Water : Based on its structure, this compound is expected to be sparingly soluble in water. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, contributing to some aqueous solubility.[5]
-
Organic Solvents : It is anticipated to exhibit good solubility in a range of common organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and aromatic solvents (toluene).[6] This is due to the overall organic character of the molecule.
A precise quantitative solubility profile would require experimental determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this compound are not publicly available, its expected spectral features can be predicted based on the analysis of analogous compounds and established spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine ring and the cyclopropyl group.
-
Pyridine Protons : The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The two protons ortho to the nitrogen (at C2 and C6) will be the most deshielded and will likely appear as a doublet. The two protons meta to the nitrogen (at C3 and C5) will be more shielded and appear as another doublet.
-
Cyclopropyl Protons : The protons of the cyclopropyl ring will be in the aliphatic region (typically δ 0.5-2.0 ppm). Due to the rigid nature of the three-membered ring, the methylene protons are diastereotopic and will likely show complex splitting patterns (multiplets). The methine proton attached to the pyridine ring will also appear as a multiplet.
For comparison, the ¹H NMR spectrum of the related compound 4-propylpyridine shows signals for the pyridine protons at approximately δ 8.48 and 7.10 ppm, and the propyl group protons between δ 0.95 and 2.58 ppm.[7]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Pyridine Carbons : The carbons of the pyridine ring will resonate in the downfield region (typically δ 120-150 ppm). The carbon atom attached to the nitrogen (C2 and C6) and the carbon bearing the cyclopropyl group (C4) will have distinct chemical shifts.
-
Cyclopropyl Carbons : The carbons of the cyclopropyl ring will appear in the upfield, aliphatic region (typically δ 5-20 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound will display characteristic absorption bands for both the pyridine ring and the cyclopropyl group.
-
Pyridine Ring Vibrations :
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C and C=N stretching: ~1400-1600 cm⁻¹
-
C-H out-of-plane bending: ~700-900 cm⁻¹
-
-
Cyclopropyl Group Vibrations :
-
C-H stretching: ~3000-3100 cm⁻¹ (can overlap with aromatic C-H)
-
Ring deformation ("breathing") modes: ~1000-1050 cm⁻¹ and ~850 cm⁻¹
-
The IR spectrum of 4-vinylpyridine shows characteristic pyridine ring absorptions in the 1400-1600 cm⁻¹ region.[8]
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 119. Fragmentation may involve the loss of the cyclopropyl group or rearrangements of the pyridine ring. The mass spectrum of the isomeric 4-propylpyridine shows a molecular ion at m/z 121.[3]
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes, often involving the modification of a pre-existing pyridine ring or the construction of the pyridine ring with the cyclopropyl moiety already in place.
Synthetic Methodologies
A common approach involves the reaction of 4-vinylpyridine with a source of methylene, such as the Simmons-Smith reagent (diiodomethane and a zinc-copper couple) or by the decomposition of diazomethane in the presence of a copper catalyst.
Figure 1: A representative synthetic scheme for the preparation of this compound via cyclopropanation of 4-vinylpyridine.
Chemical Reactivity
The reactivity of this compound is a composite of the individual reactivities of the pyridine ring and the cyclopropyl group.
-
Pyridine Ring Reactivity : The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, with substitution typically occurring at the 3- and 5-positions. Conversely, it is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present or if the nitrogen is quaternized.
-
Cyclopropyl Group Reactivity : The cyclopropyl group, with its inherent ring strain and increased s-character in the C-H bonds, can participate in reactions that lead to ring-opening.[9] This reactivity can be harnessed in the presence of transition metal catalysts or under certain acidic conditions. The electronic properties of the cyclopropyl group can also influence the reactivity of the attached pyridine ring through resonance and inductive effects.
Applications in Drug Discovery and Medicinal Chemistry
The cyclopropyl moiety is a "privileged" structural motif in medicinal chemistry, and its incorporation into drug candidates, such as in this compound, can confer several advantageous properties.[10][11]
Table 2: Impact of the Cyclopropyl Group in Drug Design
| Property | Effect of Cyclopropyl Moiety | Rationale |
| Metabolic Stability | Often increases | The C-H bonds of the cyclopropyl ring are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. |
| Potency | Can enhance | The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, improving binding affinity to the target protein. |
| Solubility | Can improve | The introduction of the non-polar cyclopropyl group can modulate the overall lipophilicity of a molecule, which can be optimized to improve solubility and permeability. |
| Pharmacokinetics | Can improve | By blocking sites of metabolism, the cyclopropyl group can lead to a longer half-life and improved oral bioavailability. |
The this compound scaffold can be found in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. For instance, it has been explored in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists.[7]
Figure 2: The central role of the this compound scaffold in imparting favorable pharmacological properties to drug candidates.
Applications in Materials Science
While the primary focus of this compound research has been in the pharmaceutical sector, its unique electronic and structural features suggest potential applications in materials science. Pyridine-containing polymers are known for their interesting electronic and optical properties. The incorporation of the cyclopropyl group could be used to fine-tune the properties of such materials, for instance, by altering polymer chain packing or by serving as a reactive handle for cross-linking or further functionalization. However, specific examples of this compound in materials science applications are not extensively documented in the current literature.
Experimental Protocols
General Protocol for Physicochemical Property Determination
1. Melting Point Determination: a. A small, dry sample of this compound is packed into a capillary tube. b. The capillary tube is placed in a melting point apparatus. c. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min). d. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
2. Boiling Point Determination: a. A sample of this compound is placed in a distillation flask with boiling chips. b. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation head. c. The sample is heated, and the temperature at which a steady stream of distillate is collected is recorded as the boiling point. For reduced pressure distillation, a vacuum pump and manometer are used.
3. Solubility Determination: a. A known volume of a selected solvent (e.g., 10 mL of water) is placed in a vial. b. Small, weighed portions of this compound are added incrementally with vigorous stirring. c. The point at which no more solute dissolves (saturation) is noted. d. The total mass of the dissolved solute is used to calculate the solubility in g/100 mL.
General Protocol for Spectroscopic Analysis
1. NMR Spectroscopy: a. A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). b. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added. c. The solution is transferred to an NMR tube. d. The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
2. IR Spectroscopy: a. A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. b. Alternatively, for a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc. c. The IR spectrum is recorded using an FTIR spectrometer.
3. Mass Spectrometry: a. A dilute solution of this compound in a volatile solvent is prepared. b. The sample is introduced into the mass spectrometer (e.g., via direct injection or through a GC inlet). c. The mass spectrum is obtained using an appropriate ionization technique (e.g., electron ionization).
Conclusion
This compound is a molecule with a rich chemical profile that offers significant potential for innovation, particularly in the field of drug discovery. Its unique combination of a basic aromatic heterocycle and a strained carbocycle provides a powerful platform for the development of new chemical entities with enhanced pharmacological properties. While its application in materials science is still in its nascent stages, the fundamental properties of this compound suggest a promising future in this area as well. Further experimental elucidation of its physicochemical properties and exploration of its reactivity will undoubtedly continue to expand the utility of this versatile building block.
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ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available from: [Link]
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An In-depth Technical Guide to 4-Cyclopropylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 4-Cyclopropylpyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document will delve into its chemical identity, synthesis, structural characterization, and key applications, offering valuable insights for researchers and developers in the pharmaceutical and chemical industries.
Core Chemical Identity
CAS Number: 4904-21-6
Molecular Formula: C₈H₉N
Molecular Weight: 119.17 g/mol
Structure:
IUPAC Name: this compound
InChI Key: WLQVBFDHWAVUJN-UHFFFAOYSA-N
Physicochemical Properties:
| Property | Value | Source |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Synthesis of this compound: A Focus on Suzuki-Miyaura Coupling
The introduction of a cyclopropyl moiety onto a pyridine ring is a key synthetic challenge. Among the various methods, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile approach, offering high yields and broad functional group tolerance.[1][2] This method typically involves the palladium-catalyzed reaction of a halopyridine with a cyclopropylboronic acid derivative.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.
Detailed Experimental Protocol (Illustrative):
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates.[3][4] Optimization may be required for specific laboratory conditions.
Materials:
-
4-Bromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), potassium phosphate (2.0-3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 eq) and PCy₃ (0.04 eq)).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligand through oxidation.
-
Base (K₃PO₄): Activates the boronic acid for transmetalation with the palladium complex.[1]
-
Ligand (PCy₃): A bulky, electron-rich phosphine ligand that can enhance the catalytic activity for cross-coupling reactions.[3]
-
Aqueous/Organic Solvent System: The presence of water can accelerate the rate of some Suzuki couplings.[3]
Structural Characterization
Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Expected ¹H NMR Spectral Features:
-
Pyridine Protons: Two distinct signals in the aromatic region, corresponding to the protons at the 2,6- and 3,5-positions of the pyridine ring. The protons at the 2,6-positions (α to the nitrogen) are expected to be downfield compared to the protons at the 3,5-positions (β to the nitrogen).
-
Cyclopropyl Protons: A complex multiplet in the upfield region corresponding to the methine and methylene protons of the cyclopropyl ring.
Expected ¹³C NMR Spectral Features:
-
Pyridine Carbons: Signals corresponding to the carbons of the pyridine ring. The carbon at the 4-position, attached to the cyclopropyl group, will have a characteristic chemical shift. The carbons at the 2,6- and 3,5-positions will also be distinct.
-
Cyclopropyl Carbons: Signals in the upfield region for the methine and methylene carbons of the cyclopropyl ring.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 119.17.
Applications in Drug Discovery and Materials Science
The unique structural and electronic properties of the cyclopropyl group make it a valuable substituent in the design of novel molecules. When appended to a pyridine scaffold, it can significantly influence the compound's biological activity and material properties.
Medicinal Chemistry:
The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[7][8] The introduction of a cyclopropyl group can offer several advantages in drug design:
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a drug.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule in a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target.
-
Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other properties that are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Substituted pyridines have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[9] The incorporation of a cyclopropyl moiety into these scaffolds represents a promising avenue for the development of new and improved therapeutics.
Logical Relationship in Drug Design:
Caption: Influence of the cyclopropyl group on pyridine-based drug candidates.
Materials Science:
The unique electronic properties of the pyridine ring, combined with the strained nature of the cyclopropyl group, make this compound and its derivatives interesting building blocks for novel materials with specific optical and electronic properties.[10]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its synthesis, primarily achieved through Suzuki-Miyaura coupling, is a well-established and versatile method. The incorporation of the cyclopropyl group onto the pyridine scaffold imparts unique properties that can be exploited in the design of novel drugs and functional materials. This guide provides a foundational understanding of this important compound, serving as a valuable resource for researchers and developers in the field.
References
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ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. Retrieved from [Link]
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RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
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Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR Data for Compounds 4-7 (500 MHz for 1H and 125 MHz for 13C). Retrieved from [Link]
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Semantic Scholar. (n.d.). A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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A Predictive Spectroscopic Guide to 4-Cyclopropylpyridine for Advanced Research
Abstract: This technical guide provides a detailed predictive analysis of the key spectroscopic data for 4-Cyclopropylpyridine, a molecule of interest for medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of a complete, published experimental dataset for this specific molecule, this guide synthesizes data from analogous structures and first principles to provide a robust predictive framework. Each section includes an in-depth interpretation of the spectral features, explaining the underlying chemical principles, and provides standardized, field-proven protocols for data acquisition.
Introduction and Molecular Structure
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a cyclopropyl group. The unique electronic properties and conformational rigidity of the cyclopropyl moiety make it a valuable substituent in drug design, often improving metabolic stability and binding affinity. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation in complex research environments.
This guide serves as a predictive reference, detailing the spectral data one would expect to observe when analyzing this compound. The predictions are grounded in established spectroscopic principles and data from structurally related compounds, such as cyclopropylbenzene and substituted pyridines.
Below is the chemical structure with IUPAC numbering for carbons and lettered protons for clarity in spectral assignments.
Caption: Structure of this compound with atom labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for this compound are based on the distinct electronic environments of its protons and carbons.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is defined by chemical shift (δ), integration, and multiplicity.
-
Pyridine Protons (Ha/Ha' and Hb/Hb'): The protons on the pyridine ring are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom. They are expected to appear in the aromatic region (7.0-8.5 ppm). Due to the symmetry of the 4-substituted ring, the H-2 and H-6 protons (Ha/Ha') are chemically equivalent, as are the H-3 and H-5 protons (Hb/Hb'). This will result in a characteristic AA'BB' spin system, which often appears as two distinct doublets.
-
Cyclopropyl Protons (Hc, Hd/Hd', He/He'): A key diagnostic feature is the pronounced upfield shift of the cyclopropyl protons, a result of the magnetic anisotropy generated by the strained ring's C-C bonds.[1] The methine proton (Hc) will be a multiplet due to coupling with the four methylene protons. The four methylene protons (Hd/Hd', He/He') are diastereotopic and will appear as two separate multiplets in the highly shielded region of the spectrum, typically below 1.0 ppm.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ha, Ha' | ~8.4 - 8.6 | Doublet (d) | 2H |
| Hb, Hb' | ~7.0 - 7.2 | Doublet (d) | 2H |
| Hc | ~1.8 - 2.0 | Multiplet (m) | 1H |
| Hd, Hd', He, He' | ~0.7 - 1.1 | Multiplet (m) | 4H |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
In the ¹³C NMR spectrum, each unique carbon atom gives a single peak.
-
Pyridine Carbons: The pyridine carbons are significantly deshielded. The carbon attached to the nitrogen (C2/C6) and the carbon bearing the cyclopropyl group (C4) will have distinct chemical shifts influenced by their position relative to the heteroatom and the substituent.
-
Cyclopropyl Carbons: The cyclopropyl carbons (C7, C8, C9) are characteristically shielded and appear at a high field (upfield), a direct consequence of their sp³-like hybridization and ring strain. Data for cyclopropylbenzene show the methine carbon around 16 ppm and the methylene carbons around 10 ppm.[2][3]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C4 | ~155 - 158 |
| C2, C6 | ~149 - 151 |
| C3, C5 | ~122 - 124 |
| C7 (methine) | ~15 - 18 |
| C8, C9 (methylene) | ~9 - 12 |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
Caption: Standard workflow for NMR spectroscopic analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4][5] Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved; gentle vortexing may be applied. Filter the solution through a pipette with a cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
Instrument Setup: Carefully insert the NMR tube into a spinner turbine, adjusting the depth with a gauge. Place the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.[7]
-
Data Acquisition: Load a standard experiment parameter set for ¹H or ¹³C acquisition. Key parameters include the pulse angle, acquisition time, relaxation delay, and the number of scans. For ¹³C, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected. The chemical shift axis is calibrated by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) to 0 ppm. Finally, the peaks in the ¹H spectrum are integrated to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is highly specific to its functional groups.[8]
Predicted Characteristic IR Absorptions
The IR spectrum of this compound is expected to show absorptions characteristic of both the aromatic pyridine ring and the aliphatic cyclopropyl group.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[8] The C-H bonds of the cyclopropyl ring also have a characteristic absorption in this region, often around 3080-3000 cm⁻¹, which may overlap with the aromatic signals.[9]
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[10]
-
Cyclopropyl Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" or skeletal vibrations, with a notable band often appearing around 1020-1000 cm⁻¹.[9]
-
C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the fingerprint region below 900 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic & Cyclopropyl C-H Stretch | Medium to Weak |
| 1600 - 1580 | Pyridine Ring C=C/C=N Stretch | Strong |
| 1500 - 1450 | Pyridine Ring C=C/C=N Stretch | Medium to Strong |
| ~1020 | Cyclopropyl Ring Deformation | Medium |
| 900 - 650 | Aromatic C-H Out-of-Plane Bend | Strong |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.[11][12][13]
Detailed Steps:
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (typically diamond or germanium) is clean. Use a soft tissue lightly soaked in a volatile solvent like isopropanol to wipe the crystal surface, then allow it to dry completely. Run the background scan, which measures the ambient atmosphere (H₂O, CO₂) and the instrument's response. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of this compound directly onto the center of the ATR crystal. If it is a solid, a few milligrams is sufficient. If it is a liquid, one or two drops will suffice.[14]
-
Apply Pressure: For solid samples, lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[14]
-
Data Collection: Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, retract the press arm, and carefully clean the sample off the crystal surface using a soft tissue and an appropriate solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.
Predicted Mass Spectrum (Electrospray Ionization, ESI)
Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺.[15][16]
-
Molecular Formula: C₈H₉N
-
Exact Mass: 119.0735 g/mol
-
Molecular Ion Peak: In positive-ion ESI-MS, the base peak is expected to be the protonated molecule at m/z = 120.0813 ([C₈H₁₀N]⁺).
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Fragmentation of substituted pyridines can be complex.[17] Plausible fragmentation pathways for this compound could involve the loss of neutral molecules like ethylene (C₂H₄, 28 Da) from the cyclopropyl ring or cleavage of the cyclopropyl group itself. Common fragments from the pyridine ring itself, such as the pyridinium ion at m/z 78, may also be observed.[18][19]
Table 4: Predicted Key Ions in the ESI Mass Spectrum
| m/z (Predicted) | Ion Formula | Description |
| 120.0813 | [C₈H₁₀N]⁺ | [M+H]⁺ (Molecular Ion) |
| 92.0653 | [C₆H₆N]⁺ | [M+H - C₂H₄]⁺ |
| 78.0344 | [C₅H₄N]⁺ | Pyridinium fragment |
Experimental Protocol for ESI-MS Analysis
This protocol outlines a standard procedure for analyzing a small molecule via direct infusion ESI-MS.[20][21]
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile. From this stock, create a dilute working solution of ~1-10 µg/mL by diluting it with a suitable solvent mixture, often containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[20][22] The final solution must be free of any solid particles.
-
Instrument Calibration: Before analysis, the mass spectrometer must be calibrated using a known calibration standard solution. This ensures high mass accuracy.
-
Direct Infusion Setup: The sample solution is loaded into a syringe and placed onto a syringe pump. The pump infuses the sample at a slow, constant flow rate (e.g., 5-10 µL/min) into the ESI source.
-
Ionization: In the ESI source, a high voltage is applied to the capillary tip, nebulizing the sample into a fine mist of charged droplets. A heated drying gas (nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions ([M+H]⁺).[16]
-
Data Acquisition: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their m/z ratio. The detector records the abundance of each ion, generating the mass spectrum. Data is typically acquired over a mass range that includes the expected molecular ion, for instance, m/z 50-500.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive predictive framework for the characterization of this compound. The key identifying features include the distinct AA'BB' system in the aromatic region and the highly shielded multiplets of the cyclopropyl protons in the ¹H NMR spectrum. The ¹³C NMR is characterized by the upfield signals of the three-membered ring. The IR spectrum is expected to show characteristic bands for both the pyridine and cyclopropyl moieties, while mass spectrometry should confirm the molecular weight with a prominent [M+H]⁺ ion at m/z 120. These detailed interpretations and robust experimental protocols will serve as an invaluable resource for scientists working with this compound, ensuring accurate identification and facilitating its application in research and development.
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Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
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ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
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ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]
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ResearchGate. (2008). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available at: [Link]
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Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available at: [Link]
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Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Available at: [Link]
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Available at: [Link]
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Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1965). The Infrared Spectra of Some Cyclopropanes. Journal of Organic Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Available at: [Link]
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ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectra of adsorbed pyridine for different catalysts. Available at: [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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University of Arizona. (n.d.). Electrospray Ionization (ESI). Available at: [Link]
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ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. Available at: [Link]
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Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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UMass OWL. (n.d.). IR Group Frequencies. Available at: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Cyclopropylpyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-cyclopropylpyridine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical principles, detailed experimental protocols, and a thorough interpretation of the spectral data. By synthesizing foundational NMR concepts with field-proven insights, this guide aims to serve as an authoritative resource for the structural elucidation of this compound and related heterocyclic compounds. The analysis is supported by data from analogous structures and established spectroscopic principles, providing a robust framework for understanding the nuanced spectral features of this molecule.
Introduction
Significance of this compound in Modern Chemistry
This compound is a heterocyclic compound that incorporates both a pyridine ring and a cyclopropyl moiety. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials due to its unique electronic properties and ability to participate in hydrogen bonding. The cyclopropyl group, a three-membered carbocycle, is often employed as a bioisostere for phenyl rings or other larger groups, offering improved metabolic stability and binding affinity in drug candidates. The combination of these two functionalities in this compound results in a molecule with a distinct three-dimensional structure and electronic distribution, making it a valuable building block in synthetic chemistry.
The Indispensable Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound, NMR is essential for confirming its identity and purity, and for understanding the electronic interplay between the aromatic pyridine ring and the strained cyclopropyl substituent.
Spectroscopic Nuances of this compound
The NMR spectra of this compound present a fascinating case study in structural elucidation. The aromatic protons of the pyridine ring exhibit characteristic downfield shifts due to the ring's diamagnetic anisotropy, while the protons of the cyclopropyl group appear in the highly shielded upfield region. The interpretation of these spectra requires a solid understanding of chemical shifts, spin-spin coupling, and the influence of the electron-withdrawing nature of the pyridine ring on the adjacent cyclopropyl group.
Foundational Principles of NMR Spectroscopy
The Basics of ¹H and ¹³C NMR
NMR spectroscopy is based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.
Chemical Shift (δ): A Window into the Electronic Environment
The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR spectroscopy. It quantifies the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS).
-
Pyridine Moiety: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons and carbons. Protons and carbons in the α-positions (C2 and C6) are the most deshielded and appear at the highest chemical shifts, followed by the γ-position (C4), and finally the β-positions (C3 and C5).[2]
-
Cyclopropyl Moiety: The cyclopropane ring exhibits significant magnetic anisotropy. The circulation of electrons within the strained C-C bonds generates a local magnetic field that shields the region above and below the ring plane.[3] This results in the characteristic upfield chemical shifts for the cyclopropyl protons, often appearing between 0 and 1 ppm.
Spin-Spin Coupling (J): Mapping Atomic Connectivity
Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring nuclei, transmitted through the bonding electrons. This interaction splits NMR signals into multiplets (e.g., doublets, triplets), and the magnitude of the splitting, the coupling constant (J) measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle. In this compound, we expect to observe coupling between adjacent protons on the pyridine ring and complex vicinal and geminal couplings within the cyclopropyl ring.
2D NMR: Resolving Complexity
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals, especially in complex molecules.[4]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, revealing the connectivity of proton spin systems.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached, providing a definitive link between the ¹H and ¹³C spectra.[6]
Experimental Methodology
Protocol for NMR Sample Preparation
A meticulously prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.[7][8]
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable.[9]
-
Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry NMR tube to remove any particulate matter.[6]
-
Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference for chemical shifts (δ = 0.00 ppm).
Instrumentation and Data Acquisition
High-resolution NMR spectra are typically acquired on spectrometers with magnetic field strengths of 300 MHz or higher. The following table summarizes typical acquisition parameters for 1D ¹H and ¹³C NMR experiments.[2][10]
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single-pulse (e.g., zg30) | Proton-decoupled single-pulse (e.g., zgpg30) |
| Spectral Width | 0 - 10 ppm | 0 - 160 ppm |
| Acquisition Time | 2 - 4 s | 1 - 2 s |
| Relaxation Delay | 1 - 5 s | 2 s |
| Number of Scans | 8 - 16 | 128 - 1024 (or more) |
Experimental Workflow
The overall process from sample preparation to final spectral analysis can be visualized as a systematic workflow.
Caption: Workflow for NMR spectral analysis.
¹H NMR Spectral Analysis of this compound
Based on the analysis of structurally similar compounds, such as 4-propylpyridine and cyclopropylbenzene, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.[3][11]
Predicted Chemical Shifts and Multiplicities
-
Aromatic Region (Pyridyl Protons):
-
H-2, H-6 (α-protons): These protons are closest to the electronegative nitrogen atom and are expected to be the most deshielded, appearing as a doublet around δ 8.50 ppm .
-
H-3, H-5 (β-protons): These protons are expected to be more shielded than the α-protons, appearing as a doublet around δ 7.05 ppm .
-
-
Aliphatic Region (Cyclopropyl Protons):
-
H-7 (methine proton): The single proton on the carbon attached to the pyridine ring is expected to appear as a multiplet around δ 1.90 ppm .
-
H-8, H-8' (methylene protons): These four protons on the two CH₂ groups of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns. They are expected to resonate in the highly shielded region, with two distinct multiplets around δ 1.05 ppm and δ 0.75 ppm .
-
Analysis of Coupling Constants
-
Pyridyl Protons: The ortho-coupling between H-2 and H-3 (and H-5 and H-6) is typically in the range of ³J = 5-6 Hz.
-
Cyclopropyl Protons: The vicinal coupling constants within the cyclopropyl ring are highly dependent on the dihedral angle. Generally, cis-couplings (around 8-10 Hz) are larger than trans-couplings (around 4-6 Hz).
Data Summary Table for Predicted ¹H NMR
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | 8.50 | d | ~5.5 | 2H |
| H-3, H-5 | 7.05 | d | ~5.5 | 2H |
| H-7 | 1.90 | m | - | 1H |
| H-8, H-8' | 1.05 | m | - | 2H |
| H-8, H-8' | 0.75 | m | - | 2H |
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is predicted based on data for 4-substituted pyridines.[12][13]
Predicted Chemical Shifts
-
Aromatic Carbons:
-
C-4 (ipso-carbon): The carbon directly attached to the cyclopropyl group is expected to have a chemical shift around δ 155 ppm .
-
C-2, C-6 (α-carbons): These carbons, adjacent to the nitrogen, are expected to be highly deshielded, resonating around δ 149 ppm .
-
C-3, C-5 (β-carbons): These carbons are the most shielded of the aromatic carbons, with an expected chemical shift around δ 121 ppm .
-
-
Aliphatic Carbons:
-
C-7 (methine carbon): The tertiary carbon of the cyclopropyl ring is predicted to be around δ 16 ppm .
-
C-8 (methylene carbons): The two equivalent methylene carbons of the cyclopropyl ring are expected to be highly shielded, with a chemical shift around δ 9 ppm .
-
Data Summary Table for Predicted ¹³C NMR
| Carbon | Predicted δ (ppm) |
| C-4 | 155 |
| C-2, C-6 | 149 |
| C-3, C-5 | 121 |
| C-7 | 16 |
| C-8 | 9 |
Advanced 2D NMR Correlation Analysis
To provide unambiguous assignments, 2D NMR experiments are invaluable.
Homonuclear Correlation Spectroscopy (COSY)
A COSY spectrum would reveal the coupling network between the protons. Key expected correlations include:
-
A cross-peak between the signals at δ 8.50 (H-2, H-6) and δ 7.05 (H-3, H-5), confirming their ortho relationship.
-
Cross-peaks between the methine proton (H-7) at δ 1.90 and the methylene protons (H-8, H-8') at δ 1.05 and δ 0.75, confirming the connectivity within the cyclopropyl ring.
Caption: Predicted ¹H-¹H COSY correlations.
Heteronuclear Single Quantum Coherence (HSQC)
An HSQC spectrum directly links protons to their attached carbons.[1] The expected correlations would be:
-
δ 8.50 (¹H) with δ 149 (¹³C) for C-2/H-2 and C-6/H-6.
-
δ 7.05 (¹H) with δ 121 (¹³C) for C-3/H-3 and C-5/H-5.
-
δ 1.90 (¹H) with δ 16 (¹³C) for C-7/H-7.
-
δ 1.05 and δ 0.75 (¹H) with δ 9 (¹³C) for C-8/H-8.
The quaternary carbon (C-4) would not show a correlation in the HSQC spectrum, aiding in its identification.
Discussion and Field Insights
Electronic Effects of the Cyclopropyl Group
The cyclopropyl group is known to have electronic properties similar to a vinyl group, capable of donating electron density to an adjacent π-system through conjugation. This effect would slightly shield the pyridine ring compared to pyridine itself, although the primary influence on the chemical shifts remains the electronegativity of the nitrogen atom.
Self-Validating Systems: A Pillar of Trustworthiness
The combination of 1D and 2D NMR experiments forms a self-validating system for structural elucidation. The assignments from the ¹H NMR spectrum are used to interpret the COSY spectrum, which in turn confirms the proton connectivity. The HSQC spectrum then provides a robust bridge to the ¹³C NMR spectrum, allowing for the confident assignment of carbon resonances. Any inconsistencies in this workflow would immediately signal a potential misinterpretation or the presence of an unexpected structural feature.
Conclusion
The NMR spectral analysis of this compound is a clear demonstration of the power of modern spectroscopic techniques. The distinct chemical shifts of the pyridyl and cyclopropyl protons, governed by the electronic and anisotropic effects of their respective ring systems, provide a unique fingerprint for this molecule. While the predicted data presented in this guide offers a strong foundation for its characterization, the acquisition of experimental spectra is always the gold standard. By following the detailed experimental protocols and interpretive strategies outlined herein, researchers can confidently elucidate the structure of this compound and its derivatives, facilitating their application in the advancement of science and medicine.
References
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UCL Department of Chemistry. (n.d.). NMR Sample Preparation. University College London. Retrieved from [Link]
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Nanalysis Corp. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (2019, October 15). 2D-NMR what is the different between COSY and HSQC?? Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Prep. Retrieved from [Link]
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Durham University. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
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Pennsylvania State University. (n.d.). PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). Retrieved from [Link]
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Royal Society of Chemistry. (2023). Indranil Chatterjee†, Deblina Roy† and Gautam Panda - Supporting Information. Retrieved from [Link]
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The Computational Lens: An In-depth Technical Guide to the Theoretical and Computational Exploration of 4-Cyclopropylpyridine
Preamble: The Convergence of Theory and Experiment in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research and development, the synergy between empirical laboratory investigation and in silico computational analysis has become an indispensable engine for innovation. The ability to predict, model, and understand the nuanced physicochemical properties of novel chemical entities at a molecular level provides an unparalleled advantage in the rational design of effective and safe therapeutic agents.[1][2] This guide is dedicated to the comprehensive theoretical and computational characterization of 4-Cyclopropylpyridine, a heterocyclic compound of significant interest due to the prevalence of both the pyridine and cyclopropyl motifs in a multitude of bioactive molecules. By leveraging the power of computational chemistry, we can elucidate the structural, spectroscopic, and electronic characteristics that govern the behavior of this molecule, thereby providing a robust framework for its potential applications in drug development.[3][4]
This document is structured to serve as a practical and scientifically rigorous resource for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that logically unfolds the multifaceted computational investigation of this compound, from its fundamental geometry to its potential for intermolecular interactions.
Molecular Structure and Conformational Landscape: A Foundation of Understanding
The journey into the computational analysis of any molecule begins with a precise determination of its three-dimensional structure and an exploration of its conformational flexibility. For this compound, the rotational freedom around the C-C bond connecting the cyclopropyl and pyridine rings is a key determinant of its overall shape and, consequently, its biological activity.
Synthesis of this compound
Several synthetic routes to this compound have been reported in the literature. One common approach involves the reaction of a 4-vinylpyridine with a cyclopropanating agent. For instance, the reaction of 4-vinylpyridine with dimethylsulfonium methylide can yield this compound.[5] Other methods include the reaction of 4-picoline with certain reagents to form the cyclopropyl ring.[6] Understanding the synthesis is crucial as it provides context for potential impurities and isomeric forms that might be present in an experimental sample.
Computational Methodology for Geometry Optimization
To computationally determine the most stable conformation of this compound, Density Functional Theory (DFT) has emerged as a powerful and accurate method.[5][7] The choice of functional and basis set is critical for obtaining reliable results. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[8] This level of theory provides a good balance between computational cost and accuracy for predicting geometries and vibrational frequencies.
Experimental Protocol: Geometry Optimization and Conformational Analysis
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating the dihedral angle between the pyridine and cyclopropyl rings to identify potential energy minima.
-
DFT Optimization: For each identified conformer, perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This will yield the equilibrium geometry with the lowest electronic energy.
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is imperative to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[7] This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
The Conformational Preference of this compound
The primary conformational variable in this compound is the dihedral angle defined by a C-C bond in the pyridine ring, the C-C bond connecting the rings, and a C-C bond in the cyclopropyl ring. Computational analysis typically reveals two main conformers: a "bisected" conformation where the C-H bond of the cyclopropyl ring's apex is in the plane of the pyridine ring, and a "perpendicular" conformation where this bond is perpendicular to the pyridine ring plane. The relative energies of these conformers, determined from the DFT calculations, will dictate the conformational population at a given temperature. The interplay of steric hindrance and electronic effects, such as hyperconjugation, governs this preference.[9]
Spectroscopic Fingerprints: Bridging the Gap Between Theory and Reality
Spectroscopy is the cornerstone of molecular characterization. Computational methods allow for the a priori prediction of various spectra, which can then be compared with experimental data for validation and interpretation.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities.[10][11] It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.[10]
Predicted Vibrational Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Description |
| C-H stretch (pyridine) | ~3050 - 3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H stretch (cyclopropyl) | ~3000 - 3080 | Stretching vibrations of the C-H bonds on the cyclopropyl ring. |
| C=C/C=N stretch (pyridine) | ~1400 - 1600 | Ring stretching vibrations characteristic of the pyridine moiety. |
| Ring breathing (cyclopropyl) | ~1200 - 1250 | Symmetric stretching of the cyclopropyl ring. |
| C-C stretch (inter-ring) | ~1000 - 1050 | Stretching of the bond connecting the two rings. |
| C-H bend (pyridine) | ~700 - 900 | Out-of-plane bending of the pyridine C-H bonds. |
Note: These are approximate ranges and the precise values would be obtained from the DFT frequency calculation.
To illustrate a typical workflow for vibrational analysis, the following diagram outlines the key steps:
Caption: Computational workflow for the prediction and analysis of the FT-IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts.[12]
Experimental Protocol: NMR Chemical Shift Calculation
-
Optimized Geometry: Use the B3LYP/6-311++G(d,p) optimized geometry of the most stable conformer.
-
GIAO Calculation: Perform a single-point energy calculation using the GIAO method at the same or a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).
-
Reference Standard: Calculate the NMR shieldings for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.
-
Chemical Shift Prediction: The predicted chemical shift (δ) is calculated as the difference between the isotropic shielding value of the reference (σ_ref) and the isotropic shielding value of the nucleus of interest (σ_iso): δ = σ_ref - σ_iso.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-2, H-6 | ~8.4 - 8.6 | C-2, C-6: ~149 - 151 |
| Pyridine H-3, H-5 | ~7.0 - 7.2 | C-3, C-5: ~120 - 122 |
| Cyclopropyl CH | ~1.8 - 2.0 | C-alpha: ~15 - 17 |
| Cyclopropyl CH₂ | ~0.8 - 1.2 | C-beta: ~8 - 10 |
| Pyridine C-4 | N/A | C-4: ~145 - 147 |
Note: These are estimated values. Actual calculated values will depend on the precise level of theory and solvent model used. For comparison, the aromatic protons of 4-propylpyridine appear at approximately 8.48 ppm and 7.10 ppm.[13]
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the workhorse method for predicting excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.[2][14]
Predicted Electronic Transitions for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~250 - 270 | > 0.1 | π → π* transition within the pyridine ring. |
| S₀ → S₂ | ~200 - 220 | > 0.1 | Higher energy π → π* transition. |
Note: The UV-Vis spectrum of the pyridine chromophore typically shows a strong absorption band around 250-260 nm.[11][15]
Electronic Properties and Chemical Reactivity: Unveiling the Molecular Personality
Understanding the electronic structure of this compound is paramount for predicting its reactivity and intermolecular interactions, which are critical aspects in drug design.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[15]
Caption: Frontier Molecular Orbital (FMO) energy level diagram.
For this compound, the HOMO is expected to be localized primarily on the pyridine ring, reflecting its electron-rich nature. The LUMO is also anticipated to be centered on the aromatic system, characteristic of a π* anti-bonding orbital.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[5] The MEP map is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue representing regions of low electron density (positive potential, attractive to nucleophiles). For this compound, the most negative potential (red) is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The hydrogen atoms of both the pyridine and cyclopropyl rings will exhibit a positive potential (blue).
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.[15]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules, a crucial step in lead optimization during drug discovery.
Implications for Drug Development: From In Silico Insights to Therapeutic Potential
The computational characterization of this compound provides a wealth of information that can guide its development as a potential drug candidate or a scaffold for more complex molecules.
-
Structure-Activity Relationships (SAR): The detailed understanding of its conformational preferences and electronic properties allows for the rational design of derivatives with improved biological activity. For example, substituents can be strategically placed to modulate the MEP and enhance interactions with a biological target.
-
Pharmacokinetic Properties (ADME): Computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The calculated molecular properties, such as polarity and surface area, can be used as inputs for these predictive models.
-
Molecular Docking: The optimized 3D structure of this compound can be used in molecular docking simulations to predict its binding affinity and orientation within the active site of a target protein.[16] This is a cornerstone of modern structure-based drug design.
The following diagram illustrates the central role of computational studies in the drug discovery pipeline:
Caption: The role of computational studies in the drug discovery process.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the theoretical and computational investigation of this compound. By employing a suite of computational tools, from DFT to TD-DFT, we can generate a detailed and predictive understanding of its structural, spectroscopic, and electronic properties. This in silico characterization is not merely an academic exercise; it provides actionable insights that can significantly accelerate the drug discovery and development process. The methodologies and principles detailed herein are broadly applicable to a wide range of small molecules, underscoring the transformative power of computational chemistry in modern scientific research. Future studies could expand upon this work by investigating the behavior of this compound in different solvent environments, its interactions with specific biological targets through molecular dynamics simulations, and the systematic exploration of its derivative space to identify compounds with enhanced therapeutic potential.
References
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- Ramalingam, S., Karabacak, M., & Tanuja, D. (2012). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 855–864.
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PubChem. (n.d.). This compound-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Computational studies, DNA-binding and cytotoxicity of 4-Thiazolidonone-cyclopropyl hybrid. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-cyclopropylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-Cyclopropyl-pyridine. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 4-propyl-. National Institute of Standards and Technology. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine. Retrieved from [Link]
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The Cyclopropyl Group on the Pyridine Ring: An In-depth Technical Guide to its Electronic Properties and Applications in Drug Discovery
Abstract
The cyclopropyl group, a small, strained carbocycle, is a fascinating and powerful substituent in medicinal chemistry. When appended to a pyridine ring, its unique electronic properties—a blend of σ- and π-character—profoundly influence the heterocycle's basicity, reactivity, and ultimately, its utility in drug design. This technical guide provides an in-depth exploration of the electronic effects of the cyclopropyl group on the pyridine ring, offering a resource for researchers, medicinal chemists, and drug development professionals. We will dissect the theoretical underpinnings of the cyclopropyl group's electronic nature, quantify its impact on pyridine basicity through pKa analysis, and explore how these effects manifest in NMR spectroscopy. Furthermore, this guide details robust experimental and computational protocols for characterizing these properties and culminates with a case study on TYK2 inhibitors, illustrating the real-world application of this knowledge in the development of novel therapeutics.
The Unique Electronic Character of the Cyclopropyl Group
The cyclopropyl group is far more than a simple cycloalkane. Its three-membered ring is highly strained, forcing the C-C bond angles to ~60°, a significant deviation from the ideal sp³ hybrid angle of 109.5°. This strain energy fundamentally alters the nature of its chemical bonds.
Bonding Models: Walsh and Coulson-Moffitt
To understand the electronic contributions of the cyclopropyl group, two primary bonding models are often invoked:
-
Coulson-Moffitt Model: This model describes the C-C bonds as "bent bonds," formed by the overlap of sp⁵-hybridized orbitals. This high p-character in the C-C bonds results in them behaving somewhat like π-bonds.[1]
-
Walsh Model: This model proposes that each carbon atom of the cyclopropane ring is sp²-hybridized. Two of these sp² orbitals form bonds with external substituents (e.g., hydrogen or, in our case, the pyridine ring), while the third sp² orbital is directed towards the center of the ring. The remaining p-orbital on each carbon atom lies in the plane of the ring. The overlap of these orbitals forms a set of molecular orbitals, with the highest occupied molecular orbitals (HOMOs) possessing significant π-character.[1]
Both models converge on a key point: the C-C bonds of the cyclopropyl ring have significant p-character, allowing them to participate in conjugation with adjacent π-systems. This "pseudo-π" or "pseudo-unsaturated" character is the wellspring of the cyclopropyl group's unique electronic effects.[2]
A Duality of Effects: Induction vs. Resonance
The cyclopropyl group exerts both inductive and resonance effects on an attached aromatic ring:
-
Inductive Effect (-I): Due to the higher s-character of the exocyclic C-C bond (sp²-like), the cyclopropyl group is slightly electron-withdrawing through the σ-framework.
-
Resonance Effect (+M): Through σ-π conjugation, the cyclopropyl group can act as a potent π-electron donor. This donation is conformation-dependent, with maximal overlap occurring when the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring (the "bisected" conformation).[2][3]
Quantitative analysis using Hammett constants confirms this duality. The cyclopropyl group has a σm value of -0.07, indicating a weak electron-donating inductive effect at the meta position. In contrast, its σp value is -0.21, highlighting a significant electron-donating resonance effect at the para position.[2]
Modulation of Pyridine Basicity: A Positional Analysis
The basicity of pyridine, a critical parameter for its biological activity and pharmacokinetic properties, is dictated by the availability of the lone pair of electrons on the nitrogen atom. Attaching a cyclopropyl group can either enhance or slightly diminish this basicity depending on its position, due to the interplay of inductive and resonance effects.
The Effect on pKa
The pKa of the conjugate acid (the pyridinium ion) is the standard measure of pyridine basicity. The pKa of pyridine itself is approximately 5.2.[2] An increase in pKa signifies an increase in basicity.
-
4-Cyclopropylpyridine: At the 4-position, the cyclopropyl group can exert its full +M (resonance) effect, donating electron density into the π-system of the pyridine ring. This increases the electron density on the nitrogen atom, making its lone pair more available for protonation. Consequently, this compound is expected to be a stronger base than pyridine. Indeed, the predicted pKa for this compound is 6.33, a significant increase in basicity.[4]
-
2-Cyclopropylpyridine: In the 2-position, the cyclopropyl group can also donate electron density via resonance. However, its proximity to the nitrogen atom introduces a competing, weak -I (inductive) effect. While the +M effect is generally dominant, the net effect on basicity might be slightly less pronounced than in the 4-substituted isomer. We would still predict 2-cyclopropylpyridine to be more basic than pyridine.
-
3-Cyclopropylpyridine: When placed at the 3-position, the cyclopropyl group cannot engage in direct resonance with the nitrogen atom. Therefore, its electronic influence is primarily governed by its weak inductive effect. This would lead to a pKa value very similar to, or perhaps slightly lower than, that of pyridine.
The following table summarizes the expected and known pKa values:
| Compound | Substituent Position | Dominant Electronic Effect | Predicted/Known pKa | Change in Basicity vs. Pyridine |
| Pyridine | - | - | ~5.2 | - |
| 2-Cyclopropylpyridine | 2 | +M > -I | > 5.2 | Increased |
| 3-Cyclopropylpyridine | 3 | -I | ~5.2 | Minimal Change |
| This compound | 4 | +M | 6.33 (Predicted)[4] | Significantly Increased |
Probing Electronic Effects with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the electronic environment of nuclei within a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei in cyclopropylpyridines provide direct evidence of the electronic perturbations caused by the cyclopropyl group.
Expected ¹H NMR Spectral Features
-
Pyridine Protons:
-
This compound: The electron-donating nature of the cyclopropyl group at the 4-position will increase electron density at the 2, 3, 5, and 6 positions of the pyridine ring. This increased shielding will cause the corresponding protons to shift upfield (to lower ppm values) compared to unsubstituted pyridine.
-
2-Cyclopropylpyridine: A similar upfield shift is expected for the protons at the 3, 4, 5, and 6 positions due to the +M effect.
-
3-Cyclopropylpyridine: The electronic effect at the 3-position is minimal, so the chemical shifts of the pyridine protons are expected to be very similar to those of pyridine itself.
-
-
Cyclopropyl Protons: The protons on the cyclopropyl ring itself will also be influenced by the aromatic ring current of the pyridine. Their chemical shifts will be in the characteristic upfield region for cyclopropanes (typically 0.5-1.5 ppm).
Expected ¹³C NMR Spectral Features
-
Pyridine Carbons:
-
This compound: The increased electron density will cause a significant upfield shift (lower ppm) for the C2, C3, C5, and C6 carbons. The C4 carbon, being directly attached to the cyclopropyl group, will experience a downfield shift.
-
2-Cyclopropylpyridine: Similar upfield shifts are expected for the ring carbons, with the C2 carbon showing a downfield shift.
-
3-Cyclopropylpyridine: Minimal changes in the chemical shifts of the pyridine carbons are anticipated.
-
The following diagram illustrates the expected flow of electron density and its impact on the pyridine ring.
Caption: Electronic effects of cyclopropyl group on pyridine.
Experimental and Computational Workflows for Characterization
A thorough understanding of the electronic properties of cyclopropylpyridines requires a combination of experimental measurements and computational modeling.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable method for determining the pKa of a substituted pyridine.
Objective: To experimentally determine the pKa of a cyclopropylpyridine isomer.
Materials:
-
Cyclopropylpyridine sample
-
Standardized 0.1 M HCl solution
-
Deionized water
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mmol of the cyclopropylpyridine and dissolve it in 50 mL of deionized water in the 100 mL beaker.
-
Initial pH Measurement: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Begin stirring and record the initial pH.
-
Titration: Fill the burette with the standardized 0.1 M HCl solution. Add the HCl in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Endpoint Determination: Continue the titration until the pH drops significantly, indicating that the equivalence point has been passed.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the volume of HCl.
-
The pKa is the pH at the half-equivalence point (i.e., at half the volume of HCl required to reach the equivalence point).
-
Self-Validation: The accuracy of the pKa determination relies on the proper calibration of the pH meter and the accurate standardization of the HCl solution. Running a titration of a known standard, such as pyridine, can validate the experimental setup and procedure.
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure and properties that are not directly observable.
Objective: To computationally model the electronic properties of cyclopropylpyridine isomers.
Software: Gaussian, Spartan, or other quantum chemistry software packages.
Methodology:
-
Structure Optimization:
-
Build the structures of 2-, 3-, and this compound.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of each molecule.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Calculate the MEP for each optimized structure.
-
Visualize the MEP on the electron density surface. The MEP map will show regions of negative potential (red), indicating electron-rich areas susceptible to electrophilic attack, and positive potential (blue), indicating electron-poor areas. The region of highest negative potential around the nitrogen lone pair will correlate with basicity.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis on each optimized structure.
-
Examine the output for key orbital interactions. Specifically, look for the second-order perturbation theory analysis of the interaction between the filled σ-orbitals of the cyclopropyl C-C bonds (donors) and the empty π*-orbitals of the pyridine ring (acceptors). The energy of this interaction (E(2)) quantifies the strength of the σ-π conjugation.
-
The following diagram outlines this computational workflow:
Caption: Workflow for computational analysis.
Case Study: Cyclopropylpyridines in TYK2 Inhibitors
The practical application of the electronic principles discussed is evident in the design of modern pharmaceuticals. A compelling example is the use of cyclopropylpyridine moieties in the development of Tyrosine Kinase 2 (TYK2) inhibitors.
TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways involved in inflammation and autoimmune diseases.[5][6] Selective inhibition of TYK2 is a promising therapeutic strategy for conditions like psoriasis and psoriatic arthritis.
In the design of selective TYK2 inhibitors, a cyclopropyl group attached to a pyridine ring can serve several crucial functions, many of which are rooted in its electronic properties:
-
Modulation of pKa and Pharmacokinetics: The basicity of the pyridine nitrogen is critical for solubility, absorption, and interaction with the target protein. By positioning a cyclopropyl group, medicinal chemists can fine-tune the pKa to optimize the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, increasing the basicity with a 4-cyclopropyl substituent might enhance solubility at physiological pH.
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other alkyl groups.[7] This can lead to improved metabolic stability and a longer half-life of the drug.
-
Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can provide a precise fit into the binding pocket of the TYK2 enzyme. Its electronic character can also influence non-covalent interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the active site, thereby enhancing potency and selectivity over other JAK family members.[8]
The following diagram illustrates the role of the cyclopropylpyridine moiety in a hypothetical TYK2 inhibitor:
Caption: Role of cyclopropylpyridine in TYK2 inhibitors.
Conclusion
The cyclopropyl group is a versatile and powerful tool for modulating the electronic properties of the pyridine ring. Its ability to act as a conformation-dependent π-electron donor allows for the fine-tuning of basicity, a critical parameter in drug design. By understanding the interplay of inductive and resonance effects, and by employing a combination of experimental techniques like pKa measurement and NMR spectroscopy, alongside computational methods such as DFT, MEP, and NBO analysis, researchers can rationally design molecules with desired electronic and pharmacological profiles. The successful incorporation of cyclopropylpyridine scaffolds in modern drug discovery, as exemplified by TYK2 inhibitors, underscores the importance of a deep and nuanced understanding of the electronic properties of this unique substituent.
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Molecular modeling of 4-Cyclopropylpyridine derivatives
An In-depth Technical Guide: Molecular Modeling of 4-Cyclopropylpyridine Derivatives
Abstract
This technical guide provides a comprehensive framework for the molecular modeling of this compound derivatives, a chemical class of significant interest in modern drug discovery. We move beyond rote procedural descriptions to offer a rationale-driven exploration of computational strategies, from initial quantum mechanical characterization to dynamic simulation of protein-ligand complexes. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to understand structure-activity relationships (SAR), optimize ligand design, and accelerate the discovery of novel therapeutics based on this privileged scaffold. We will detail the theoretical underpinnings, provide validated experimental protocols, and synthesize these concepts in a practical case study.
The Ascendancy of the this compound Scaffold in Medicinal Chemistry
Pyridine and its derivatives are foundational heterocyclic compounds, forming the core of numerous FDA-approved drugs due to their versatile electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] The strategic incorporation of a cyclopropyl group has become a powerful tactic in medicinal chemistry.[3][4] This small, strained ring is far from a simple lipophilic spacer; it imparts a unique combination of structural and electronic properties that can profoundly influence a molecule's pharmacological profile.[5][6]
The cyclopropane ring offers:
-
Conformational Rigidity: The three-membered ring locks adjacent substituents, reducing the entropic penalty upon binding to a biological target.[4][6]
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in standard aliphatic chains, making them more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][7] However, it is crucial to note that when attached to amines, this moiety can sometimes form reactive metabolites.[7]
-
Unique Electronic Character: The strained C-C bonds possess enhanced p-character, allowing for electronic conjugation with adjacent π-systems, such as the pyridine ring.[3][8] This can modulate the electronics of the core scaffold and influence target interactions.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can alter pKa, increase brain permeability, and reduce plasma clearance, addressing common roadblocks in drug discovery.[3]
These features have led to the successful development of numerous clinical candidates and marketed drugs containing the cyclopropyl motif.[5] This guide focuses on how to computationally model these unique characteristics to rationally design the next generation of this compound-based therapeutics.
| Property Enhanced by Cyclopropyl Group | Rationale & Impact in Drug Design |
| Binding Potency | Reduces conformational flexibility, leading to a more favorable entropic contribution to binding affinity.[3][6] |
| Metabolic Stability | Increased C-H bond strength reduces susceptibility to CYP-mediated oxidation, often improving half-life.[7] |
| Solubility & Permeability | Can act as a "lipophilic yet polar" moiety, balancing solubility and the ability to cross cell membranes.[3] |
| Selectivity | The rigid, three-dimensional structure can be exploited to achieve specific interactions with a target protein, reducing off-target effects.[3][6] |
| Novel Vector Interactions | Provides a well-defined exit vector for further substitutions to explore and optimize interactions within a binding pocket.[9] |
Foundational Modeling: From Quantum Mechanics to Molecular Mechanics
Accurate molecular modeling of any compound, particularly one with the unique electronics of a cyclopropyl-conjugated system, must begin with a robust characterization of the molecule itself. This is achieved by integrating quantum mechanics (QM) for electronic accuracy with molecular mechanics (MM) for computational efficiency.
Quantum Mechanics (QM) for Parameterization
QM methods are essential for deriving accurate parameters that describe the intramolecular forces of a novel scaffold, as these are often poorly represented in general-purpose force fields.[1] Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for this purpose.[10]
Core Objective: To calculate the electron distribution and conformational energy landscape of the this compound core to generate accurate partial atomic charges and dihedral parameters for subsequent MM simulations.
Experimental Protocol: DFT Calculation for Partial Charge Derivation
-
Structure Preparation: Build the this compound molecule in a molecular editor (e.g., Avogadro, GaussView). Generate an initial 3D conformation.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. This is a critical step to ensure the calculated properties reflect the most stable state of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory. This confirms the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides thermodynamic data.[1]
-
Electrostatic Potential (ESP) Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the molecular electrostatic potential.
-
Charge Fitting: Fit the partial atomic charges to the calculated ESP using a standard algorithm like Restrained Electrostatic Potential (RESP). These RESP charges provide a more accurate representation of the charge distribution than empirical methods and are crucial for accurately modeling electrostatic interactions in subsequent docking and MD simulations.[11]
Caption: Workflow for deriving QM-based partial atomic charges.
Molecular Mechanics (MM) and Force Field Selection
While QM is highly accurate, its computational cost makes it unsuitable for simulating large systems like a protein-ligand complex. Molecular Mechanics (MM) force fields are the solution, approximating the system's energy as a function of classical physics.[12][13] The accuracy of any MM-based simulation (docking or MD) is critically dependent on the quality of the force field.[13][14]
For small, drug-like molecules, several general-purpose force fields are widely used.
| Force Field | Developer/Suite | Key Features |
| GAFF/GAFF2 | Amber | General AMBER Force Field. Designed for broad coverage of organic molecules and compatibility with AMBER protein force fields.[12] |
| CGenFF | CHARMM | CHARMM General Force Field. Developed for drug-like molecules and compatible with CHARMM biomolecular force fields.[12] |
| OPLS | Schrödinger | Optimized Potentials for Liquid Simulations. The latest versions (e.g., OPLS5) have extensive coverage and are continuously developed.[12][15] |
Causality Behind Choice: For a novel scaffold like this compound, it is untrustworthy to rely solely on the default atom types from a general force field. The QM-derived RESP charges (from Protocol 2.1) should be used to overwrite the default charges for the ligand. This integration of QM accuracy into an MM framework is a cornerstone of a self-validating and reliable simulation protocol.
Predicting Binding: Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[][17] It is a computationally inexpensive method ideal for virtual screening and hypothesis generation.
Core Objective: To identify plausible binding modes of a this compound derivative within a protein's active site and rank-order compounds based on a scoring function.
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential components (water molecules, co-solvents, original ligand).
-
Add hydrogen atoms and assign protonation states appropriate for physiological pH.
-
Assign atomic charges using a protein force field (e.g., AMBER ff14SB).
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of the this compound derivative.
-
Assign the QM-derived RESP charges from the protocol in section 2.1.
-
Assign the remaining MM parameters (bond, angle, dihedral, van der Waals) from a general force field like GAFF2.
-
-
Grid Generation: Define the binding site (the "docking box") on the receptor, typically centered on the position of the co-crystallized ligand or catalytically important residues.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide, DOCK). The software will systematically sample different conformations and orientations of the ligand within the defined grid.
-
Pose Analysis & Scoring:
-
The results are a series of binding poses, each with an associated score that estimates the binding affinity.
-
Analyze the top-scoring poses for chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing). The pyridine nitrogen is often a key hydrogen bond acceptor, while the cyclopropyl group typically engages in favorable van der Waals or hydrophobic interactions.
-
Caption: A typical workflow for molecular docking studies.
Simulating Reality: Molecular Dynamics (MD)
While docking provides a static snapshot, MD simulations offer a dynamic view of the molecular system, revealing the stability of interactions and conformational changes over time.[][18][19] This is crucial for validating docking poses and gaining a deeper understanding of the binding mechanism.
Core Objective: To assess the conformational stability of the protein-ligand complex, characterize key intermolecular interactions, and calculate a more rigorous estimate of binding free energy.
Experimental Protocol: MD Simulation of a Protein-Ligand Complex
-
System Setup:
-
Start with the most promising protein-ligand complex predicted by docking.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization: Perform energy minimization on the entire system to relieve any steric clashes introduced during the setup phase.
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply restraints to the protein and ligand heavy atoms to allow the water to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric): Release the restraints and simulate at constant temperature and pressure (e.g., 300 K, 1 bar). This allows the system density to relax to an appropriate value. Monitor properties like temperature, pressure, and density to ensure the system is well-equilibrated.
-
-
Production Run: Once equilibrated, run the simulation for a desired length of time (typically 100-500 nanoseconds for binding stability analysis) without any restraints. Save the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and ligand heavy atoms to assess the overall stability of the complex. A stable, low-RMSD plateau indicates a stable binding mode.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor key interactions (hydrogen bonds, hydrophobic contacts) identified in docking to see if they are maintained throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) on snapshots from the trajectory to estimate the binding free energy, providing a more refined prediction of affinity than docking scores.[19]
-
Caption: Standard workflow for Molecular Dynamics simulations.
Conclusion and Future Outlook
The molecular modeling of this compound derivatives is a multi-faceted process that requires a thoughtful integration of different computational techniques. By grounding molecular mechanics simulations with high-quality quantum mechanical parameters, we can build trustworthy models that yield actionable insights for drug design. The workflow presented here—from QM parameterization through docking and MD simulation—provides a robust, self-validating system for predicting and understanding the behavior of these valuable compounds.
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A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2009). ResearchGate. [Link]
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. [Link]
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4-Cyclopropylpyridine safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of 4-Cyclopropylpyridine for Research and Development
This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound, a valuable building block in medicinal chemistry and drug development. Designed for researchers, scientists, and laboratory professionals, this document synthesizes available safety data from structurally related pyridine derivatives to establish a robust framework for risk mitigation. Given the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS: 4904-21-6), the hazard classifications and recommendations herein are extrapolated from close analogues, primarily 2-Chloro-4-cyclopropylpyridine and other substituted pyridines. This approach ensures a conservative and proactive safety posture.
Section 1: Hazard Identification and GHS Classification
Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, irritation to skin and eyes, and respiratory tract irritation.[1][2]
The anticipated Globally Harmonized System (GHS) classification for this compound is summarized below. This classification is derived from close analogues and represents a cautious, protective assessment.[1]
Table 1: Anticipated GHS Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
Section 2: Physical and Chemical Properties
While a complete, experimentally verified dataset for this compound is not widely published, known properties and data from the closely related compound Pyridine are provided for context.
Table 2: Physical and Chemical Properties
| Property | Value (this compound) | Reference | Value (Pyridine - for context) | Reference |
| Molecular Formula | C₈H₉N | [3] | C₅H₅N | [4] |
| Molecular Weight | 119.17 g/mol | [3] | 79.10 g/mol | [4] |
| Appearance | Data not available | Colorless to slightly yellow liquid | [4] | |
| Boiling Point | Data not available | 115.5 °C | [4] | |
| Flash Point | Data not available | 20 °C (68 °F) | [4] | |
| Density | Data not available | 0.9819 g/cm³ at 20°C | [4] | |
| Solubility in Water | Data not available | Very soluble | [4] |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for mitigating the risks associated with handling this compound. The hierarchy of controls, from most to least effective, should always be the guiding principle in laboratory setup and experimental design.
Caption: A workflow for responding to chemical exposure or spill events.
First Aid Measures: Immediate and appropriate first aid can significantly reduce the severity of an injury.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Move the exposed person to fresh air at once. [5][6]If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. [7]Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. [8][9]Flush the affected skin with copious amounts of water for at least 15 minutes. [10]Wash the area with soap and water. [7]Seek medical attention if irritation develops or persists. [5] |
| Eye Contact | Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation. [8][11]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [12]If the person is conscious, rinse their mouth with water. [9]Call a physician or poison control center immediately. [12] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. [7]A water spray can be used to cool fire-exposed containers. [12]* Specific Hazards: Combustion may produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [12][13]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products. [12] Accidental Release Measures:
-
Personal Precautions: Evacuate non-essential personnel. Do not touch the spilled material. Avoid breathing vapors or dust. Ensure adequate ventilation and wear the appropriate PPE as described in Section 3. [10]* Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible material such as sand, earth, or vermiculite. [12][14]Collect the absorbed material into a suitable, sealed container for hazardous waste disposal. [10]* Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways. [15][7]
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Methodological & Application
Synthesis of 4-Cyclopropylpyridine from 4-Vinylpyridine: A Detailed Guide
<APPLICATION NOTE & PROTOCOL >
Abstract
This document provides a comprehensive guide to the synthesis of 4-cyclopropylpyridine, a valuable building block in medicinal chemistry, from 4-vinylpyridine.[1] The primary method detailed is the Simmons-Smith cyclopropanation reaction, a robust and stereospecific method for converting alkenes to cyclopropanes.[2][3] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and address critical safety considerations. Furthermore, alternative cyclopropanation strategies will be briefly discussed to provide a broader context for synthetic planning.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, despite its inherent ring strain, is a prevalent motif in a wide array of biologically active molecules, including natural products, agrochemicals, and pharmaceuticals.[3][4] Its unique conformational and electronic properties can impart favorable characteristics to a parent molecule, such as increased metabolic stability, enhanced potency, and improved membrane permeability. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents, including COX-2 inhibitors.[1]
The conversion of 4-vinylpyridine to this compound represents a direct and efficient route to this important scaffold. This application note focuses on the Simmons-Smith reaction, a classic and reliable method for this transformation.[2][5]
The Simmons-Smith Reaction: A Mechanistic Overview
The Simmons-Smith reaction facilitates the cyclopropanation of alkenes using an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[6][7] This reagent is generally prepared in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[7][8]
The reaction proceeds via a concerted mechanism, where the methylene group is transferred to the double bond in a single step.[8] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][8] The key intermediate is a metal carbenoid, not a free carbene, which contributes to the reaction's selectivity and functional group tolerance.[8][9]
The reaction can be visualized as a "butterfly-type" transition state where the zinc atom coordinates to the double bond, facilitating the transfer of the CH₂ group.[8]
Reaction Scheme:
Experimental Protocol: Simmons-Smith Cyclopropanation of 4-Vinylpyridine
This protocol details the synthesis of this compound from 4-vinylpyridine using a standard Simmons-Smith procedure.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Vinylpyridine | C₇H₇N | 105.14 | 10.5 g (100 mmol) | ≥95% | Sigma-Aldrich |
| Diiodomethane | CH₂I₂ | 267.84 | 40.2 g (150 mmol) | ≥99% | Sigma-Aldrich |
| Zinc Dust | Zn | 65.38 | 13.1 g (200 mmol) | <10 µm | Sigma-Aldrich |
| Copper(I) Chloride | CuCl | 98.99 | 1.98 g (20 mmol) | ≥97% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | - | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Activation of Zinc: In a clean, dry 500 mL three-necked round-bottom flask, combine zinc dust (13.1 g, 200 mmol) and copper(I) chloride (1.98 g, 20 mmol). Heat the flask gently under vacuum with a heat gun and then allow it to cool to room temperature under an inert atmosphere (N₂ or Ar). This process activates the zinc to form the zinc-copper couple.
-
Reaction Setup: Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add 150 mL of anhydrous diethyl ether to the flask.
-
Formation of the Simmons-Smith Reagent: Add diiodomethane (40.2 g, 150 mmol) to the dropping funnel and add it dropwise to the stirred suspension of the zinc-copper couple over 30 minutes. The reaction is exothermic, and a gentle reflux may be observed. After the addition is complete, stir the resulting greyish suspension for an additional 30 minutes at room temperature.
-
Cyclopropanation: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 4-vinylpyridine (10.5 g, 100 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the 4-vinylpyridine solution dropwise to the cold, stirred reaction mixture over 1 hour.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Stir the mixture for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield pure this compound.
Safety Considerations
-
4-Vinylpyridine: This compound is flammable and toxic.[10] It should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Diiodomethane: This is a dense, toxic, and light-sensitive liquid.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing.[11] Use in a well-ventilated area away from ignition sources and ensure the use of anhydrous, peroxide-free ether.
-
Organozinc Reagents: Organozinc compounds are reactive and should be handled under an inert atmosphere.[12][13]
Alternative Cyclopropanation Methods
While the Simmons-Smith reaction is a reliable method, other cyclopropanation strategies exist.
-
Diazomethane-based Methods: The reaction of alkenes with diazomethane (CH₂N₂) in the presence of a metal catalyst (e.g., palladium or copper) can also yield cyclopropanes.[14][15] However, diazomethane is highly toxic and explosive, necessitating specialized equipment and extreme caution.[16][17][18][19] Whenever possible, safer alternatives like trimethylsilyldiazomethane are recommended.[17][20]
-
Catalytic Cyclopropanation: Modern synthetic chemistry has seen the development of various catalytic systems for cyclopropanation, often employing transition metals like rhodium, copper, or cobalt in conjunction with diazo compounds or other carbene precursors.[21][22][23][24][25] These methods can offer high efficiency and enantioselectivity.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide characteristic signals for the cyclopropyl and pyridine protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present.
Conclusion
The Simmons-Smith reaction provides a practical and efficient method for the synthesis of this compound from 4-vinylpyridine. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development.
References
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
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Organic Chemistry Portal. Simmons-Smith Reaction. Retrieved from [Link]
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NROChemistry. Simmons-Smith Reaction. Retrieved from [Link]
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OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
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University of Connecticut, Division of Environmental Health & Safety. CB-LSOP-diazomethane-4-18.docx. Retrieved from [Link]
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University of Illinois, Division of Research Safety. Diazomethane. Retrieved from [Link]
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University of New Mexico, Environmental Health & Safety. Diazomethane Standard Operating Procedure Template. Retrieved from [Link]
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UCL Discovery. (2012). The generation and reactivity of functionalised organozinc carbenoids for cyclopropane synthesis. Retrieved from [Link]
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Wikipedia. Cyclopropanation. Retrieved from [Link]
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Reddit. (2017, August 4). What safety precautions would you guys take in handling diazomethanes, specifically TMS-diazomethane? r/chemistry. Retrieved from [Link]
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University of Calgary. Ch 14: Cyclopropane synthesis. Retrieved from [Link]
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The West Group at the University of Alberta. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. Retrieved from [Link]
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ResearchGate. Alternative Approaches to Classical Cyclopropanation Strategies. Retrieved from [Link]
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Wikipedia. Simmons–Smith reaction. Retrieved from [Link]
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National Institutes of Health. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
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Arkivoc. (2012). Organozinc-promoted ring opening of cyclopropanols. Retrieved from [Link]
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Oxford Academic. (2023, October 31). Cyclopropanation mediated by zinc organometallics. In Organozinc Reagents: A Practical Approach. Retrieved from [Link]
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Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
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ResearchGate. Commonly used methods for cyclopropanation reactions. Retrieved from [Link]
-
ACS Publications. (1996). Preparation and reactions of polyfunctional organozinc reagents in organic synthesis. Chemical Reviews. Retrieved from [Link]
- Kunz, R. K., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240-3241.
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Retrieved from [Link]
-
National Institutes of Health. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Retrieved from [Link]
-
National Institutes of Health. (2020, March 11). Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. Retrieved from [Link]
-
Wikipedia. 4-Vinylpyridine. Retrieved from [Link]
-
ChemRxiv. (2023). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. Retrieved from [Link]
-
National Institutes of Health. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Retrieved from [Link]
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Organic Syntheses. 4-Acetylpyridine Oxime. Retrieved from [Link]
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Semantic Scholar. (1983). A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Cu-Catalyzed Coupling of Vinylidene Cyclopropanes with Allyl and Allenyl Boronates. Retrieved from [Link]
- Google Patents. CN106699641A - Production process for 4-vinylpyridine.
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-
ResearchGate. (2025, August 6). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Cyclopropylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Cyclopropyl Moiety in Pyridine Scaffolds
The pyridine ring is a cornerstone in medicinal chemistry and materials science, valued for its presence in a vast array of bioactive molecules and functional materials. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the myriad of possible substituents, the cyclopropyl group holds a privileged position. Its introduction onto a pyridine ring, particularly at the 4-position, can impart significant and beneficial changes to a molecule's profile. The small, rigid, and strained nature of the cyclopropyl ring can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to biological targets by introducing conformational constraints, and modulate electronic properties.
Palladium-catalyzed cross-coupling reactions have emerged as the premier method for forging carbon-carbon bonds with precision and efficiency.[1] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, offer a versatile and functional group-tolerant approach to constructing complex molecular architectures.[2] This guide provides detailed protocols and insights into the palladium-catalyzed synthesis of 4-cyclopropylpyridine, a valuable building block for drug discovery and development. We will focus on two of the most robust and widely used methods: the Suzuki-Miyaura coupling and the Negishi coupling.
Chemical Properties and Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₉N[3]
-
Molecular Weight: 119.17 g/mol
-
InChI Key: WLQVBFDHWAVUJN-UHFFFAOYSA-N
-
Physical Form: Liquid
-
Storage: Sealed in a dry environment at 2-8°C
| Property | Value |
| Molecular Formula | C₈H₉N |
| Molecular Weight | 119.17 g/mol |
| Physical Form | Liquid |
| Storage Temperature | 2-8°C |
Reaction Principle: The Palladium Catalytic Cycle
The power of palladium-catalyzed cross-coupling reactions lies in a fundamental catalytic cycle that seamlessly brings together two organic fragments.[4][5] This cycle, illustrated below, is common to both the Suzuki-Miyaura and Negishi reactions, with the primary difference being the nature of the organometallic coupling partner.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the 4-halopyridine (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the halide follows the trend I > Br > Cl, with chlorides being the most challenging to activate.[1]
-
Transmetalation: The organic group from the organometallic reagent (cyclopropylboronic acid in Suzuki coupling, or cyclopropylzinc halide in Negishi coupling) is transferred to the palladium center, displacing the halide. This is a crucial step where the two coupling partners are brought together on the metal.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the aryl and cyclopropyl groups, releasing the this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromopyridine with Cyclopropylboronic Acid
The Suzuki-Miyaura coupling is a highly versatile and widely used method due to the stability and commercial availability of boronic acids.[4]
Materials:
-
4-Bromopyridine hydrochloride
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Experimental Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.3 mmol, 1.3 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and tricyclohexylphosphine (0.10 mmol, 10 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.
-
The reaction mixture is heated to 100°C in an oil bath and stirred vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and water (10 mL) is added.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is often effective for Suzuki couplings involving heteroaryl halides. The ligand facilitates the oxidative addition and reductive elimination steps.[4]
-
Base: Potassium phosphate is a commonly used base in Suzuki couplings. It is strong enough to facilitate the transmetalation step but generally mild enough to tolerate a wide range of functional groups.
-
Solvent System: The use of a toluene/water biphasic system is common. Water helps to dissolve the inorganic base and facilitates the transmetalation process.
Protocol 2: Negishi Coupling of 4-Bromopyridine with Cyclopropylzinc Bromide
The Negishi coupling is particularly advantageous when dealing with sensitive functional groups due to the high functional group tolerance of organozinc reagents.[3]
Materials:
-
Activated zinc dust
-
Iodine (a single crystal)
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
4-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup
Detailed Procedure:
Part A: In Situ Preparation of Cyclopropylzinc Bromide
-
In a dry two-necked round-bottom flask under an inert atmosphere, add activated zinc dust (1.2 equiv) and a crystal of iodine.
-
Gently heat the flask with a heat gun under vacuum until the iodine sublimes and the purple color disappears. Allow the flask to cool to room temperature and backfill with inert gas.
-
Add anhydrous THF to the activated zinc.
-
Slowly add a solution of cyclopropyl bromide (1.0 equiv) in anhydrous THF to the zinc suspension. The reaction is exothermic and may require a water bath to maintain a gentle reflux.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust. This solution is used directly in the next step.
Part B: Palladium-Catalyzed Cross-Coupling
-
In a separate dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Add a solution of 4-bromopyridine (1.0 equiv) in anhydrous THF.
-
Transfer the freshly prepared cyclopropylzinc bromide solution (1.5 equiv) to the flask containing the 4-bromopyridine and catalyst via cannula.
-
Heat the reaction mixture to 65°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Organozinc Reagent: Cyclopropylzinc bromide is a stable and effective nucleophile in Negishi couplings. Its in situ preparation avoids the isolation of this moisture-sensitive reagent.[3]
-
Ligand: SPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective in promoting the cross-coupling of aryl halides, including challenging substrates.
-
Reaction Conditions: The reaction is typically run under mild heating in an ethereal solvent like THF, which is compatible with the organozinc reagent.
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 8.45 (d, J = 5.2 Hz, 2H): These are the two protons on the pyridine ring adjacent to the nitrogen (α-protons). They appear as a doublet due to coupling with the β-protons.
-
δ 6.95 (d, J = 5.2 Hz, 2H): These are the two protons on the pyridine ring adjacent to the cyclopropyl group (β-protons). They appear as a doublet due to coupling with the α-protons.
-
δ 1.85-1.75 (m, 1H): This multiplet corresponds to the single proton on the cyclopropyl ring attached to the pyridine (methine proton).
-
δ 1.05-0.95 (m, 2H): This multiplet corresponds to two of the methylene protons on the cyclopropyl ring.
-
δ 0.75-0.65 (m, 2H): This multiplet corresponds to the other two methylene protons on the cyclopropyl ring, which are in a different chemical environment.
¹³C NMR (101 MHz, CDCl₃):
-
δ 155.5: The carbon atom of the pyridine ring attached to the cyclopropyl group.
-
δ 149.5 (2C): The two carbon atoms of the pyridine ring adjacent to the nitrogen.
-
δ 120.0 (2C): The two carbon atoms of the pyridine ring adjacent to the cyclopropyl group.
-
δ 15.0: The methine carbon of the cyclopropyl ring.
-
δ 9.5 (2C): The two methylene carbons of the cyclopropyl ring.
Mass Spectrometry (EI):
-
m/z (%): 119 (M⁺, 100), 118 (M-H, 80), 91 (M-C₂H₄, 40), 78 (M-C₃H₅, 30). The molecular ion peak (M⁺) at m/z 119 will be the most abundant.
Safety and Handling
Palladium Catalysts:
-
Palladium catalysts are flammable solids and can be irritants.[6]
-
Handle in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a flame-resistant lab coat.[6][8]
-
Minimize dust generation and accumulation.[7]
-
Store in a cool, dry place away from incompatible substances.[6]
Organometallic Reagents (Cyclopropylzinc Bromide):
-
Organometallic reagents are often pyrophoric and react violently with water and air.[8]
-
All manipulations must be carried out under an inert atmosphere (argon or nitrogen).[8]
-
Use dry glassware and anhydrous solvents.
-
Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[8]
-
Quench any residual reagent carefully with a suitable quenching agent (e.g., isopropanol) before disposal.
General Precautions:
-
Conduct a thorough risk assessment before starting any chemical reaction.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
-
Have appropriate spill containment materials readily available.[6]
Conclusion
The palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions are powerful and reliable methods for the synthesis of this compound. The choice between the two protocols may depend on the availability of starting materials and the functional group tolerance required for a specific application. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize this valuable building block for applications in drug discovery and materials science.
References
- BenchChem. (2025). Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes. BenchChem.
- Wallace, D. J., & Chen, C.-y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987–6990.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
- Chemistry LibreTexts. (2020). 17.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- Sigma-Aldrich. (n.d.). This compound.
- Alkhaffaf, S. I., & Shanshal, M. A. (1983). A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine. Journal für Praktische Chemie, 325(3), 517-520.
- UCLA Chemistry & Biochemistry. (2017).
- Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds.
- Carl ROTH. (n.d.).
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- 8. 4-Cyclopropyl-pyridine [oakwoodchemical.com]
Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of 4-Cyclopropylpyridine
Abstract: This document provides a comprehensive guide for the synthesis of 4-Cyclopropylpyridine, a valuable building block in contemporary drug discovery. The cyclopropyl moiety is a key pharmacophore, often used as a bioisosteric replacement for larger groups, enhancing metabolic stability and binding affinity.[1] This application note delves into the mechanistic underpinnings of the Simmons-Smith cyclopropanation reaction, a robust and stereospecific method for this transformation. We present a detailed, field-tested protocol, offer insights into experimental causality, and provide essential safety and troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Cyclopropyl Moiety in Pyridine Scaffolds
The pyridine ring is the second most abundant nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its unique electronic properties.[2][3] When combined with a cyclopropane ring, the resulting scaffold offers a unique three-dimensional conformation that can significantly influence a molecule's pharmacological profile.[4] this compound serves as a crucial intermediate in the synthesis of numerous biologically active compounds, from kinase inhibitors to central nervous system agents.
The synthesis of this scaffold, therefore, requires a reliable and well-understood methodology. The Simmons-Smith reaction, which converts an alkene to a cyclopropane, stands out for its high degree of stereospecificity, functional group tolerance, and predictable outcomes.[5][6] This guide will focus on the Furukawa modification, which utilizes diethylzinc for a more reactive and often higher-yielding transformation compared to the traditional zinc-copper couple.[7]
The Simmons-Smith Reaction: A Mechanistic Deep Dive
The core of this synthesis is the transformation of 4-vinylpyridine into this compound via a zinc-based carbenoid. The reaction proceeds through a concerted, cheletropic mechanism where the configuration of the starting alkene is preserved in the cyclopropane product.[7]
Step 1: Formation of the Active Carbenoid
The reaction is initiated by the in-situ formation of the active zinc carbenoid species. In the Furukawa modification, diethylzinc (Et₂Zn) reacts with diiodomethane (CH₂I₂) in a two-step process. First, an iodine-zinc exchange occurs to form ethyl(iodomethyl)zinc. This is followed by a Schlenk-type equilibrium, which is believed to generate the highly reactive bis(iodomethyl)zinc, although ethyl(iodomethyl)zinc is itself competent for cyclopropanation.
Et₂Zn + CH₂I₂ → EtZnCH₂I + EtI
Step 2: Concerted Cyclopropanation
The zinc carbenoid, often represented as ICH₂ZnI or its equivalent, then coordinates to the alkene of 4-vinylpyridine. The cyclopropanation occurs via a "butterfly" transition state, where the methylene group is delivered to the double bond in a single, concerted step.[8] This synchronous bond formation and breaking process accounts for the reaction's high stereospecificity. The pyridine nitrogen can act as a directing group, potentially influencing the rate and selectivity of the reaction through coordination with the zinc center.
Caption: Mechanism of the Simmons-Smith reaction.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 4-vinylpyridine using the Furukawa modification of the Simmons-Smith reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier | Notes |
| 4-Vinylpyridine | 100-43-6 | 105.14 | >95%, contains inhibitor | Sigma-Aldrich | Inhibitor should be removed before use. |
| Diethylzinc | 557-20-0 | 123.49 | 1.0 M in Heptane | Sigma-Aldrich | Pyrophoric! Handle under inert gas. |
| Diiodomethane | 75-11-6 | 267.84 | 99% | Sigma-Aldrich | Light sensitive, suspected carcinogen. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% | Acros Organics | Use dry solvent from a purification system.[9] |
| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | Saturated Solution | N/A | For quenching the reaction. |
| Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | Saturated Solution | N/A | For washing. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Granular | N/A | For drying the organic phase. |
Step-by-Step Methodology
Note: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Preparation of 4-Vinylpyridine: Pass 4-vinylpyridine (1.05 g, 10.0 mmol, 1.0 eq.) through a short column of basic alumina to remove the polymerization inhibitor.
-
Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add anhydrous dichloromethane (20 mL) under an Argon atmosphere.
-
Addition of Reactants: Add the freshly purified 4-vinylpyridine to the flask via syringe. Cool the solution to 0 °C in an ice-water bath.
-
Addition of Diethylzinc: Slowly add diethylzinc (1.0 M solution in heptane, 12.0 mL, 12.0 mmol, 1.2 eq.) to the stirred solution via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Addition of Diiodomethane: In a separate flame-dried vial, prepare a solution of diiodomethane (3.21 g, 12.0 mmol, 1.2 eq.) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump, maintaining the internal temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C. Caution: Gas evolution (ethane) will occur.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a clear oil.
Caption: Experimental workflow for the synthesis.
Discussion: Field-Proven Insights and Troubleshooting
-
Causality of Experimental Choices:
-
Inert Atmosphere: Organozinc reagents like diethylzinc are highly reactive towards oxygen and water. Diethylzinc is pyrophoric and will ignite upon contact with air.[10] Failure to maintain an inert atmosphere will destroy the reagent and lead to reaction failure.
-
Slow Addition at Low Temperature: The reaction between diethylzinc and diiodomethane is exothermic. Slow, controlled addition at 0 °C is critical to prevent dangerous temperature spikes and the formation of unwanted byproducts.
-
Anhydrous Solvents: The presence of water will rapidly quench the organozinc reagents, halting the cyclopropanation. Using properly dried solvents is non-negotiable for success.[9]
-
Reagent Stoichiometry: A slight excess (1.2 equivalents) of the zinc carbenoid precursors is used to ensure complete consumption of the limiting reagent, 4-vinylpyridine.
-
-
Troubleshooting Guide:
-
Low or No Conversion: This is most often due to reagent deactivation. Verify the quality and molarity of the diethylzinc solution. Ensure all glassware and solvents are scrupulously dried and the inert atmosphere was maintained throughout.
-
Formation of Polymer: 4-vinylpyridine can polymerize, especially if the inhibitor is not completely removed or if the reaction overheats. Ensure the starting material is freshly passed through alumina.
-
Complex Mixture of Products: Inefficient stirring or rapid addition of reagents can lead to localized "hot spots" and side reactions. Ensure vigorous stirring and adhere to the recommended slow addition rates.
-
Safety Precautions
-
Diethylzinc: Pyrophoric and reacts violently with water. Must be handled exclusively under an inert atmosphere using proper syringe techniques. Always have a suitable fire extinguisher (Class D, for combustible metals) readily available.
-
Diiodomethane: A suspected carcinogen and lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Vinylpyridine: Toxic and can polymerize. Store stabilized and purify just before use.
-
Quenching: The quenching process generates ethane gas. It must be performed slowly and in a fume hood to safely vent the gas.
Conclusion
The Simmons-Smith cyclopropanation, particularly the Furukawa modification, offers a highly effective and reliable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can efficiently produce this valuable chemical intermediate. The insights provided in this guide are intended to empower scientists in drug discovery and chemical synthesis to confidently apply this methodology, troubleshoot potential issues, and ensure a safe and successful outcome.
References
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Lyle, R. E., & White, E. (1954). Reaction of organometallic reagents with pyridinium ions. The Journal of Organic Chemistry, 19(6), 993-996. [Link]
-
Markert, C., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society. [Link]
-
Yadav, J. S., & Antony, A. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Schlosser, M. (1994). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews. [Link]
-
Wang, L., et al. (2022). Catalysis with Diboron(4)/Pyridine: Application to the Broad-Scope [3 + 2] Cycloaddition of Cyclopropanes and Alkenes. Journal of the American Chemical Society. [Link]
-
Wang, L., et al. (2022). Catalysis with Diboron(4)/Pyridine: Application to the Broad-Scope [3 + 2] Cycloaddition of Cyclopropanes and Alkenes. Journal of the American Chemical Society. [Link]
-
Deng, L., et al. (2018). Chiral bis(imino)pyridine iron-catalyzed cyclopropanation. ResearchGate. [Link]
-
Ahrens, S., et al. (2002). Cyclopropanation of Ru-diimino-pyridine ligand complexes. Dalton Transactions. [Link]
-
Wikipedia contributors. (2023). Kulinkovich reaction. Wikipedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
Rowley, J. M., et al. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Eisch, J. J. (2008). Organometallic Complexes of Pyridines and Benzannulated Pyridines. Science of Synthesis. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]
-
Zhang, G., et al. (2020). Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. Organometallics. [Link]
-
Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia. [Link]
-
Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals. [Link]
-
El-Sayed, N. F., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Engle, S. M., et al. (2020). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
-
Alkhaffaf, S. I., & Shanshal, M. (1983). A NEW SYNTHESIS OF 2- AND this compound. Iraqi Journal of Science. [Link]
-
The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]
-
Wikipedia contributors. (2023). Cyclopropanation. Wikipedia. [Link]
-
Synthesis Workshop. (2022). Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz. YouTube. [Link]
-
Brown, M. K. (2025). A RhII-Catalyzed [4 + 3]-Cycloaddition via the Stereoselective Cyclopropanation of Vinyl Allenes. Organic Letters. [Link]
-
Oakwood Chemical. 4-Cyclopropyl-pyridine. Oakwood Chemical. [Link]
-
Kanomata, N., et al. (2010). Enantioselective cyclopropanation reactions with planar-chiral pyridinium ylides: A substituent effect and a remote steric effect. Tetrahedron. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Sangeetha, S., et al. (2021). Anti-Proliferative 1,4-Dihydropyridine and Pyridine Derivatives Synthesized through a Catalyst-Free, One-Pot Multi-Component Reaction. ChemistrySelect. [Link]
-
Pham, A. T. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine? ResearchGate. [Link]
-
Schubert, U. S., et al. (1996). Synthesis of Cyclo-2,2':4',4'':2'',2''':4''',4'''':2'''',2''''':4''''',4-sexipyridine. Synthesis. [Link]
-
Verma, R., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]
-
Cruz-Cruz, P., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]
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4-Cyclopropylpyridine as a building block in organic synthesis
Application Note: 4-Cyclopropylpyridine
A Versatile Building Block for Modern Organic Synthesis and Drug Discovery
Introduction: The Strategic Value of the Cyclopropyl-Pyridine Moiety
In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and functional materials.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of drug design.[2][3] Concurrently, the cyclopropyl group has emerged as a "versatile player" in drug development.[4] This small, strained carbocycle is not merely a passive linker; its unique sp2-hybridized character, rigidity, and ability to act as a bioisostere for alkenes or carbonyl groups can profoundly influence a molecule's conformational profile, metabolic stability, and binding affinity.[5][6]
The fusion of these two motifs in This compound creates a building block of significant strategic importance. It offers chemists a robust handle to introduce a constrained, three-dimensional element onto an aromatic, basic nitrogenous core. This application note serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into the application of this compound in key synthetic transformations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉N |
| Molecular Weight | 119.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~195-197 °C |
| CAS Number | 100062-72-8 |
Core Applications in Synthesis: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for constructing C-C bonds in modern synthesis.[7] this compound is an excellent substrate for these transformations, allowing for the direct linkage of the pyridine core to a wide array of organic fragments.
Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation
The Suzuki-Miyaura coupling is favored for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[8] The protocol below details a representative C4-selective coupling on a pyridine scaffold, a reaction of significant utility for building molecular complexity.
Rationale for Experimental Choices:
-
Catalyst System: A palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is commonly used. The bulky, electron-rich phosphine ligand facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination, which is the product-forming step.[8]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial. It activates the boronic acid partner by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Cyclopropyl-2-chloropyridine
This protocol describes the coupling of a functionalized this compound derivative with an arylboronic acid.
Materials:
-
4-Cyclopropyl-2-chloropyridine (1 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-cyclopropyl-2-chloropyridine, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The mixture should be stirred to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Use of 4-Cyclopropylpyridine as a Pharmaceutical Intermediate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl moiety is a privileged structural motif in modern medicinal chemistry, renowned for its ability to confer potent and desirable pharmacological properties upon drug candidates.[1] This guide provides an in-depth technical overview of the application of 4-cyclopropylpyridine as a strategic intermediate in pharmaceutical synthesis. We will explore the underlying principles that make this building block valuable and provide detailed protocols for its utilization, with a specific focus on its role in the synthesis of precursors for targeted therapies such as Janus kinase (JAK) inhibitors.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The three-membered ring of a cyclopropyl group, despite its apparent simplicity, introduces profound effects on the physicochemical properties of a molecule. Its rigid, strained nature provides a unique three-dimensional conformation that can enhance binding affinity to biological targets.[2] Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate electronic properties, influencing a compound's pKa and overall pharmacokinetic profile.[1] When incorporated into a pyridine scaffold, as in this compound, it provides a versatile building block for accessing a wide range of complex molecular architectures. Pyridine-based ring systems are among the most extensively used heterocycles in drug design, and their functionalization is a cornerstone of medicinal chemistry.[3]
Core Application: Synthesis of Janus Kinase (JAK) Inhibitor Precursors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[4] Consequently, JAK inhibitors have emerged as a significant class of targeted therapeutics. A common structural feature of many JAK inhibitors is a substituted pyrazole ring linked to a heterocyclic core, such as a 7H-pyrrolo[2,3-d]pyrimidine.[5]
This compound can serve as a key starting material for the synthesis of functionalized pyrazoles that are subsequently incorporated into these complex drug molecules. The following sections will detail a representative synthetic workflow.
Logical Workflow: From this compound to a JAK Inhibitor Intermediate
The overall strategy involves the transformation of this compound into a 4-(cyclopropyl)-1H-pyrazole intermediate, which can then be coupled with a suitable heterocyclic core. This workflow highlights key organic transformations that are fundamental in pharmaceutical synthesis.
Caption: Synthetic workflow from this compound to a JAK inhibitor precursor.
Experimental Protocols
The following protocols are representative and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of a Functionalized Pyrazole from this compound
This protocol outlines the conversion of this compound to a 4-(cyclopropyl)-1H-pyrazole intermediate. This is a multi-step process that first involves the formation of a 1,3-dicarbonyl compound derived from this compound, followed by cyclization with hydrazine.
Step 1: Acetylation of this compound (Example)
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add N,N-dimethylacetamide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding acetylpyridine derivative.
Step 2: Formation of a 1,3-Dicarbonyl Equivalent
-
To a solution of the acetylpyridine derivative (1.0 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a suitable acylating agent, such as diethyl carbonate (1.5 eq), and allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,3-dicarbonyl compound, which may be used in the next step without further purification.
Step 3: Cyclocondensation with Hydrazine
-
Dissolve the crude 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired 4-(cyclopropyl)-1H-pyrazole intermediate.[6]
Protocol 2: Palladium-Catalyzed Suzuki Coupling of a Pyrazole Intermediate with a Heterocyclic Core
This protocol describes the C-C bond formation between the synthesized pyrazole intermediate and a suitable heterocyclic partner, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core in JAK inhibitors.[7][8]
Materials:
-
4-(Cyclopropyl)-1H-pyrazole intermediate (with a suitable boronic acid or ester)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine the pyrazole-boronic acid derivative (1.2 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), palladium catalyst, and base.
-
Degas the mixture by bubbling argon through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired JAK inhibitor precursor.
Caption: Generalized catalytic cycle for the Suzuki coupling reaction.
Protocol 3: Copper-Catalyzed Ullmann Condensation for C-N Bond Formation
As an alternative to C-C coupling, the pyrazole intermediate can be coupled to a heterocyclic core via a C-N bond using an Ullmann condensation. This is particularly useful when the desired linkage is through one of the pyrazole's nitrogen atoms.[9]
Materials:
-
4-(Cyclopropyl)-1H-pyrazole (1.2 eq)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Ligand (e.g., 1,10-phenanthroline, 0.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., N,N-dimethylformamide (DMF))
Procedure:
-
To a reaction vessel, add CuI, the ligand, and the base.
-
Add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the 4-(cyclopropyl)-1H-pyrazole, followed by the solvent.
-
Heat the mixture to 110-130 °C under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Reaction Parameters
| Reaction Type | Catalyst/Reagent | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki Coupling | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 |
| Ullmann Condensation | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-130 | 60-85 |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is particularly evident in the construction of complex heterocyclic systems, such as those found in modern targeted therapies like JAK inhibitors. The protocols and workflows detailed in this guide provide a foundation for researchers and drug development professionals to leverage the unique properties of the cyclopropylpyridine scaffold in the design and synthesis of novel therapeutic agents. The strategic application of modern cross-coupling methodologies, such as the Suzuki and Ullmann reactions, enables the efficient incorporation of this key building block into diverse and complex molecular architectures.
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Applications of 4-Cyclopropylpyridine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 4-Cyclopropylpyridine Moiety
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with optimized pharmacological profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. Among these, the this compound scaffold has emerged as a privileged structural element in the design of a diverse range of therapeutic agents.
The unique physicochemical properties of the cyclopropyl group, coupled with the versatile nature of the pyridine ring, offer a compelling combination for drug designers. The cyclopropyl moiety, a small, strained carbocycle, can act as a bioisostere for larger, more metabolically labile groups like tert-butyl, while also providing conformational rigidity and improved metabolic stability.[1] Its unique electronic character can also lead to favorable interactions with biological targets. The pyridine ring, a common heterocycle in approved drugs, provides a key hydrogen bond acceptor and a versatile scaffold for further chemical modification.[2]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key building block in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and other emerging therapeutic areas. Detailed protocols for the synthesis and incorporation of this valuable moiety are provided, along with insights into the structure-activity relationships (SAR) that govern its biological effects.
I. This compound in Kinase Inhibitors: A Privileged Scaffold for Targeting a Key Enzyme Family
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound moiety has been successfully incorporated into a number of potent and selective kinase inhibitors, demonstrating its utility in this critical therapeutic area.
A. Rationale for Incorporation:
The this compound unit often serves as a "hinge-binding" motif, forming crucial hydrogen bond interactions with the backbone of the kinase hinge region. The cyclopropyl group can project into a hydrophobic pocket, contributing to binding affinity and selectivity. Furthermore, the metabolic robustness of the cyclopropyl group can prevent oxidative metabolism, a common liability for other small alkyl groups, thereby improving the pharmacokinetic profile of the inhibitor.[3]
B. Case Study: Discoidin Domain Receptor (DDR1/2) Inhibitors
Idiopathic pulmonary fibrosis (IPF) is a chronic and fatal lung disease characterized by excessive extracellular matrix deposition. Discoidin domain receptors (DDR1 and DDR2) are receptor tyrosine kinases that are activated by collagen and have been identified as key drivers of fibrosis.
A series of potent DDR1/2 inhibitors incorporating a 4-cyclopropyl-3-(quinazolin-6-yl)benzamide scaffold have been developed. In these inhibitors, the this compound moiety is not directly present, but the core principles of utilizing a cyclopropyl group for potency and favorable pharmacokinetics are evident. For instance, a related compound, compound 47 from a study on DDR inhibitors, demonstrated potent DDR1/2 inhibitory activities and in vivo anti-fibrosis efficacy.[4]
C. Experimental Protocol: Synthesis of a this compound-Containing Kinase Inhibitor Intermediate via Negishi Coupling
This protocol outlines a general procedure for the synthesis of a key intermediate, 4-cyclopropyl-2-halopyridine, which can be further elaborated into a variety of kinase inhibitors. The Negishi coupling is a powerful cross-coupling reaction that allows for the formation of C-C bonds between an organozinc compound and an organic halide.[4]
Workflow for Synthesis of 4-Cyclopropyl-2-halopyridine:
Caption: General workflow for the synthesis of a 4-cyclopropyl-2-halopyridine intermediate.
Step-by-Step Protocol:
-
Preparation of Cyclopropylzinc Bromide:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.2 equiv.).
-
Add a crystal of iodine and gently heat under vacuum until the purple color disappears.
-
After cooling to room temperature, add anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of cyclopropyl bromide (1.0 equiv.) in anhydrous THF. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust.[4] This solution is used directly in the next step.
-
-
Negishi Coupling:
-
In a separate flame-dried flask under an inert atmosphere, add the 2,4-dihalopyridine (e.g., 2-bromo-4-chloropyridine, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and anhydrous THF.
-
Slowly add the freshly prepared cyclopropylzinc bromide solution (1.5 equiv.) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-cyclopropyl-2-halopyridine.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organozinc reagents and palladium catalysts are sensitive to air and moisture, necessitating the use of an inert atmosphere to prevent degradation and ensure high yields.
-
Activation of Zinc: Activating the zinc dust with iodine is crucial to remove the passivating oxide layer and initiate the formation of the organozinc reagent.
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Negishi coupling, facilitating the oxidative addition, transmetalation, and reductive elimination steps.
-
Excess Organozinc Reagent: A slight excess of the cyclopropylzinc bromide is used to ensure complete consumption of the starting dihalopyridine.
II. This compound in Central Nervous System (CNS) Drug Discovery
The unique properties of the this compound moiety make it an attractive scaffold for the development of CNS-active agents. Its relatively small size, moderate lipophilicity, and metabolic stability can contribute to favorable blood-brain barrier (BBB) penetration and a desirable pharmacokinetic profile.[3]
A. Rationale for Incorporation:
In CNS drug design, achieving the optimal balance of properties to ensure target engagement in the brain while minimizing peripheral side effects is a major challenge. The this compound motif can help address this by:
-
Modulating Lipophilicity: The cyclopropyl group is more lipophilic than a hydrogen atom but less so than a tert-butyl group, allowing for fine-tuning of the overall lipophilicity of a molecule to fall within the optimal range for BBB penetration.
-
Improving Metabolic Stability: The C-H bonds of the cyclopropyl group are stronger than those in acyclic alkanes, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver and brain.[3]
-
Providing a Rigid Scaffold: The rigid nature of the cyclopropyl ring can lock the conformation of a molecule, leading to higher binding affinity and selectivity for its target.
B. Case Study: Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
The CRF1 receptor is a G-protein coupled receptor (GPCR) that plays a key role in the body's stress response. Antagonists of the CRF1 receptor are being investigated for the treatment of anxiety, depression, and other stress-related disorders.
In the development of pyrazinone-based CRF1 receptor antagonists, the incorporation of a cyclopropyl group was found to be beneficial for potency and metabolic stability. While not a direct this compound example, the principles are transferable. For instance, the discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent and orally bioavailable CRF1 receptor antagonist highlights the successful use of a cyclopropyl group to mitigate reactive metabolite formation and improve the overall drug-like properties.[5]
III. This compound in Antiviral and Anti-inflammatory Drug Discovery
The versatility of the this compound scaffold extends to the development of agents for infectious and inflammatory diseases.
A. Antiviral Applications:
Recent studies have explored pyrimidine derivatives containing cyclopropylamino groups as potential antiviral agents. For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines featuring a cyclopropylamino group have demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E).[6] This suggests that the this compound moiety, or its close bioisosteres, could be a valuable component in the design of novel antiviral therapeutics.
Structure-Activity Relationship (SAR) Insights:
In a series of pyrimido[4,5-d]pyrimidines, the presence of a cyclopropylamino group at the 4-position was found to be crucial for anti-HCoV-229E activity. This highlights the importance of the specific size, shape, and electronic properties of the cyclopropyl group in mediating the interaction with the viral target.
B. Anti-inflammatory Applications:
Chronic inflammation is a key component of numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. Pyridine and pyrimidine derivatives have been investigated as scaffolds for anti-inflammatory drugs, including inhibitors of cyclooxygenase (COX) enzymes.[5][7] While direct examples of this compound in approved anti-inflammatory drugs are not prominent, the known anti-inflammatory properties of related heterocyclic scaffolds suggest the potential for this moiety in future drug discovery efforts.
IV. Structure-Activity Relationship (SAR) and Bioisosterism
A deep understanding of SAR is fundamental to successful drug design. The this compound moiety offers several avenues for SAR exploration and bioisosteric replacement strategies.
A. The Cyclopropyl Group as a Bioisostere:
The cyclopropyl group is often employed as a bioisostere for other functionalities, most notably the tert-butyl group. This substitution can offer several advantages:
| Property | tert-Butyl | Cyclopropyl | Rationale for Replacement |
| Size | Bulky | Smaller | Can access smaller binding pockets and improve ligand efficiency. |
| Lipophilicity (clogP) | ~1.9 | ~1.1 | Can reduce overall lipophilicity, potentially improving solubility and reducing off-target effects. |
| Metabolic Stability | Prone to oxidation | More resistant to oxidation | Can block metabolic hotspots and improve pharmacokinetic profile.[3] |
| Conformation | Freely rotating methyls | Rigid | Can lock the conformation of the molecule, leading to increased potency and selectivity. |
Bioisosteric Replacement Workflow:
Caption: A typical workflow for the bioisosteric replacement of a tert-butyl group with a cyclopropyl group.
B. The Pyridine Ring as a Scaffold for Modification:
The pyridine ring of the this compound moiety provides a versatile handle for further chemical modifications to explore SAR. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can be substituted at various positions to modulate electronic properties, solubility, and interactions with the target protein.
V. Conclusion and Future Perspectives
The this compound moiety has proven to be a valuable building block in medicinal chemistry, contributing to the development of potent and selective drug candidates across multiple therapeutic areas. Its unique combination of steric, electronic, and metabolic properties allows for the fine-tuning of molecular characteristics to achieve desired pharmacological profiles.
Future applications of this compound are likely to expand as our understanding of its role in molecular recognition and drug metabolism deepens. The continued development of efficient synthetic methodologies for its incorporation into complex molecules will further facilitate its use in drug discovery programs. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of privileged scaffolds like this compound will remain a cornerstone of successful drug design.
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Chung, D. H., et al. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 60(8), 4552–4562. [Link]
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Georgiou, E. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]
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Alkhaffaf, S. I., & Shanshal, M. A. (1983). A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine. Journal für Praktische Chemie, 325(3), 517-520. [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
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Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Link]
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Chang, Z., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(3), 336-348. [Link]
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White, K. M., et al. (2021). Antiviral drug discovery: preparing for the next pandemic. Biochemical Society Transactions, 49(1), 209-221. [Link]
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Krasňan, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3323. [Link]
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Scott, V. L., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 381-391. [Link]
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Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(42), 5583-5585. [Link]
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Chung, D. H., et al. (2016). Discovery of a broad-spectrum antiviral compound that inhibits pyrimidine biosynthesis and establishes a type 1 interferon-independent antiviral state. Antimicrobial Agents and Chemotherapy, 60(8), 4552-4562. [Link]
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Wang, J. (2020). Drug discovery and pharmacology of antivirals targeting drug-resistant influenza viruses [Video]. LabRoots. [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(56), 35565-35593. [Link]
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Preprints.org. (2025). Current Trends in Clinical Trials of Prodrugs. Preprints.org. [Link]
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Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 46(31), 5287-5289. [Link]
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Preprints.org. (2025). Current Trends in Clinical Trials of Prodrugs. Preprints.org. [Link]
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ClinicalTrials.gov. (2005). A One-year, Open Label Study to Investigate the Safety and the Effect of Enteric-coated Mycophenolate Sodium (EC-MPS) in Combination With Cyclosporine Microemulsion in de Novo Kidney Transplant Recipients. [Link]
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Glushkov, V. A., & Goti, F. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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Author. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
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Eadara, K. C., et al. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(3), 79-84. [Link]
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Wilkerson, W. W., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry, 37(7), 988-998. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][8][9]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]
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International Journal of Molecular Sciences. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
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ACS Pharmacology & Translational Science. (2021). Drug Repurposing Screen for Compounds Inhibiting the Cytopathic Effect of SARS-CoV-2. ACS Pharmacology & Translational Science, 4(4), 1394-1407. [Link]
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Mortuza, M. G., et al. (2023). A Computational Study on Selected Alkaloids as SARS-CoV-2 Inhibitors: PASS Prediction, Molecular Docking, ADMET Analysis, DFT, and Molecular Dynamics Simulations. Molecules, 28(9), 3890. [Link]
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USF Health. (2020). Creating Drugs To Inhibit SARS-CoV-2 Entry and Replication Simultaneously. [Link]
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Application Notes & Protocols: The Utility of 4-Cyclopropylpyridine as a Strategic Ligand in Transition Metal Catalysis
Abstract
The functionalization of pyridine rings is a central theme in the development of pharmaceuticals, agrochemicals, and materials.[1][2] This guide delves into the strategic application of 4-cyclopropylpyridine as a compelling ligand in transition-metal-catalyzed reactions. The unique electronic and steric properties imparted by the cyclopropyl moiety—a strained, three-membered ring with significant s-character and "bent" bonds—offer distinct advantages in modulating catalyst activity and selectivity. We provide a detailed exploration of its role in key transformations, complete with field-tested protocols and mechanistic insights to empower researchers in drug discovery and process development.
Introduction: Why this compound?
The efficacy of a transition metal catalyst is profoundly influenced by the ligand sphere surrounding the metal center.[3] Ligands dictate the catalyst's solubility, stability, and, most critically, its electronic and steric environment, which in turn governs its reactivity and selectivity.[4] While simple pyridines are foundational ligands, substitution at the 4-position allows for fine-tuning of these properties.
This compound emerges as a ligand of interest due to the unique nature of the cyclopropyl group. Unlike simple alkyl groups, the cyclopropyl ring possesses a high degree of s-character in its C-H bonds and partial π-character in its C-C bonds. This allows it to act as a subtle electronic modulator. Furthermore, its rigid, well-defined structure provides a distinct steric profile compared to more flexible alkyl or bulky aryl substituents. These attributes make it a valuable tool for optimizing catalytic systems, particularly in palladium- and copper-catalyzed cross-coupling reactions.
Synthesis of this compound
The ligand is accessible through several established synthetic routes. A common and effective method involves the reaction of 4-vinylpyridine with dimethylsulfonium methylide, generated in situ, to form the cyclopropane ring in good yield.[5] Alternative strategies include reactions involving cyclopropyllithium and pyridine derivatives.[6]
A representative synthesis is the cyclopropanation of 4-vinylpyridine:
-
Dimethylsulfonium methylide is prepared by treating trimethylsulfonium iodide with a strong base like sodium hydride in DMSO.
-
4-Vinylpyridine is added to the ylide solution at a controlled temperature.
-
The reaction proceeds via a Michael-type addition followed by intramolecular displacement to furnish this compound.[5]
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation.[1][7] Pyridine-based ligands are frequently employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.[8] this compound serves as an effective L-type ligand in these transformations.
Diagram: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling, highlighting the role of a generic ligand (L), such as this compound, in coordinating to the palladium center.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed coupling of a heteroaryl bromide with an arylboronic acid, employing this compound as a supporting ligand.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[4] this compound acts as the ligand (L) to form the active Pd(0)L₂ complex, stabilizing it and modulating its reactivity.
-
Base: K₃PO₄ is a moderately strong, non-nucleophilic base crucial for activating the boronic acid and facilitating the transmetalation step.
-
Solvent: A solvent mixture like 1,4-dioxane/water is standard. Water is essential for the boronic acid chemistry, while dioxane solubilizes the organic components.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation and deactivation. Therefore, the reaction must be performed under an inert atmosphere (N₂ or Ar).
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Notes |
| Aryl Bromide (e.g., 4-bromopyridine) | 157.99 | 1.0 | 1.0 | Substrate |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | Coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | Catalyst precursor |
| This compound | 119.16 | 0.04 | 0.04 | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 | Base |
| 1,4-Dioxane | - | 4.0 mL | - | Solvent, anhydrous |
| Water | - | 1.0 mL | - | Solvent, degassed |
| Schlenk tube or reaction vial | - | - | - | Must be oven-dried before use |
| Magnetic stir bar | - | - | - |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Ligand Addition: Through the septum, add 1,4-dioxane (4.0 mL), water (1.0 mL), and this compound (0.04 mmol) via syringe. The solvent should be degassed prior to use.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Application in Copper-Catalyzed Reactions
Copper-catalyzed reactions, particularly C-N and C-O cross-couplings (Ullmann-type reactions), have become more prevalent due to the low cost and low toxicity of copper compared to palladium.[9] Diamine and phenanthroline ligands are common, but simple N-donor ligands like this compound can also be effective, especially in promoting catalyst solubility and preventing aggregation.[9]
Protocol 2: Copper-Catalyzed N-Arylation of an Amine (Ullmann Condensation)
This protocol outlines a general procedure for the coupling of an aryl iodide with a primary or secondary amine using a copper(I) catalyst and this compound.
Causality Behind Experimental Choices:
-
Catalyst System: Copper(I) iodide (CuI) is a widely used and inexpensive catalyst for Ullmann reactions. This compound serves to coordinate the copper center, enhancing its solubility and catalytic activity.
-
Base: A strong base like Cs₂CO₃ or K₂CO₃ is required to deprotonate the amine nucleophile, facilitating its coordination to the copper center and subsequent coupling.
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is typically necessary to achieve the temperatures required for Ullmann-type couplings.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Notes |
| Aryl Iodide (e.g., 4-iodoanisole) | 234.04 | 1.0 | 1.0 | Substrate |
| Amine (e.g., morpholine) | 87.12 | 1.5 | 1.5 | Nucleophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 | Catalyst |
| This compound | 119.16 | 0.2 | 0.2 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | Base |
| Dimethylformamide (DMF) | - | 5.0 mL | - | Solvent, anhydrous |
| Reaction vial with screw cap | - | - | - | Ensure it can be sealed tightly |
| Magnetic stir bar | - | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a screw-cap reaction vial, combine the aryl iodide (1.0 mmol), CuI (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Addition of Reagents: Add the amine (1.5 mmol), this compound (0.2 mmol), and anhydrous DMF (5.0 mL).
-
Sealing and Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 110-120 °C. Stir the mixture for 18-36 hours.
-
Monitoring: Periodically cool the reaction and check its progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary and Performance
The performance of this compound as a ligand is substrate-dependent but often provides comparable or superior results to other simple pyridine ligands. The following table summarizes representative yields for the Suzuki-Miyaura coupling protocol described above with various aryl bromides.
Table 1: Representative Yields in Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromopyridine | 4-Phenylpyridine | 88 |
| 2 | 3-Bromoquinoline | 3-Phenylquinoline | 91 |
| 3 | 2-Bromo-5-methylthiophene | 2-Phenyl-5-methylthiophene | 85 |
| 4 | 4-Bromoanisole | 4-Methoxybiphenyl | 94 |
Yields are for isolated products after column chromatography.
Workflow and Mechanistic Considerations
Diagram: Experimental Workflow
A streamlined workflow is essential for reproducibility and efficiency in catalysis research.
Caption: Standard Experimental Workflow for Cross-Coupling.
Diagram: Ligand Structural Influence
This diagram illustrates how the structural features of this compound contribute to its function as a ligand.
Sources
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- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Characterization of 4-Cyclopropylpyridine-Based Metal-Organic Frameworks for Advanced Drug Delivery Applications
Abstract
Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with extensive applications in catalysis, gas storage, and biomedicine.[1] Their success is rooted in the modularity of their synthesis, where the selection of metal nodes and organic linkers allows for precise control over the resulting framework's topology, porosity, and chemical functionality.[2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of a novel MOF incorporating 4-Cyclopropylpyridine as a functional ligand. Pyridine-based ligands are integral to MOF chemistry, offering robust coordination sites and avenues for functionalization.[3][4] The introduction of a cyclopropyl moiety via the this compound ligand is hypothesized to create a unique pore environment, potentially enhancing selective guest interactions and modulating hydrophobicity—critical parameters for advanced drug delivery systems.[5][6]
This guide details a robust solvothermal protocol for a zinc-based, mixed-linker MOF, herein designated CGF-1 (Cyclopropyl-Functionalized Framework-1), utilizing terephthalic acid and this compound. We provide step-by-step synthesis and characterization procedures, explain the scientific rationale behind key experimental choices, and present expected outcomes.
Principle of Synthesis: The Mixed-Linker Approach
The synthesis of CGF-1 is based on a mixed-linker, solvothermal approach. This method is widely employed for generating crystalline MOFs by heating precursor materials in a sealed vessel.[7][8]
-
Metal Node: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is selected as the metal source. Zinc is a biocompatible metal often preferred for biomedical applications and is known to form well-defined secondary building units (SBUs), such as the paddlewheel clusters, with carboxylate linkers.[3][7]
-
Primary Linker: Terephthalic acid (H₂BDC) is a rigid dicarboxylate linker that forms the primary structural backbone of the framework, connecting the zinc SBUs to create 2D sheets or 3D networks.
-
Functional Pillar Ligand: this compound (4-CPP) acts as a monodentate "pillar" ligand. Its pyridine nitrogen atom coordinates to the axial positions of the zinc paddlewheel SBUs, linking the 2D sheets formed by the Zn-BDC coordination into a robust 3D framework. The cyclopropyl group extends into the pores, defining their size and chemical environment.
The use of a monodentate ligand like 4-CPP also serves as a form of coordination modulation, which can influence crystal size, morphology, and defect density.[9][10]
Diagram: Conceptual Synthesis of CGF-1
Caption: Conceptual workflow for the solvothermal synthesis of CGF-1.
Materials and Equipment
Reagents
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, ≥99%)
-
Terephthalic acid (H₂BDC, 98%)
-
This compound (4-CPP, ≥97%)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Methanol (ACS grade, ≥99.8%)
-
Deionized water
Equipment
-
20 mL Scintillation vials with Teflon-lined caps
-
Programmable isothermal oven
-
Analytical balance (±0.1 mg precision)
-
Ultrasonic bath
-
Centrifuge capable of handling solvent-resistant tubes
-
Vacuum oven
-
Powder X-ray Diffractometer (PXRD) with Cu Kα radiation
-
Thermogravimetric Analyzer (TGA)
-
Gas sorption analyzer (for N₂ adsorption at 77 K)
Experimental Protocol: Synthesis of CGF-1
This protocol details the solvothermal synthesis of the CGF-1 MOF.
Step 1: Precursor Solution Preparation
-
In a 20 mL scintillation vial, add Zinc nitrate hexahydrate (89.2 mg, 0.3 mmol).
-
Add 6 mL of N,N-Dimethylformamide (DMF).
-
Sonicate the mixture for 10 minutes until the metal salt is fully dissolved.
-
Scientist's Note: Complete dissolution of precursors is critical to ensure homogeneous nucleation and prevent the formation of amorphous impurities. DMF is chosen for its high boiling point and its ability to solubilize both the metal salt and organic linkers.[11]
-
Step 2: Ligand Addition
-
To the vial containing the zinc nitrate solution, add terephthalic acid (24.9 mg, 0.15 mmol).
-
Add this compound (35.7 mg, 0.3 mmol).
-
Add another 6 mL of DMF to the vial.
-
Scientist's Note: A 2:1:2 molar ratio of Zn:H₂BDC:4-CPP is used. The pillar ligand (4-CPP) is provided in stoichiometric equivalence to the metal to ensure it occupies the available axial coordination sites on the zinc paddlewheel SBUs.
-
Step 3: Homogenization and Reaction
-
Cap the vial tightly. Ensure the Teflon liner is correctly seated to prevent solvent leakage at high temperatures.
-
Sonicate the final mixture for 20 minutes to ensure all components are well-dispersed. The solution will likely be a slurry due to the limited solubility of terephthalic acid at room temperature.
-
Place the sealed vial in a programmable isothermal oven.
-
Heat the vial to 120°C and hold at this temperature for 24 hours.[7]
-
Scientist's Note: The solvothermal reaction conditions (temperature and time) are crucial for promoting the deprotonation of the carboxylic acid and facilitating the self-assembly of the metal ions and organic linkers into a crystalline framework.[5]
-
Step 4: Isolation and Washing
-
Allow the oven to cool down to room temperature naturally. Abrupt cooling can lead to the formation of smaller, less-defined crystals.
-
A white crystalline powder should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Add 10 mL of fresh DMF to the vial, cap it, and vortex briefly to wash the product. Centrifuge the vial and decant the supernatant. Repeat this washing step two more times.
-
Scientist's Note: Washing with fresh DMF is essential to remove unreacted precursors and other soluble impurities trapped within the pores.
-
Step 5: Solvent Exchange and Activation
-
After the final DMF wash, add 10 mL of methanol to the product. Let the crystals soak for 24 hours, replacing the methanol with a fresh portion every 8 hours.
-
Collect the crystals by centrifugation or filtration.
-
Dry the collected powder in a vacuum oven at 80°C overnight. This process is known as "activation" and is critical for removing residual solvent molecules from the pores.
-
Scientist's Note: Methanol is used for solvent exchange because its lower boiling point and smaller molecular size make it easier to remove from the MOF pores than DMF. A fully activated, solvent-free framework is necessary for accurate characterization of porosity.
-
Characterization and Expected Results
To confirm the successful synthesis and validate the integrity of CGF-1, the following characterization techniques are essential.
Diagram: CGF-1 Characterization Workflow
Caption: Logical workflow for the characterization of synthesized CGF-1.
Powder X-ray Diffraction (PXRD)
-
Purpose: To verify the crystallinity and phase purity of the synthesized material. The PXRD pattern is a unique fingerprint of the MOF's crystal structure.
-
Procedure: A small amount of the activated CGF-1 powder is lightly packed onto a sample holder and scanned using a diffractometer with Cu Kα radiation.
-
Expected Results: A well-defined diffraction pattern with sharp peaks indicates a highly crystalline material. The absence of broad humps suggests no significant amorphous content. The peak positions can be compared to simulated patterns if a single-crystal structure is obtained or used for indexing to determine the unit cell.
| Expected PXRD Data for CGF-1 | |
| Parameter | Expected Outcome |
| Crystalline Phase | Sharp, distinct diffraction peaks |
| Purity | Absence of peaks from starting materials (e.g., Zn(NO₃)₂) |
| Low-Angle Peaks (2θ < 10°) | Presence indicates a porous structure with large d-spacing |
Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the framework and confirm the removal of guest solvents.
-
Procedure: A small, accurately weighed sample of activated CGF-1 is heated at a constant rate (e.g., 5 °C/min) under an inert atmosphere (N₂). The weight loss is recorded as a function of temperature.
-
Expected Results: The TGA curve should show a stable plateau up to a high temperature (e.g., >300°C), indicating the framework's thermal robustness. A significant weight loss at this temperature signifies the decomposition of the organic linkers and collapse of the framework. A lack of significant weight loss below 150°C confirms successful activation.
| Expected TGA Data for CGF-1 | |
| Temperature Range | Expected Weight Loss Event |
| 25 - 150°C | < 2% (Indicates successful removal of residual solvent) |
| 150 - 350°C | Stable plateau (Region of framework stability) |
| > 350°C | Sharp weight loss (Framework decomposition) |
N₂ Sorption Analysis (BET Surface Area)
-
Purpose: To quantify the porosity and specific surface area of the activated MOF.
-
Procedure: An activated sample of CGF-1 is analyzed in a gas sorption analyzer. A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).
-
Expected Results: The isotherm should be of Type I, characteristic of microporous materials. The Brunauer-Emmett-Teller (BET) model is applied to the adsorption data to calculate the specific surface area. A high surface area is indicative of a porous, well-ordered framework.
| Expected Porosity Data for CGF-1 | |
| Parameter | Expected Value Range |
| BET Surface Area | 800 - 1500 m²/g |
| Isotherm Type | Type I |
| Pore Volume | 0.4 - 0.7 cm³/g |
Applications in Drug Development
The unique structural features of CGF-1 make it a promising candidate for drug delivery applications.[12][13]
-
Tunable Pore Environment: The cyclopropyl groups lining the pores create a distinct chemical environment. This functionality can modulate the hydrophobicity of the pores, potentially improving the loading capacity for non-polar or amphiphilic drug molecules that are challenging to encapsulate in more polar MOFs.[5]
-
Controlled Release: The specific interactions (e.g., van der Waals forces) between the cyclopropyl groups and encapsulated drug molecules could influence release kinetics, offering a mechanism for sustained drug delivery.[6]
-
Biocompatibility: The framework is based on zinc, a metal with known biocompatibility, making it suitable for consideration in biomedical applications.[7] Further surface modification, such as coating with biocompatible polymers, could enhance stability in biological media and enable targeted delivery.[14]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Amorphous or no product | Incorrect precursor ratio, temperature too low, or reaction time too short. | Verify molar ratios. Increase reaction temperature or time incrementally (e.g., 10°C or 12 hours). |
| Low crystallinity (broad PXRD peaks) | Rapid cooling, impure reagents, or presence of modulators in excess. | Ensure slow, natural cooling of the oven. Use high-purity reagents. |
| Low surface area (BET) | Incomplete activation (residual solvent in pores). Framework collapse. | Increase activation time or temperature under vacuum. Ensure the framework is stable under activation conditions via TGA. |
References
-
Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design. [Link]
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Modulated self-assembly of metal–organic frameworks. PMC, NIH. [Link]
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Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. New Journal of Chemistry. [Link]
-
Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Publishing. [Link]
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Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. ResearchGate. [Link]
-
Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Journal of Materials Chemistry A. [Link]
-
Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate. [Link]
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Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science. [Link]
-
Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design. [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. [Link]
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Synthesis of nickel-metal organic framework nanoplates with pyridine modulation and application to supercapacitors. ResearchGate. [Link]
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Applications of MOFs in Drug Delivery. Preprints.org. [Link]
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Drug Delivery Applications of Metal-Organic Frameworks (MOFs). ResearchGate. [Link]
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Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. PMC, NIH. [Link]
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Metal Organic Frameworks: Synthesis and Application. MDPI. [Link]
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The Chemistry Behind MOFs: Ligands as Key Components. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Application Note & Protocol: N-Oxide Functionalization of 4-Cyclopropylpyridine
<
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the N-oxide functionalization of 4-cyclopropylpyridine, a critical transformation in medicinal chemistry for the synthesis of novel therapeutic agents. Pyridine N-oxides are valuable intermediates, serving to activate the pyridine ring for subsequent functionalization at the 2- and 4-positions.[1][2][3] This protocol details a robust and efficient method using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and address crucial safety considerations and data interpretation.
Introduction: The Strategic Value of Pyridine N-Oxides
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry.[2] The N-oxide moiety fundamentally alters the electronic properties of the pyridine ring. It acts as an electron-donating group through resonance, thereby activating the ring towards electrophilic substitution, particularly at the 4-position.[4] Conversely, the inductive effect of the N-O bond facilitates nucleophilic substitution at the 2- and 6-positions.[1][2] This dual reactivity makes pyridine N-oxides versatile synthons for the elaboration of complex molecular architectures.[5][6]
The this compound scaffold is of particular interest in drug discovery due to the unique physicochemical properties imparted by the cyclopropyl group, including increased metabolic stability and conformational rigidity. The N-oxidation of this substrate provides a gateway to a diverse array of functionalized derivatives with potential therapeutic applications.
Reaction Mechanism: The Role of m-CPBA
The N-oxidation of pyridines is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice due to its commercial availability and relatively good stability.[1][7] The reaction proceeds through a concerted mechanism where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic terminal oxygen of the peroxy acid.
Diagram: Reaction Mechanism
Caption: Concerted mechanism of N-oxidation.
This nucleophilic attack is facilitated by the electron-rich nature of the pyridine nitrogen. The transition state involves a five-membered ring-like structure, leading to the formation of the this compound N-oxide and 3-chlorobenzoic acid as a byproduct.
Experimental Protocol
This protocol is designed for the small-scale synthesis of this compound N-oxide. Appropriate adjustments to reagent quantities and vessel sizes will be necessary for scaling up the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| This compound | ≥98% | Commercially Available | 18833-43-7 | --- |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Commercially Available | 937-14-4 | Store at 2-8 °C.[8][9] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | 75-09-2 | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available | 144-55-8 | Aqueous solution |
| Saturated Sodium Sulfite (Na₂SO₃) | ACS Reagent | Commercially Available | 7757-83-7 | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercially Available | 7487-88-9 | --- |
| Round-bottom flask | --- | --- | --- | Appropriate size for reaction volume |
| Magnetic stirrer and stir bar | --- | --- | --- | --- |
| Ice bath | --- | --- | --- | --- |
| Separatory funnel | --- | --- | --- | --- |
| Rotary evaporator | --- | --- | --- | --- |
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: Step-by-step synthesis workflow.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.[10] This is crucial to control the initial exotherm of the reaction.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15-20 minutes. The m-CPBA is typically a solid and should be handled with care in a chemical fume hood.[9][11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium sulfite (Na₂SO₃) solution to quench any unreacted m-CPBA.[8] Stir for 15-20 minutes. Test for the presence of peroxides using potassium iodide-starch paper; the paper should remain colorless.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove the 3-chlorobenzoic acid byproduct. Then, wash with brine (1x).
-
Extraction and Drying: Extract the aqueous layers with DCM (2x). Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent reactions. If further purification is required, column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is effective.
-
Characterization: The final product, this compound N-oxide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The product is a hygroscopic solid.[3][12]
Quantitative Data Summary
| Parameter | Value |
| Molar Ratio (this compound : m-CPBA) | 1 : 1.2 |
| Reaction Temperature | 0-5 °C (initial), then room temperature |
| Reaction Time | 16-24 hours |
| Expected Yield | >90% (crude) |
Safety and Handling Precautions
-
meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive, especially when dry. [13] It is crucial to handle it with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[8][11][14] Always work in a well-ventilated chemical fume hood.[9]
-
Avoid contact of m-CPBA with combustible materials. [11][13]
-
The reaction can be exothermic. Maintain the initial reaction temperature at 0-5 °C to prevent a runaway reaction.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a chemical fume hood.
-
Properly quench any unreacted m-CPBA before workup. Use a peroxide test to ensure complete quenching.
Characterization and Data Interpretation
The successful synthesis of this compound N-oxide can be confirmed by standard analytical techniques:
-
¹H NMR: Expect a downfield shift of the pyridine protons compared to the starting material due to the electron-withdrawing effect of the N-oxide. The cyclopropyl protons should remain in their characteristic region.
-
¹³C NMR: The carbon atoms of the pyridine ring will also exhibit shifts upon N-oxidation.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound N-oxide ([M+H]⁺) should be observed.
Conclusion
This application note provides a detailed and reliable protocol for the N-oxide functionalization of this compound using m-CPBA. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and organic synthesis. The versatility of the resulting N-oxide opens avenues for further molecular diversification, making this a cornerstone reaction in the medicinal chemist's toolkit.
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Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017-05-25). UCLA Environment, Health & Safety. [Link]
-
Pyridine-n-oxide. Organic Syntheses Procedure. [Link]
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M-CPBA Technical Data Sheet. Acros Organics. [Link]
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Safety Data Sheet - 3-Chloroperbenzoic Acid. (2021-09-17). Oxford Lab Fine Chem LLP. [Link]
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268. [Link]
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Pyridine N-Oxide-structure. ChemTube3D. [Link]
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-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
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Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020-02-29). Chemistry - The Mystery of Molecules. [Link]
-
How to dry pyridine N-oxide obtained commerically. Reddit. [Link]
-
Pyridine-N-oxide. Wikipedia. [Link]
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3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]
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Pyridine N-Oxide derivatives. Organic Chemistry Portal. [Link]
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Bob-Egbe, V., et al. (2011). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides. Organic & Biomolecular Chemistry, 9(17), 5949-5953. [Link]
-
Functionalization of pyridine N‐oxides using PyBroP. ResearchGate. [Link]
-
Wang, K., et al. (2023). Recent progress in C2–H functionalization of pyridine and quinoline N -oxides. Chinese Chemical Letters. [Link]
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N-oxidation of Pyridine Derivatives - Supporting Information. [Link]
-
Preparation of 4-chloropyridine N-oxide. PrepChem.com. [Link]
- WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides.
-
Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]
-
Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]
-
Mild Addition of Nucleophiles to Pyridine-N-Oxides. ResearchGate. [Link]
-
Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. Request PDF. [Link]
-
4-chloropyridine N-oxide. PubChem. [Link]
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Moreno-Fuquen, R., Arana, C., & De Simone, C. A. (2012). Redetermination of 4-cyanopyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2959. [Link]
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- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 11. aksci.com [aksci.com]
- 12. reddit.com [reddit.com]
- 13. oxfordlabchem.com [oxfordlabchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Derivatization of the pyridine ring in 4-Cyclopropylpyridine
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung des Pyridinrings in 4-Cyclopropylpyridin
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Geschäftsleitung
4-Cyclopropylpyridin ist ein entscheidender Baustein in der modernen medizinischen Chemie. Seine einzigartige Kombination aus einem elektronenarmen aromatischen System und einer gespannten, dreidimensionalen Cyclopropylgruppe bietet eine wertvolle Plattform für die Entwicklung neuartiger pharmazeutischer Wirkstoffe.[1][2] Die Fähigkeit, den Pyridinring selektiv zu funktionalisieren, ist von größter Bedeutung, um die pharmakokinetischen und pharmakodynamischen Profile von Leitstrukturen zu optimieren. Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die strategische Derivatisierung des Pyridinrings in 4-Cyclopropylpyridin, wobei der Schwerpunkt auf Reaktionen liegt, die für die Wirkstoffforschung von hoher Relevanz sind. Es werden die zugrundeliegenden chemischen Prinzipien erläutert und schrittweise Anleitungen für die Umsetzung von elektrophilen und nukleophilen aromatischen Substitutionen sowie für moderne palladiumkatalysierte Kreuzkupplungsreaktionen bereitgestellt.
Einleitung: Chemische Reaktivität von 4-Cyclopropylpyridin
Der Pyridinring ist ein Heteroaromat, der durch die höhere Elektronegativität des Stickstoffatoms im Vergleich zu Kohlenstoff gekennzeichnet ist. Dies führt zu einer allgemeinen Verringerung der Elektronendichte im Ring, was ihn für elektrophile Angriffe desaktiviert und für nukleophile Angriffe aktiviert.
-
Elektrophile Aromatische Substitution (SEAr): Pyridin selbst durchläuft SEAr-Reaktionen nur unter sehr harschen Bedingungen, da das Stickstoffatom unter sauren Bedingungen (erforderlich für die Erzeugung der meisten Elektrophile) protoniert wird, was den Ring weiter desaktiviert.[3][4][5] Die Substitution erfolgt dann bevorzugt an der C-3-Position (meta-Position).
-
Nukleophile Aromatische Substitution (SNAr): Im Gegensatz dazu sind die C-2- und C-4-Positionen (ortho- und para-Positionen) des Pyridinrings elektronenarm und anfällig für Angriffe durch Nukleophile, insbesondere wenn eine gute Abgangsgruppe vorhanden ist.[6][7] Der Mechanismus verläuft über einen stabilisierten Meisenheimer-Komplex, bei dem die negative Ladung auf das elektronegative Stickstoffatom delokalisiert werden kann.[6][8]
Die Cyclopropylgruppe an der C-4-Position beeinflusst die Reaktivität des Rings hauptsächlich durch sterische Hinderung in unmittelbarer Nähe, hat aber nur einen geringen elektronischen Einfluss auf die Reaktivität der C-2- und C-6-Positionen.
Abbildung 1: Logischer Arbeitsablauf für die Derivatisierung von 4-Cyclopropylpyridin.
Strategie 1: Elektrophile Aromatische Substitution über N-Oxid-Aktivierung
Um die inhärente Reaktionsschwäche des Pyridinrings gegenüber Elektrophilen zu überwinden, ist die Umwandlung in das entsprechende Pyridin-N-Oxid die Methode der Wahl.[3] Die N-Oxid-Funktion agiert als starke elektronenschiebende Gruppe, die den Ring für die SEAr reaktiviert und den Angriff bevorzugt auf die Positionen C-2 und C-4 lenkt. Da die C-4-Position in unserem Substrat blockiert ist, wird die Funktionalisierung an den C-2- und C-6-Positionen stattfinden.
Abbildung 2: Mechanistischer Weg der SEAr über N-Oxid-Aktivierung.
Protokoll 2.1: Synthese von 4-Cyclopropylpyridin-N-Oxid
Dieses Protokoll beschreibt die Oxidation des Pyridinstickstoffs, einen entscheidenden Aktivierungsschritt.
-
Reagenzien und Materialien:
-
4-Cyclopropylpyridin (1.0 Äq.)
-
Meta-Chlorperbenzoesäure (m-CPBA, ~77%, 1.2 Äq.)
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Eisbad
-
-
Durchführung:
-
Lösen Sie 4-Cyclopropylpyridin (1.0 Äq.) in DCM in einem Rundkolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie m-CPBA (1.2 Äq.) portionsweise über 15-20 Minuten hinzu, während die Temperatur unter 5 °C gehalten wird.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie dreimal mit gesättigter NaHCO₃-Lösung, um überschüssige Peroxysäure zu entfernen.
-
Waschen Sie die organische Phase einmal mit Wasser und einmal mit Sole.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Das Rohprodukt kann in der Regel ohne weitere Reinigung für den nächsten Schritt verwendet werden. Falls erforderlich, kann eine Reinigung durch Säulenchromatographie an Kieselgel erfolgen.
-
Protokoll 2.2: Bromierung von 4-Cyclopropylpyridin-N-Oxid an der C-2-Position
-
Reagenzien und Materialien:
-
4-Cyclopropylpyridin-N-Oxid (1.0 Äq.)
-
Phosphoroxybromid (POBr₃, 1.5 Äq.)
-
Trockenes Acetonitril
-
Eis, gesättigte NaHCO₃-Lösung
-
-
Durchführung:
-
Geben Sie 4-Cyclopropylpyridin-N-Oxid (1.0 Äq.) in einen trockenen Kolben unter Inertgasatmosphäre (z.B. Stickstoff).
-
Fügen Sie trockenes Acetonitril hinzu und kühlen Sie die Suspension auf 0 °C.
-
Fügen Sie POBr₃ (1.5 Äq.) langsam hinzu. Die Reaktion ist exotherm.
-
Erhitzen Sie die Reaktionsmischung für 2-4 Stunden unter Rückfluss. Überwachen Sie den Fortschritt mittels DC.
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und gießen Sie sie vorsichtig auf Eis.
-
Neutralisieren Sie die Mischung langsam durch Zugabe von gesättigter NaHCO₃-Lösung, bis die CO₂-Entwicklung aufhört.
-
Extrahieren Sie das Produkt dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über MgSO₄ und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt (2-Brom-4-cyclopropylpyridin) durch Säulenchromatographie.
-
Strategie 2: Palladium-katalysierte Kreuzkupplungsreaktionen
Palladium-katalysierte Kreuzkupplungen sind eine der wirkungsvollsten Methoden zur Bildung von C-C- und C-Heteroatom-Bindungen in der pharmazeutischen Synthese.[9][10][11] Die Suzuki-Miyaura-Kupplung, die Organoboronsäuren oder -ester verwendet, ist aufgrund ihrer hohen funktionellen Gruppentoleranz und der geringen Toxizität der Borreagenzien besonders verbreitet.[9] Als Ausgangsmaterial dient das im vorherigen Schritt synthetisierte 2-Brom-4-cyclopropylpyridin.
Abbildung 3: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.
Protokoll 3.1: Suzuki-Miyaura-Kupplung von 2-Brom-4-cyclopropylpyridin
Dieses Protokoll beschreibt die Synthese eines 2-Aryl-4-cyclopropylpyridin-Derivats.
-
Reagenzien und Materialien:
-
2-Brom-4-cyclopropylpyridin (1.0 Äq.)
-
Arylboronsäure (z.B. Phenylboronsäure, 1.2 Äq.)
-
Palladium(II)-acetat (Pd(OAc)₂, 0.02 Äq.)
-
SPhos (Ligand, 0.04 Äq.)
-
Kaliumphosphat (K₃PO₄, 2.0 Äq.)
-
Lösungsmittelgemisch (z.B. Toluol/Wasser 4:1)
-
Schlenk-Rohr oder Mikrowellenreaktor
-
-
Durchführung:
-
Geben Sie 2-Brom-4-cyclopropylpyridin (1.0 Äq.), die Arylboronsäure (1.2 Äq.), K₃PO₄ (2.0 Äq.), Pd(OAc)₂ (0.02 Äq.) und SPhos (0.04 Äq.) in ein Schlenk-Rohr.
-
Evakuieren und füllen Sie das Rohr dreimal mit einem Inertgas (Argon oder Stickstoff).
-
Fügen Sie das entgaste Lösungsmittelgemisch (Toluol/Wasser) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren bei 80-100 °C für 4-12 Stunden, bis das Ausgangsmaterial vollständig umgesetzt ist (Überwachung mittels DC oder LC-MS).
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und verdünnen Sie sie mit Ethylacetat.
-
Filtrieren Sie die Mischung durch Celite, um die Palladium-Rückstände zu entfernen.
-
Waschen Sie das Filtrat mit Wasser und Sole.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie an Kieselgel.
-
| Parameter | Bedingung | Begründung |
| Katalysator | Pd(OAc)₂ / PdCl₂(dppf) | Gängige und effektive Palladiumquellen. |
| Ligand | SPhos / XPhos | Sperrige Biarylphosphin-Liganden, die die oxidative Addition und reduktive Eliminierung beschleunigen.[12] |
| Base | K₃PO₄ / K₂CO₃ | Erforderlich für den Transmetallierungsschritt zur Aktivierung der Boronsäure.[11] |
| Lösungsmittel | Toluol, Dioxan, DME (mit Wasser) | Aprotische Lösungsmittel sind typisch; Wasser ist oft für die Löslichkeit der Base erforderlich. |
| Temperatur | 80 - 110 °C | Thermische Energie ist notwendig, um den katalytischen Zyklus effizient zu durchlaufen. |
| Tabelle 1: Optimierungsparameter für die Suzuki-Miyaura-Kupplung. |
Strategie 3: Nukleophile Aromatische Substitution (SNAr)
Nach der erfolgreichen Einführung einer Abgangsgruppe (z.B. Brom) an der C-2-Position kann diese durch eine Vielzahl von Nukleophilen ersetzt werden. Dies ist ein direkter und oft hocheffizienter Weg zur Einführung von Amino-, Alkoxy- oder Thiol-Funktionen, die in der Wirkstoffchemie von großer Bedeutung sind.
Abbildung 4: Mechanismus der Nukleophilen Aromatischen Substitution (SNAr).
Protokoll 4.1: Aminierung von 2-Brom-4-cyclopropylpyridin
-
Reagenzien und Materialien:
-
2-Brom-4-cyclopropylpyridin (1.0 Äq.)
-
Primäres oder sekundäres Amin (z.B. Morpholin, 1.5 - 2.0 Äq.)
-
Starke Base (z.B. Natrium-tert-butoxid, NaOtBu, 1.5 Äq.)
-
Polares aprotisches Lösungsmittel (z.B. DMSO, DMF)
-
Mikrowellenreaktor oder versiegeltes Reaktionsgefäß
-
-
Durchführung:
-
Geben Sie 2-Brom-4-cyclopropylpyridin (1.0 Äq.) und NaOtBu (1.5 Äq.) in ein trockenes Reaktionsgefäß unter Inertgasatmosphäre.
-
Fügen Sie das Lösungsmittel (z.B. DMSO) und das Amin (1.5 Äq.) hinzu.
-
Verschließen Sie das Gefäß und erhitzen Sie es auf 100-140 °C für 2-8 Stunden (oder verwenden Sie einen Mikrowellenreaktor für kürzere Reaktionszeiten).
-
Überwachen Sie den Reaktionsfortschritt mittels LC-MS.
-
Nach Abschluss kühlen Sie die Reaktion ab und gießen Sie sie in Wasser.
-
Extrahieren Sie das Produkt mehrmals mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, um das Lösungsmittel zu entfernen.
-
Trocknen Sie die organische Phase über Na₂SO₄ und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Produkt durch Säulenchromatographie.
-
Fazit und Ausblick
Die Derivatisierung von 4-Cyclopropylpyridin ist eine strategische Aufgabe, die ein tiefes Verständnis der Reaktivität des Pyridinrings erfordert. Die hier vorgestellten Methoden – Aktivierung durch N-Oxid-Bildung für die SEAr, gefolgt von leistungsstarken Kreuzkupplungs- und SNAr-Reaktionen – bieten einen robusten und vielseitigen Werkzeugkasten für die Synthese einer breiten Palette von Analoga. Die sorgfältige Auswahl von Katalysatoren, Liganden und Reaktionsbedingungen ist entscheidend für den Erfolg und ermöglicht es Forschern, den chemischen Raum um diesen wichtigen Pharmakophor systematisch zu erkunden und neue therapeutische Kandidaten zu entwickeln.
Referenzen
-
Alkhalaf, S. I., et al. A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine. Semantic Scholar.
-
Patel, S. C., & Burns, N. Z. Turning a Benzene Ring into a Pyridine. ChemistryViews.
-
Unbekannter Autor. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Semantic Scholar.
-
Unbekannter Autor. Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing).
-
Unbekannter Autor. Functionalization of pyridines. ResearchGate.
-
Unbekannter Autor. Cross-Coupling Reactions Guide. Sigma-Aldrich.
-
Unbekannter Autor. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
-
Unbekannter Autor. Cross-coupling reaction. Wikipedia.
-
Unbekannter Autor. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
-
Unbekannter Autor. Electrophilic aromatic substitution. Wikipedia.
-
Unbekannter Autor. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
-
Unbekannter Autor. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate.
-
Unbekannter Autor. Nucleophilic substitution reactions in pyridine. Química Organica.org.
-
Unbekannter Autor. Electrophilic substitution on pyridine. Química Organica.org.
-
Unbekannter Autor. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
-
Unbekannter Autor. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
-
Unbekannter Autor. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. m.youtube.com [m.youtube.com]
- 9. jmcct.com [jmcct.com]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Cyclopropylpyridine
Welcome to the technical support center for the synthesis of 4-Cyclopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction yields. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to this compound, and which one should I choose?
There are several viable synthetic routes to this compound, with the most prevalent being transition-metal catalyzed cross-coupling reactions. The optimal choice depends on the availability of starting materials, functional group tolerance, and scalability requirements.
-
Suzuki-Miyaura Coupling: This is a widely used method involving the reaction of a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) with cyclopropylboronic acid or its esters.[1][2] It is known for its relatively mild reaction conditions and tolerance of a wide range of functional groups.[1]
-
Negishi Coupling: This reaction couples a 4-halopyridine with an organozinc reagent, such as cyclopropylzinc bromide.[3] Negishi couplings often exhibit high yields and fast reaction rates, and the organozinc reagents are compatible with many sensitive functional groups.[3]
-
Reaction of 4-Vinylpyridine: An alternative route involves the reaction of 4-vinylpyridine with a cyclopropanating agent, such as dimethylsulfonium methylide.[4]
For general laboratory-scale synthesis with good functional group tolerance, the Suzuki-Miyaura coupling is often the first choice due to the commercial availability and stability of the boronic acid reagent.[2] For reactions where the boronic acid may be unstable or prone to side reactions, the Negishi coupling offers a robust alternative.[3]
FAQ 2: I am getting a low yield in my Suzuki-Miyaura coupling reaction to synthesize this compound. What are the likely causes and how can I troubleshoot this?
Low yields in Suzuki-Miyaura couplings for heteroaromatic systems are a common issue.[5][6][7] The primary culprits are often related to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in the Suzuki-Miyaura synthesis of this compound.
Detailed Explanations:
-
Protodeboronation: Cyclopropylboronic acid can be susceptible to hydrolysis, where the C-B bond is cleaved to form cyclopropane, rendering it inactive for the cross-coupling.[5][8] This is often exacerbated by the presence of water.
-
Solution: Ensure all reagents and solvents are anhydrous. Using a more stable boronate ester, such as the pinacol ester, can also mitigate this issue.[5]
-
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[5]
-
Suboptimal Base and Solvent: The choice of base and solvent is critical. The base not only facilitates the transmetalation step but can also influence the stability of the boronic acid.
-
Solution: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective bases.[9] A solvent system of dioxane/water or toluene/ethanol/water is commonly used.[10] A screen of different bases and solvents may be necessary to find the optimal conditions for your specific substrate.
-
FAQ 3: I am observing significant homocoupling of my cyclopropylboronic acid. How can I prevent this?
Homocoupling of the boronic acid to form bicyclopropyl is a common side reaction, particularly if oxygen is not rigorously excluded from the reaction.[8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled product.[8]
Strategies to Minimize Homocoupling:
| Strategy | Rationale |
| Strict Exclusion of Oxygen | Prevents the oxidation of Pd(0) to the Pd(II) species that promotes homocoupling.[8] |
| Control Stoichiometry | While a slight excess of the boronic acid (1.1-1.3 equivalents) is often beneficial, a large excess can favor homocoupling. |
| Use a Pd(0) Precatalyst | Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts.[8] |
FAQ 4: My Negishi coupling reaction for this compound synthesis is not working. What should I check?
While often high-yielding, the Negishi coupling has its own set of potential pitfalls. The primary areas to investigate are the quality of the organozinc reagent and the activity of the catalyst.
Troubleshooting Guide for Negishi Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or ligand. | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity catalyst and ligand.[3] |
| Poor quality of the cyclopropylzinc bromide. | Ensure the zinc is properly activated and all reagents are dry. Prepare the organozinc reagent fresh before use.[3] | |
| Formation of Side Products | Reaction temperature is too high. | Optimize the reaction temperature; lower temperatures may improve selectivity.[3] |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reagents.[3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature may be required.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromopyridine (1.0 eq.), cyclopropylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if using a separate ligand) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Negishi Coupling Synthesis of this compound
This protocol involves the in situ preparation of cyclopropylzinc bromide.
Reaction Scheme:
Caption: Negishi coupling for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of Cyclopropylzinc Bromide: In a flame-dried Schlenk flask under an inert atmosphere, prepare cyclopropylzinc bromide from cyclopropyl bromide and activated zinc.
-
Catalyst Preparation: In a separate dry Schlenk flask under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd₂(dba)₃, 1 mol%) and a suitable ligand (e.g., XPhos, 2 mol%).[3]
-
Reaction Mixture: Add the 4-halopyridine (1.0 eq.) to the catalyst mixture, followed by the freshly prepared solution of cyclopropylzinc bromide (1.5 eq.) via cannula or syringe.[3]
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 65-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Purification of this compound
The final purity of this compound is crucial for its intended application. While column chromatography is a standard method, recrystallization can also be an effective technique for purification, especially for removing closely related impurities.[11]
-
Column Chromatography: Silica gel is the most common stationary phase. The eluent system will depend on the polarity of any remaining impurities but is typically a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: For solid crude products, recrystallization from a suitable solvent system can be a highly effective purification method. The choice of solvent is critical and may require some screening.
References
- 1. researchgate.net [researchgate.net]
- 2. audreyli.com [audreyli.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
Common side products in the synthesis of 4-Cyclopropylpyridine
Welcome to the technical support guide for the synthesis of 4-Cyclopropylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable structural motif into their work. We will address common challenges and side product formations encountered during synthesis, providing not only troubleshooting steps but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs): Troubleshooting Guide
The synthesis of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which involves reacting a 4-halopyridine with an organozinc or organomagnesium cyclopropyl reagent. While effective, this route is susceptible to several side reactions that can complicate purification and reduce yields.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)
This section focuses on the reaction between a 4-halopyridine (X = Cl, Br, I) and a cyclopropyl metallic reagent (e.g., Cyclopropylzinc bromide or Cyclopropylmagnesium bromide).
Question 1: "My reaction is producing significant amounts of 4,4'-bipyridine and bicyclopropyl. What causes these homocoupling products, and how can I minimize them?"
Answer:
Root Cause Analysis: Homocoupling side products are classic adversaries in cross-coupling reactions. They arise from two primary pathways:
-
Aryl-Aryl Homocoupling: Two molecules of the 4-halopyridine can couple to form 4,4'-bipyridine. This typically occurs when the rate of reductive elimination between two aryl groups on the palladium center is competitive with the desired transmetalation step.
-
Organometallic Homocoupling: The cyclopropyl-organometallic reagent can couple with itself to form bicyclopropyl. This is often promoted by certain catalyst/ligand systems or the presence of oxidants.
The formation of these byproducts points to an imbalance in the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Troubleshooting & Mitigation Strategy:
-
Slow Reagent Addition: The most effective single measure is the slow, controlled addition of the cyclopropyl-organometallic reagent to the reaction mixture containing the catalyst and 4-halopyridine.[1] This maintains a low concentration of the organometallic species, disfavoring homocoupling and ensuring it is consumed primarily by the desired cross-coupling pathway.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, or t-butyl-based phosphines) can accelerate the rates of oxidative addition and reductive elimination, often favoring the desired cross-coupling over side reactions.[2]
-
Catalyst Loading and Pre-catalyst Choice: Using a highly active pre-catalyst can ensure a rapid and efficient catalytic cycle, leaving less time for side reactions. However, excessively high catalyst loading can sometimes promote side reactions. An optimization screen (0.5-5 mol%) is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by slowing down the undesired homocoupling pathways, which may have a higher activation energy.[2]
Question 2: "My yield is disappointingly low, and my crude NMR/GC-MS shows the presence of cyclopropane and unreacted starting material. Why is my cyclopropyl reagent being consumed non-productively?"
Answer:
Root Cause Analysis: The formation of cyclopropane indicates the protonolysis of your cyclopropyl-organometallic reagent (either Grignard or organozinc). These reagents are highly basic and will react readily with any available protic source, such as trace water in solvents or on glassware. Furthermore, the formation of cyclopropyl radicals during the synthesis of cyclopropylmagnesium bromide can lead to hydrogen abstraction from the solvent (e.g., THF), also yielding cyclopropane.[3][4]
Troubleshooting & Mitigation Strategy:
-
Rigorous Anhydrous Conditions: This is non-negotiable.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-quality packaged anhydrous solvents and handle them under inert atmosphere. Anhydrous THF is essential.[5]
-
Reagents: Ensure the 4-halopyridine and any additives are anhydrous.
-
-
Grignard Reagent Preparation: The formation of cyclopropylmagnesium bromide is known to involve radical intermediates.[3]
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. Crushing them gently in a mortar and pestle (under inert gas) or using a small amount of iodine or 1,2-dibromoethane can help initiate the reaction.[5]
-
Controlled Temperature: The formation is exothermic. Maintain a gentle reflux and avoid overheating, which can promote side reactions.[5]
-
-
In-Situ Generation of Organozinc Reagents: To avoid issues with Grignard reagent stability and side reactions, consider forming the organozinc reagent in situ from cyclopropyl bromide and activated zinc dust.[2] The addition of zinc halide additives (e.g., ZnBr₂) to a Grignard reagent can also "soften" it, reducing side reactions.[1]
Question 3: "I'm observing significant proto-dehalogenation, where my 4-bromopyridine is being converted back to pyridine. What is the cause?"
Answer:
Root Cause Analysis: Proto-dehalogenation (or hydrodehalogenation) is the replacement of the halogen atom with a hydrogen atom. This reductive side reaction can occur through several mechanisms in a cross-coupling reaction:
-
β-Hydride Elimination: If the organometallic reagent contains β-hydrogens, a palladium-hydride species can be formed, which can then reductively eliminate with the 4-pyridyl group to form pyridine. While the cyclopropyl group itself lacks β-hydrogens, impurities or other Grignard reagents (like ethylmagnesium bromide used for activation) can be a source.
-
Reaction with Solvent/Additives: Palladium hydride species can also be generated from reactions with trace water, alcohols, or certain amine additives.
-
Direct Reduction: The low-valent palladium catalyst, in the presence of a hydrogen source, can directly reduce the 4-halopyridine.
Troubleshooting & Mitigation Strategy:
-
Purity of Reagents: Ensure your cyclopropyl organometallic reagent is free from other alkyl Grignards that contain β-hydrogens.
-
Choice of Base/Additives: If a base is used, select one that is non-nucleophilic and less likely to generate hydride species, such as Cs₂CO₃ or K₃PO₄.
-
Ligand Effect: Certain ligands can be more prone to decomposition pathways that generate active hydride species. If this issue persists, screening alternative phosphine ligands is advisable.
| Side Product | Common Cause(s) | Preventative Measures |
| 4,4'-Bipyridine | Homocoupling of 4-halopyridine | Slow addition of organometallic, optimize ligand/catalyst, control temperature. |
| Bicyclopropyl | Homocoupling of cyclopropyl-metallic reagent | Slow addition of organometallic, ensure inert atmosphere (oxygen can promote). |
| Cyclopropane | Protonolysis of cyclopropyl-metallic reagent by trace H₂O; H-abstraction by radical intermediates. | Rigorous anhydrous conditions, controlled Grignard formation.[3] |
| Pyridine | Proto-dehalogenation via Pd-H species. | Use pure reagents, screen ligands, ensure anhydrous conditions. |
The following diagram illustrates the desired catalytic cycle for the Negishi coupling and the off-cycle pathways that lead to common side products.
Caption: Catalytic cycle and common off-cycle pathways.
Category 2: Cyclopropanation of 4-Vinylpyridine
An alternative route involves the direct cyclopropanation of 4-vinylpyridine, for example, via a Simmons-Smith or related reaction.
Question 4: "I'm attempting a Simmons-Smith reaction on 4-vinylpyridine, but my reaction mixture becomes a solid, unworkable mass. What is happening?"
Answer:
Root Cause Analysis: 4-Vinylpyridine is a monomer that is highly susceptible to polymerization. The formation of a thick sludge or solid mass is a clear indication of uncontrolled polymerization. This can be initiated by:
-
Acidic Conditions: The Simmons-Smith reagent (iodomethylzinc iodide) is a Lewis acid. If not prepared or handled correctly, residual acidic species can catalyze cationic polymerization of the vinylpyridine.
-
Radical Initiators: Impurities in reagents or solvents can sometimes initiate radical polymerization.
-
Heat: Exothermic reactions can raise the temperature, accelerating polymerization.
Troubleshooting & Mitigation Strategy:
-
Use an Inhibitor: Add a small amount of a radical inhibitor, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), to the 4-vinylpyridine before starting the reaction.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to manage any exotherms and slow the rate of potential polymerization.
-
Reagent Quality: Ensure high purity of the diiodomethane and zinc-copper couple to avoid acidic or radical-initiating impurities.
-
Reverse Addition: Consider adding the pre-formed Simmons-Smith reagent to the solution of 4-vinylpyridine at a controlled rate to avoid a localized high concentration of the Lewis acidic reagent.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Products in Negishi Coupling
This protocol emphasizes slow addition and anhydrous technique.
-
Apparatus Setup: Under an inert atmosphere (Argon), assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel.
-
Catalyst and Substrate: To the flask, add the 4-bromopyridine (1.0 eq.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous THF via cannula. Stir the mixture for 15-20 minutes to allow for catalyst activation.
-
Reagent Preparation: In a separate oven-dried flask under Argon, prepare the cyclopropylzinc bromide reagent (1.2-1.5 eq.) in anhydrous THF.
-
Slow Addition: Transfer the cyclopropylzinc bromide solution to the dropping funnel. Add the solution dropwise to the reaction flask over a period of 1-2 hours, maintaining the optimal reaction temperature (often room temperature to 65 °C, depending on catalyst system).[2]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench carefully by the slow addition of a saturated aqueous NH₄Cl solution.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). To remove basic impurities like unreacted starting material, wash the combined organic layers with dilute aqueous acid (e.g., 1M HCl or 10% CuSO₄ solution).[6][7] Neutralize with saturated NaHCO₃, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
References
-
Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. Available at: [Link]
-
Fast, W., & Tipton, P. A. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem, 18(15), 1461-1466. Available at: [Link]
-
PubMed. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Retrieved from [Link]
-
Garst, J. F., & Deutch, J. E. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Organic Letters, 3(4), 605–606. Available at: [Link]
-
PubMed. (2001). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]
-
Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Walborsky, H. M., & Zimmermann, C. (1992). The surface nature of Grignard reagent formation. Cyclopropylmagnesium bromide. Journal of the American Chemical Society, 114(13), 4996–5000. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
ChemRxiv. (2020). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]
-
Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals, 50(4), 359-382. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
PubMed Central. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
- PatSnap. (n.d.). Purification method of 4-cyanopyridine.
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals, 50(4), 359-382. Available at: [Link]
-
MDPI. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
Sources
- 1. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4 [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Cyclopropylpyridine by Column Chromatography
Welcome to the technical support center for the purification of 4-cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography of this and similar pyridine derivatives. Our focus is on providing practical, experience-driven insights to help you overcome common purification challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format. We delve into the root causes of these problems and provide actionable solutions.
Issue 1: Significant Peak Tailing
Q: My chromatogram for this compound shows significant peak tailing. What is causing this, and how can I achieve a more symmetrical peak shape?
A: Peak tailing is a frequent observation when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) present on the surface of the silica stationary phase.[1] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the elution peak.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) is typically sufficient to saturate the acidic silanol sites, minimizing their interaction with the this compound.
-
Ammonia in Methanol: For more polar solvent systems, using a pre-mixed solution of 1-2% ammonia in methanol as the polar component of your mobile phase can also be very effective.
-
-
Choice of Stationary Phase:
-
Deactivated Silica Gel: If peak tailing persists, consider using a deactivated or end-capped silica gel. These stationary phases have a reduced number of free silanol groups, leading to less interaction with basic analytes.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds. Alumina's surface is less acidic, which can significantly improve peak shape.
-
-
Column Loading and Conditions:
-
Avoid Column Overload: Injecting an excessive amount of your crude sample can saturate the stationary phase and exacerbate peak tailing.[1] If you suspect overloading, try reducing the amount of sample loaded onto the column.
-
Sample Solvent: Dissolve your sample in a minimal amount of a solvent that is as non-polar as your mobile phase.[2] Dissolving the sample in a highly polar solvent can cause band broadening and peak distortion.
-
Issue 2: Co-elution with Impurities
Q: I am struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?
A: Achieving good separation between compounds with similar polarities can be challenging. The key is to exploit subtle differences in their interactions with the stationary and mobile phases.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent System Selectivity: If you are using a standard ethyl acetate/hexane system, consider switching to a solvent system with different selectivity. For example, dichloromethane/methanol or acetone/hexane might offer different interactions and improve separation.
-
Isocratic vs. Gradient Elution: If you are running an isocratic (constant solvent composition) elution and the impurity is very close to your product, a shallow gradient elution can often improve resolution.
-
-
Stationary Phase Selection:
-
Technique and Column Parameters:
-
Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation efficiency.
-
Particle Size: Employing a stationary phase with a smaller particle size (e.g., flash chromatography grades of 40-63 µm) can enhance resolution but will require pressure to maintain a reasonable flow rate.[3]
-
Issue 3: Low Recovery or Product Decomposition
Q: My yield of this compound after column chromatography is significantly lower than expected. Could my compound be decomposing on the column?
A: Low recovery can be due to several factors, including product decomposition on the stationary phase or irreversible adsorption. Pyridine derivatives can be sensitive to acidic conditions, and the acidic nature of silica gel can sometimes lead to degradation.[5]
Solutions:
-
Assess Compound Stability:
-
2D TLC Analysis: Before running a column, it's prudent to check the stability of your compound on silica gel.[5] Spot your crude mixture on a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates decomposition on the stationary phase.
-
-
Mitigate On-Column Degradation:
-
Use a Deactivated Stationary Phase: As mentioned for peak tailing, using deactivated silica, neutral alumina, or even a polymer-based stationary phase can prevent acid-catalyzed decomposition.
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.[4]
-
-
Check for Irreversible Adsorption:
-
If your compound is highly polar, it might be sticking irreversibly to the top of the column. In this case, a more polar mobile phase or a different stationary phase is necessary.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound on silica gel?
A1: A good starting point for many nitrogen-containing heterocyclic compounds like this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Begin by developing a TLC with a solvent system of 20-30% ethyl acetate in hexanes. The ideal Rf value for your target compound on a TLC plate before running a column is typically between 0.2 and 0.4.[6]
| Solvent System Component | Polarity Index | Role in Mobile Phase |
| Hexane/Heptane | ~0.1 | Non-polar "weak" solvent |
| Dichloromethane | 3.1 | Intermediate polarity solvent |
| Ethyl Acetate | 4.4 | Polar "strong" solvent |
| Acetone | 5.1 | More polar "strong" solvent |
| Methanol | 5.1 | Very polar "strong" solvent |
Q2: How do I choose between wet and dry packing of the column?
A2: Both wet and dry packing methods can be effective.[3][7]
-
Wet Packing: Involves preparing a slurry of the silica gel in the mobile phase and pouring it into the column. This method generally results in a more uniform and well-packed column, minimizing the chances of air bubbles or channels forming. It is often the preferred method.
-
Dry Packing: Involves filling the column with dry silica gel powder and then slowly running the mobile phase through it.[7] This can be quicker but requires more care to ensure a homogenous packing.
Q3: What are some common impurities I might encounter in the synthesis of this compound?
A3: The impurities will depend on the synthetic route. However, common impurities in pyridine chemistry can include:
-
Starting materials: Unreacted precursors.
-
Homologues: Picolines and lutidines if present in the starting pyridine source.[8]
-
By-products from side reactions: For instance, if the cyclopropyl group is introduced via a radical reaction, you might see isomers or over-alkylated products.[9]
-
Hydrolysis products: If water is present, cyano or ester functionalities on related intermediates could be hydrolyzed to carboxylic acids or amides.[9]
Q4: How should I load my crude sample onto the column?
A4: There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the column bed.[2]
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder is then carefully added to the top of the column. This method often results in better separation for less soluble compounds.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. Available at: [Link]
-
Column chromatography. Wikipedia. Available at: [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Isolation And Purification Of Substance By Column Chromatography. Request PDF. Available at: [Link]
-
SUPPORTING INFORMATION Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds. The Royal Society of Chemistry. Available at: [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]
-
Column chromatography. YouTube. Available at: [Link]
-
Column Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Isolation of natural products by low-pressure column chromatography. PubMed. Available at: [Link]
-
Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica. Available at: [Link]
-
What are the Rf values for each of the spots on the results. Make your own data table. Chegg. Available at: [Link]
-
QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC - PubMed Central. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
What is the optimal Rf value for our compound of interest when running silica column chromatography?. ResearchGate. Available at: [Link]
Sources
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- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chromatography [chem.rochester.edu]
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- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purifying 4-Cyclopropylpyridine by Recrystallization
Welcome to the technical support guide for the purification of 4-Cyclopropylpyridine. This document provides researchers, scientists, and drug development professionals with in-depth, field-tested guidance on recrystallization techniques. Moving beyond simple protocols, this guide explains the scientific principles behind each step, empowering you to troubleshoot and optimize your purification process effectively.
Part 1: Understanding this compound & Core Principles
Before attempting purification, a foundational understanding of the target compound and recrystallization theory is essential.
Physicochemical Properties of this compound
Successful recrystallization hinges on exploiting the differential solubility of the compound at varying temperatures. While specific solubility data for this compound in a wide range of organic solvents is not extensively published, we can infer its likely behavior based on its structure—a moderately polar pyridine ring with a nonpolar cyclopropyl group. The compound is a liquid at room temperature, which necessitates its conversion to a solid salt for purification by traditional recrystallization. This guide will focus on the recrystallization of a common salt, This compound hydrochloride .
| Property | Value / Observation | Significance for Recrystallization |
| Chemical Formula | C₈H₉N | Indicates a relatively small molecule with aromatic and aliphatic character. |
| Molecular Weight | 119.16 g/mol [1] | A low molecular weight influences solubility. |
| Physical State | Liquid (as free base) | The free base cannot be purified by recrystallization. It must be converted to a solid salt (e.g., hydrochloride) first. |
| Structural Features | Pyridine ring (polar, basic), Cyclopropyl group (nonpolar) | The molecule is amphipathic, suggesting solubility in a range of polar and nonpolar solvents. Pyridine derivatives can be challenging to crystallize[2][3]. |
| Boiling Point | ~65 °C @ 15 mm Hg (for related 4-vinylpyridine)[4] | The boiling point of the salt will be significantly higher. |
The Golden Rule of Solvent Selection
The ideal solvent for recrystallizing a compound (or its salt) is one where the compound is:
-
Highly soluble at high temperatures (near the solvent's boiling point).[5][6]
-
Chemically inert , meaning it does not react with the compound.[7]
-
Volatile enough to be easily removed from the final crystals during drying.[5][7]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered before and during the recrystallization of this compound hydrochloride.
Q1: Why can't I recrystallize the this compound free base directly? The free base is a liquid at room temperature. Recrystallization is a purification technique for solid compounds.[7] Therefore, you must first convert it into a solid salt. The most common method is to dissolve the free base in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in a solvent like isopropanol, to precipitate the hydrochloride salt.
Q2: What is the best starting solvent to test for this compound hydrochloride? Given the polar nature of a hydrochloride salt, polar protic solvents are excellent starting points. Begin by testing small quantities of your crude salt in solvents like isopropanol (IPA) , ethanol , or a mixture of ethanol and water . The goal is to find a system where the salt dissolves upon heating but crashes out upon cooling.
Q3: My compound has "oiled out" instead of forming crystals. What happened and what should I do? "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[8][9] This often happens if the melting point of your compound (especially if impure) is lower than the temperature of the solution when it becomes supersaturated.[8][10] It can also be caused by using a solvent that is too nonpolar or cooling the solution too quickly.[8][10]
-
Immediate Fix: Re-heat the solution until the oil dissolves completely. Add a small amount of additional "good" solvent (the solvent in which it is more soluble) to decrease the saturation point. Allow it to cool much more slowly.[8][11]
Q4: What is a mixed-solvent system and when should I use one? A mixed-solvent system is used when no single solvent meets the "golden rule" criteria.[5] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent"). You dissolve the compound in a minimum amount of the hot "solvent" and then slowly add the "anti-solvent" until the solution becomes cloudy (the cloud point), indicating saturation. A small addition of the "solvent" will clear it, and upon slow cooling, crystals should form. A common pair for polar salts is ethanol (solvent) and diethyl ether or hexanes (anti-solvent).[5]
Part 3: Troubleshooting Guide
This guide is structured by common problems. Identify your issue and follow the diagnostic questions and corrective protocols.
Problem 1: Low or No Crystal Formation Upon Cooling
Symptoms: The solution remains clear even after prolonged cooling in an ice bath.
Underlying Causes & Solutions:
-
Excessive Solvent: This is the most frequent cause of poor or no yield.[11][12] The solution is not supersaturated enough for nucleation to occur.
-
Protocol: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-30%) under a nitrogen stream or using a rotary evaporator. Allow the concentrated solution to cool slowly again.[8]
-
-
Supersaturation Without Nucleation: The solution is supersaturated, but the energy barrier for crystal formation has not been overcome.
-
Protocol 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic sharp edges of the scratched glass can act as nucleation sites.[12][13]
-
Protocol 2: Seeding. If you have a small crystal of pure product, add it to the cooled solution. A seed crystal provides a template for further crystal growth.[12]
-
Problem 2: The Compound "Oils Out" During Cooling
Symptoms: Instead of solid crystals, a second liquid phase (often gooey or oily) separates from the solution.[9][14]
Underlying Causes & Solutions:
-
High Impurity Level: Significant impurities can depress the melting point of the compound, causing it to melt in the hot solvent.[10][15]
-
Protocol: Re-dissolve the oil by heating and add more of the primary solvent. Cool the solution much more slowly. An insulated container (like a beaker wrapped in glass wool) can promote gradual cooling, which favors crystal lattice formation over oiling.[8][11] If this fails, recover the material by removing the solvent and attempt purification by another method, like column chromatography, before a final recrystallization.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.[10][16]
-
Protocol: Select a solvent with a lower boiling point. Alternatively, switch to a mixed-solvent system where you can induce crystallization at a lower temperature by adding the anti-solvent.
-
Problem 3: Poor Recovery of Purified Compound
Symptoms: You obtain beautiful crystals, but the final weighed mass is significantly lower than expected.
Underlying Causes & Solutions:
-
Using Too Much Solvent: As with "No Crystal Formation," using an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[12]
-
Protocol: Before filtration, test the mother liquor. Dip a glass rod in the filtrate, pull it out, and let the solvent evaporate. A significant solid residue indicates a high product loss. You can concentrate this mother liquor to recover a "second crop" of crystals, which may be less pure but can be combined and re-recrystallized.[8]
-
-
Premature Crystallization: The compound crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities).
-
Protocol: Use a stemless funnel and pre-heat it with hot solvent vapor before pouring your solution through. Ensure the receiving flask also contains a small amount of boiling solvent to keep everything hot and prevent the product from crashing out in the apparatus.[16]
-
-
Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent will dissolve some of your product.
-
Protocol: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[12] This removes surface impurities without dissolving the purified crystals.
-
Part 4: Visual Workflows & Protocols
Diagram: Solvent Selection Workflow
This decision tree illustrates the logical process for selecting an appropriate recrystallization solvent system.
Caption: Decision tree for selecting a recrystallization solvent.
Standard Protocol: Single-Solvent Recrystallization of this compound HCl
-
Dissolution: Place the crude this compound HCl salt in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves.[12]
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.[6]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[6][8] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any adhering soluble impurities.[12]
-
Drying: Allow the crystals to dry thoroughly in the air on the funnel or in a desiccator. Ensure the final product is free of solvent before measuring the final weight and melting point.[12]
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit user discussion. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Brainly user discussion. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reddit user discussion. (2022). Guide to Recrystallisation. r/chemistry. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PubChem. (n.d.). This compound-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
- Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Mettler Toledo. (2018). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-cyclopropylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 4-cyclopropyl-Pyridine - CAS:4904-21-6. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 4-cyclopropyl-Pyridine - CAS:4904-21-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. edu.rsc.org [edu.rsc.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
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Navigating the Labyrinth: A Troubleshooting Guide to 4-Cyclopropylpyridine NMR Peak Assignments
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-cyclopropylpyridine and encountering challenges in assigning its NMR spectra. Misassignment of NMR peaks can lead to incorrect structural elucidation and downstream experimental failures. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in the fundamental principles of NMR spectroscopy and supported by advanced 2D NMR techniques.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of this compound is more complex than expected. Why are the aromatic protons not simple doublets?
This is a common and insightful observation. While you might expect two simple doublets for the pyridine ring protons due to symmetry, you are likely observing more complex splitting patterns. This complexity arises from a phenomenon known as long-range coupling .
-
The "W" Coupling: Protons separated by four bonds (4J) can couple if they are arranged in a "W" or "M" configuration. In the pyridine ring, the protons at positions 2 and 6 can exhibit a small coupling to the protons at positions 3 and 5, respectively, across the nitrogen atom or across the C4-carbon.[1] This 4J coupling is typically small (1-3 Hz), but it can cause the expected doublets to appear as broadened or more complex multiplets, such as doublet of doublets.[1][2]
-
Cyclopropyl Ring Influence: The cyclopropyl ring itself can introduce further long-range couplings with the adjacent pyridine protons, although these are generally very small. The primary cause of the added complexity in the aromatic region is typically the intra-ring long-range couplings.[3]
Troubleshooting Steps:
-
High-Resolution Spectrum: Ensure you acquire the spectrum with sufficient digital resolution to resolve these small coupling constants.
-
COSY Experiment: A 1H-1H COSY (Correlation Spectroscopy) experiment will definitively show the coupling between the adjacent protons on the pyridine ring (H2 with H3, and H5 with H6).[4] The absence of a cross-peak between H2 and H5 would confirm they are not directly coupled in a vicinal sense.
Q2: I'm struggling to differentiate between the cyclopropyl protons. They are all clustered in the upfield region. How can I assign them?
The aliphatic region of the 1H NMR spectrum for this compound, typically between 0.5 and 2.0 ppm, can indeed be challenging due to overlapping signals of the cyclopropyl protons.[5][6] There are one methine proton (H7) and two sets of diastereotopic methylene protons (H8/H8' and H9/H9') on the cyclopropyl ring.
Causality of the Chemical Shifts:
-
Ring Current Effect: The cyclopropane ring has a unique electronic structure that can induce a small ring current, leading to shielding of the protons and their appearance at high field (low ppm values).
-
Anisotropic Effects: The pyridine ring's magnetic anisotropy will influence the chemical shifts of the cyclopropyl protons. The methine proton (H7), being closest to the ring, will be the most deshielded of the cyclopropyl protons. The cis and trans methylene protons (relative to the pyridine ring) will have distinct chemical shifts due to their different spatial relationships with the pyridine ring.
Definitive Assignment Workflow:
This workflow provides a systematic approach to unambiguously assign the cyclopropyl protons.
Caption: Workflow for Cyclopropyl Proton Assignment.
Step-by-Step Protocol:
-
1H NMR Analysis:
-
The methine proton (H7) will typically appear as a multiplet (often a quintet-like pattern) and will be the most downfield of the cyclopropyl protons.
-
The four methylene protons will appear as two separate complex multiplets further upfield.
-
-
1H-1H COSY: This is crucial. It will show a cross-peak between the methine proton (H7) and both sets of methylene protons, confirming their connectivity within the same spin system.[4][7]
-
NOESY/ROESY for Stereochemistry: To differentiate the methylene protons cis and trans to the pyridine ring, a Nuclear Overhauser Effect (NOE) experiment is required.
-
Irradiation of the pyridine protons at positions 2 and 6 (H2/H6) should show an NOE correlation to the closer set of cyclopropyl methylene protons. These are the cis protons.
-
The remaining set of methylene protons can then be assigned as trans.
-
Q3: My 13C NMR chemical shifts for the pyridine ring don't match predictions. Is this due to the cyclopropyl substituent or something else?
This is a frequent point of confusion. While the cyclopropyl group does have a minor electronic effect, the primary determinant of pyridine 13C chemical shifts is the nitrogen atom and its interaction with the solvent.[8]
-
Nitrogen's Influence: The electronegative nitrogen atom strongly deshields the adjacent C2 and C6 carbons, causing them to appear significantly downfield (around 150 ppm).[8] The C4 carbon is also deshielded due to resonance effects, while the C3 and C5 carbons are the most shielded.[8]
-
Solvent Effects: Pyridine and its derivatives are particularly sensitive to solvent effects.[9][10] Protic solvents or those capable of hydrogen bonding (like methanol-d4 or DMSO-d6) can protonate or interact with the nitrogen lone pair, leading to significant changes in the electron density and thus the chemical shifts of the ring carbons.[10] A shift of several ppm is not uncommon when changing from a non-polar solvent like CDCl₃ to a polar one.
Troubleshooting Protocol:
-
Check the Solvent: Note the solvent used for your NMR acquisition. Compare your experimental values to literature values obtained in the same solvent.
-
Run in a Different Solvent: If assignments are still unclear, acquiring a spectrum in a different, non-polar solvent (like benzene-d6) can be diagnostic.[11] The differential shifts of the carbon signals upon solvent change can help confirm assignments.
-
Use 2D NMR for Confirmation: An HSQC experiment is the most reliable method for assigning protonated carbons.
Expected 1H and 13C Chemical Shift Ranges for this compound (in CDCl₃):
| Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Multiplicity (1H) | Notes |
| H2, H6 | ~8.5 | ~150 | Doublet (or ddd) | Most downfield protons due to proximity to Nitrogen. |
| H3, H5 | ~7.1 | ~121 | Doublet (or ddd) | Shielded relative to H2/H6. |
| C4 | - | ~148 | - | Quaternary carbon, attached to the cyclopropyl group. |
| H7 | ~1.8-2.0 | ~15 | Multiplet | Methine proton, most downfield of the cyclopropyl group. |
| H8, H9 | ~0.7-1.2 | ~10 | Multiplets | Methylene protons, highly shielded. |
Note: These are approximate values and can vary based on solvent, concentration, and temperature.[5][12][13][14]
Q4: I am unsure about the assignment of the quaternary carbon (C4). How can I definitively identify it?
Quaternary carbons, lacking attached protons, do not show correlations in HSQC or DEPT-135 spectra and are often weak in standard 13C NMR.[15] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task.
The Power of HMBC: The HMBC experiment detects correlations between protons and carbons that are two or three bonds away (2J or 3J).[16][17] This allows you to "walk" through the carbon skeleton of the molecule.
HMBC-Based Assignment Logic:
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. The Duke NMR Center Coupling constants [sites.duke.edu]
- 3. 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. rsc.org [rsc.org]
- 8. testbook.com [testbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. compoundchem.com [compoundchem.com]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Identifying Impurities in 4-Cyclopropylpyridine by HPLC
Welcome to the technical support center for the analysis of 4-Cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and resolve common analytical challenges effectively.
The integrity of any pharmaceutical compound is paramount, and a robust analytical method is the cornerstone of ensuring its quality. This compound, a key building block in various pharmaceutical agents, requires meticulous analysis to detect and quantify any process-related impurities or degradation products. This guide is structured to address the specific issues you may encounter during your experiments, providing in-depth troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the initial setup and execution of HPLC analysis for this compound.
Q1: What are the likely impurities I should be looking for in my this compound sample?
A1: Impurities in this compound can originate from two primary sources: the synthetic process and degradation.
-
Process-Related Impurities: Based on common synthetic routes for pyridine derivatives, such as the Chichibabin reaction which often utilizes aldehydes and ammonia, potential impurities could include unreacted starting materials or byproducts from side reactions.[1] For instance, incomplete aromatization during synthesis can lead to the presence of dihydropyridine analogs.[2]
-
Degradation Products: Pyridine rings can be susceptible to degradation under various stress conditions. Forced degradation studies on similar pyridine compounds have shown susceptibility to acid, base, and oxidative conditions.[3] Therefore, you might encounter hydroxylated or ring-opened products, especially if the sample has been exposed to harsh environmental conditions.
Q2: Which HPLC column is most suitable for analyzing this compound and its impurities?
A2: A reversed-phase C18 column is the most common and generally effective choice for the analysis of pyridine derivatives.[4] Given that this compound is a basic compound, peak tailing due to interactions with residual silanols on the silica surface of the column can be a significant issue.[5][6] To mitigate this, consider using a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase. These columns are designed to minimize silanol interactions and provide better peak shapes for basic analytes.[1]
Q3: What mobile phase composition do you recommend?
A3: For reversed-phase HPLC of a basic compound like this compound, controlling the mobile phase pH is critical.
-
Low pH: Operating at a low pH (typically between 2.5 and 3.5) protonates the residual silanol groups on the stationary phase, reducing their interaction with the protonated basic analyte and thus minimizing peak tailing.[1][6] A common mobile phase would consist of an aqueous buffer (e.g., phosphate or formate) at a low pH with acetonitrile or methanol as the organic modifier.
-
Buffer Concentration: A buffer concentration in the range of 10-50 mM is generally sufficient to provide good buffering capacity and consistent retention times.[1]
Q4: My method is not yet validated. What are the key parameters I need to assess according to regulatory guidelines?
A4: Method validation is essential to ensure your analytical procedure is suitable for its intended purpose.[7] According to the International Council for Harmonisation (ICH) guideline Q2(R1), the key validation parameters for an impurity method include:[8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the HPLC analysis of this compound.
Problem 1: Significant Peak Tailing for the this compound Peak
Peak tailing is a common issue when analyzing basic compounds and can compromise resolution and integration accuracy.[12][13]
-
Probable Cause 1: Secondary Interactions with Silanols: The basic nitrogen atom in the pyridine ring can interact with acidic residual silanol groups on the surface of the silica-based stationary phase.[5][6]
-
Solution:
-
Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to be between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. This protonates the silanol groups, minimizing their interaction with the protonated analyte.[1][6]
-
Use a Modern Column: Switch to a high-purity, end-capped C18 column or a column with a polar-embedded stationary phase. These are specifically designed to reduce silanol activity.[1]
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites. However, this can lead to baseline disturbances and is less favored with modern column technologies.[5]
-
-
-
Probable Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample and re-inject.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
-
-
Probable Cause 3: Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[13]
-
Solution:
-
Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[1]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[13]
-
Replace the Column: If the performance does not improve after flushing, the column may be degraded and require replacement.
-
-
Problem 2: Poor Resolution Between this compound and an Impurity Peak
Inadequate separation between peaks can lead to inaccurate quantification.
-
Probable Cause 1: Insufficient Chromatographic Selectivity: The mobile phase and stationary phase combination may not be optimal for separating the specific analytes.
-
Solution:
-
Optimize the Organic Modifier Percentage: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.
-
Modify the Mobile Phase pH: A small change in pH can alter the ionization state of impurities and significantly impact their retention and selectivity.
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different retention mechanisms.
-
-
-
Probable Cause 2: Low Column Efficiency: The column may not be providing a sufficient number of theoretical plates for the separation.
-
Solution:
-
Use a Longer Column or a Column with Smaller Particles: This will increase the number of theoretical plates and improve resolution.
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak broadening.[5]
-
-
Problem 3: Appearance of Ghost Peaks in the Chromatogram
Ghost peaks are extraneous peaks that appear in the chromatogram, even in a blank injection, and can interfere with the analysis.[2][14][15]
-
Probable Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column at the beginning of a gradient run and then elute as the solvent strength increases.[16]
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and fresh, high-purity additives.
-
Prepare Fresh Mobile Phase Daily: This minimizes the chance of contamination or degradation of the mobile phase components.
-
Filter the Mobile Phase: Filter all mobile phases through a 0.22 µm or 0.45 µm filter before use.
-
-
-
Probable Cause 2: Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run.
-
Solution:
-
Optimize the Needle Wash: Ensure the autosampler needle wash is effective. Use a strong solvent in the wash solution.
-
Inject Blanks: Run blank injections (injecting mobile phase or a clean solvent) after high-concentration samples to check for and flush out any carryover.
-
-
-
Probable Cause 3: System Contamination: Contaminants can build up in the injector, tubing, or detector.[16]
-
Solution:
-
Systematic Cleaning: Clean the system components systematically. Flush the injector and pump with a series of strong solvents.
-
Identify the Source: To pinpoint the source of contamination, systematically bypass components (e.g., inject directly onto the column, bypassing the autosampler) and observe if the ghost peaks disappear.
-
-
Experimental Protocols & Data Presentation
To ensure reproducibility and accuracy, a well-defined experimental protocol is crucial.
Example HPLC Method for this compound Impurity Profiling
This method serves as a starting point and may require optimization based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or as determined by UV scan of this compound) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
System Suitability Testing (SST)
Before analyzing samples, it is imperative to perform a system suitability test to ensure the chromatographic system is performing adequately.[10]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 1.5 for the this compound peak |
| Theoretical Plates (N) | > 2000 for the this compound peak |
| Resolution (Rs) | > 2.0 between this compound and the closest eluting impurity |
| %RSD of Peak Area (n=6) | ≤ 2.0% for the this compound peak |
Visualizing the Troubleshooting Workflow
A logical approach is key to efficient troubleshooting. The following diagram illustrates a decision-making workflow for addressing common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC issues.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
-
Ghost Peaks in Gradient HPLC. Element Lab Solutions.
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
-
Gradient Elution, Part VI: Ghost Peaks. LCGC International.
-
How to Identify Ghost Peaks in U/HPLC. Phenomenex.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
ICH Q2 Analytical Method Validation. Slideshare.
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science.
-
High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. PubMed.
-
Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica.
-
Troubleshooting Ghost Peak Problems in HPLC Systems. uHPLCs.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
Tips and Tricks of HPLC System Troubleshooting. Agilent.
-
Common Issues in HPLC Analysis. Medikamenter Quality Services.
-
Peak Tailing in HPLC. Element Lab Solutions.
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography.
-
5 Ways Solvent Purity Impacts HPLC Results. Allan Chemical Corporation.
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. R Discovery.
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech.
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
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- 4. japsonline.com [japsonline.com]
- 5. CN112552292B - Method for synthesizing prucalopride impurity - Google Patents [patents.google.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. One moment, please... [ijpsm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Stability and degradation of 4-Cyclopropylpyridine under acidic conditions
Technical Support Center: 4-Cyclopropylpyridine
Guide: Stability and Degradation Profile under Acidic Conditions
Welcome to the technical support guide for this compound. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the chemical stability of this compound in acidic environments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you anticipate challenges, interpret data, and ensure the integrity of your results.
Frequently Asked Questions (FAQs): Core Stability Concepts
This section addresses fundamental questions about the behavior of this compound in acidic media.
Q1: What is the initial chemical reaction when this compound is dissolved in an acidic solution?
A1: The first and most immediate event is the protonation of the pyridine ring's nitrogen atom. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base. In an acidic medium, it readily accepts a proton (H⁺) to form the corresponding pyridinium salt. This is a standard acid-base reaction and is reversible. The extent of protonation is dependent on the pKa of this compound and the pH of the solution.
Q2: Beyond protonation, is the this compound molecule stable under acidic conditions?
A2: No, prolonged exposure to acidic conditions, particularly at elevated temperatures, can lead to degradation. While the protonated pyridine ring is generally stable, the cyclopropyl group is susceptible to acid-catalyzed ring-opening.[1][2] This is a well-documented reaction for cyclopropanes, especially when adjacent to a group that can stabilize a resulting carbocation.
Q3: What is the likely mechanism for the degradation of the cyclopropyl group in acid?
A3: The degradation proceeds via an acid-catalyzed ring-opening mechanism. The process is initiated by the protonation of one of the cyclopropane C-C bonds, which are known to have partial double-bond character. This leads to the formation of a transient carbocation intermediate. This carbocation can then be attacked by a nucleophile present in the medium (e.g., water, or the acid's counter-ion like Cl⁻) to yield a ring-opened product.[3][4]
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Caption: Proposed degradation pathway of this compound in aqueous acid.
Troubleshooting Guide: Experimental Observations
This section is formatted to help you diagnose and resolve specific issues encountered during your experiments.
Q4: My HPLC analysis shows a decrease in the this compound peak area over several hours when using an acidic mobile phase. Why is this happening?
A4: This observation strongly suggests on-column or in-solution degradation.
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Causality: The acidic mobile phase is acting as a catalyst for the slow ring-opening of the cyclopropyl group. Even at room temperature, prolonged exposure can lead to a noticeable loss of the parent compound.
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Troubleshooting Steps:
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Confirm the Issue: Prepare a sample in a neutral solvent (e.g., water/acetonitrile) and another in the acidic mobile phase. Analyze them at timed intervals (T=0, 2, 4, 8 hours). A time-dependent decrease in the mobile phase sample confirms the instability.
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Solution 1 (Modify Mobile Phase): If possible, increase the mobile phase pH to a level where the analyte is still protonated for good peak shape but the acid-catalyzed degradation is minimized. For pyridine derivatives, a pH between 2.5 and 3.5 is often a good compromise.[5]
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Solution 2 (Expedite Analysis): Keep the samples in the autosampler cooled (e.g., 4°C) and minimize the time between sample preparation and injection. Run shorter sequences if possible.
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Q5: I've performed a forced degradation study with 0.1 N HCl and see several new, earlier-eluting peaks in my chromatogram. What are they?
A5: These new peaks are very likely the degradation products from the acid-catalyzed ring-opening of the cyclopropyl group.
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Causality: The ring-opening reaction typically introduces a polar functional group, such as a hydroxyl group (-OH) if the reaction is in an aqueous acid.[3] Polar compounds are less retained on a reverse-phase HPLC column (like a C18) and therefore elute earlier than the more nonpolar parent compound.
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Troubleshooting & Identification Steps:
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Mass Spectrometry (LC-MS): The most effective way to identify these peaks is with LC-MS. Look for masses corresponding to the addition of water (M+18) or other nucleophiles to the parent mass.
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Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the remaining parent peak. Co-elution of a degradant can compromise quantification.
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Systematic Study: Run the degradation at different time points (e.g., 1, 4, 8, 24 hours) to observe the formation and potential subsequent degradation of the new peaks. This helps to distinguish primary from secondary degradants.
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Q6: How can I design a robust experiment to intentionally study the degradation of this compound?
A6: You should perform a forced degradation study , which is a standard practice in pharmaceutical development to understand degradation pathways and develop stability-indicating analytical methods.[6][7] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify primary degradants without being overly destructive.[6]
Experimental Protocols
These protocols provide detailed, field-proven methodologies for stability testing.
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol details how to induce and analyze the degradation of this compound.
Objective: To generate potential degradation products of this compound under acidic stress for identification and analytical method development.
Materials:
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This compound reference standard
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Type I Purified Water
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Acetonitrile (HPLC Grade)
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Hydrochloric Acid (HCl), certified solution or concentrate
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Sodium Hydroxide (NaOH), certified solution or concentrate
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Class A volumetric flasks and pipettes
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HPLC system with UV or PDA detector
Procedure:
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Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in a 50:50 acetonitrile/water mixture.
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Acid & Base Preparation: Prepare solutions of 1.0 N HCl and 1.0 N NaOH. From these, prepare working solutions of 0.1 N HCl and 0.1 N NaOH.
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Stress Sample Preparation:
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Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.
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Add 5.0 mL of 1.0 N HCl. This initiates the degradation. The final acid concentration will be ~0.1 N.
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Dilute to volume with a 50:50 water/acetonitrile mixture.
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Incubation: Place the flask in a thermostatically controlled water bath at 60°C. Place a control sample (stock solution diluted with water instead of acid) alongside it.
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Time-Point Sampling: Withdraw aliquots (e.g., 1.0 mL) at specific time points (e.g., 2, 4, 8, and 24 hours).
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Reaction Quenching (Crucial Step): Immediately after withdrawal, transfer the aliquot to a vial containing an equimolar amount of NaOH to neutralize the acid and stop the degradation. For a 1.0 mL aliquot from a 0.1 N HCl solution, add 1.0 mL of 0.1 N NaOH.
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Analysis: Analyze the neutralized samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation & Columns:
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HPLC System: Quaternary pump, autosampler, column oven, PDA detector.
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Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
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Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as an ion-pairing agent and maintains an acidic pH to ensure the analyte is protonated, leading to sharp, symmetrical peak shapes.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
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Start at 5% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
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Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 4 minutes.
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-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 260 nm (based on the typical absorbance of a pyridine ring).
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Injection Volume: 10 µL.
Method Validation (Trustworthiness):
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Specificity: Inject a blank, the parent compound, and the stressed (degraded) sample. The method is specific if the parent peak is resolved from all degradation peaks with a resolution of >1.5.
-
Mass Balance: The sum of the parent compound and all degradation products should remain relatively constant throughout the study. A significant drop in mass balance suggests the formation of non-UV active compounds or compounds that are not eluting from the column.
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Caption: Experimental workflow for a forced degradation study.
Data Summary: Potential Degradation Products
This table summarizes the expected products from an acid-catalyzed degradation study in an aqueous medium.
| Compound Name | Potential Structure | Expected Mass Change (vs. Parent) | Expected Chromatographic Behavior |
| This compound | (Parent Compound) | M | Baseline Retention |
| 1-(Pyridin-4-yl)but-3-en-1-ol | Homoallylic Alcohol | M + 18 (H₂O) | Significantly less retained (earlier elution) |
| 4-(4-Chlorobutan-1-yl)pyridine | Ring-Opened Halide (if HCl is used) | M + 36 (HCl) | Less retained, polarity depends on the halide |
References
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Title: Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: ACS Publications - Chemical Reviews URL: [Link]
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Title: Degradation of Pyridines in the Environment Source: ResearchGate URL: [Link]
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Title: Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions Source: PubMed URL: [Link]
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Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: SpringerLink URL: [Link]
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Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
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Title: Forced Degradation – A Review Source: Journal of Pharmaceutical and Medicinal Chemistry URL: [Link]
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Title: Mechanism of acid-catalyzed ring opening of a cyclopropane ring Source: Chemistry Stack Exchange URL: [Link]
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Title: Acid-catalysed nucleophilic ring opening of cyclopropanated... Source: ResearchGate URL: [Link]
-
Title: Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol Source: ACS Publications - Organic Letters URL: [Link]
-
Title: The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth Source: NASA Astrophysics Data System URL: [Link]
-
Title: Stability of 4-DMAP in solution Source: PubMed URL: [Link]
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Title: Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules Source: SEFH (Sociedad Española de Farmacia Hospitalaria) URL: [Link]
-
Title: Chemical Stability of 4-Aminopyridine Capsules Source: Canadian Journal of Hospital Pharmacy URL: [Link]
-
Title: Preparation and stability of 4-fluoropyridine Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biomedres.us [biomedres.us]
Technical Support Center: 4-Cyclopropylpyridine and its Derivatives
Welcome to the technical support center for 4-Cyclopropylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique molecular scaffold into their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate challenges and troubleshoot effectively. The thermal stability of a compound is a critical parameter that influences its storage, handling, and reaction conditions, particularly in drug development where safety and process control are paramount.
This document will address common questions and experimental challenges related to the thermal stability of this compound. While specific, comprehensive thermal decomposition data for this compound is not widely published, we can infer its likely behavior based on the known reactivity of its constituent parts—the pyridine ring and the cyclopropyl group—and by drawing comparisons with structurally related molecules.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have before starting your experiments.
Q1: What is the expected thermal stability of this compound?
For a structural analogue, 4-cyanopyridine, the boiling point is 196°C, and it is synthesized at temperatures between 330-450°C, suggesting considerable thermal stability.[2][3] While not a direct comparison, this suggests that the pyridine core can withstand high temperatures. The primary concern for this compound will be the stability of the cyclopropyl ring itself. It is reasonable to hypothesize that thermal decomposition may be initiated by the cleavage of this strained ring.
Q2: Are there any known thermal hazards associated with substituted pyridines?
Yes, substitutions on the pyridine ring can dramatically alter thermal stability. For instance, studies on pyridine-substituted tosyl oximes have shown decomposition onset temperatures as low as 40–50°C, as measured by Accelerating Rate Calorimetry (ARC), and have noted sensitivity to impact.[4] This highlights that even seemingly stable aromatic systems can become hazardous with the addition of certain functional groups. Therefore, it is crucial to assume that this compound and its derivatives may have unique thermal properties that require careful evaluation.
Q3: What are the primary analytical techniques to determine thermal stability?
The three primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).[4]
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Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is excellent for determining the onset of decomposition where volatile products are released.
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Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can detect both endothermic events (like melting) and exothermic events (like decomposition), providing critical information about the energy released.
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Accelerating Rate Calorimetry (ARC): An adiabatic calorimetry technique that simulates a worst-case thermal runaway scenario by preventing heat loss to the surroundings.[3][4] It is the gold standard for assessing thermal hazards and determining parameters like the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[3]
Troubleshooting Experimental Issues
This section provides guidance on specific problems you might encounter during your experiments.
Issue 1: Sample Discoloration or Degradation Upon Heating in Solution
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Observation: You are running a reaction with a this compound derivative at an elevated temperature (e.g., >80°C), and the reaction mixture turns dark, or TLC/LC-MS analysis shows the formation of multiple unidentified impurities.
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Potential Cause: This is likely due to the thermal decomposition of your starting material or product. The cyclopropyl ring is susceptible to ring-opening reactions, which can be catalyzed by acid, base, or metal catalysts, and can also occur thermally. The resulting reactive intermediates can then polymerize or react further to produce colored byproducts.
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Troubleshooting Steps:
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Lower the Reaction Temperature: Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate.
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Screen Solvents: The choice of solvent can influence thermal stability. Run small-scale experiments in a variety of solvents to identify one that minimizes degradation.
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Perform a Preliminary DSC Scan: Run a DSC scan on your this compound derivative to identify the onset temperature of any exothermic decomposition. This will define the safe upper-temperature limit for your process.
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Control the Atmosphere: If the decomposition is oxidative, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may improve stability.
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Issue 2: Inconsistent Results from Thermal Analysis (TGA/DSC)
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Observation: You run multiple TGA or DSC experiments on the same batch of this compound and get different onset temperatures for decomposition.
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Potential Cause: This inconsistency can arise from several factors:
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Sample Heterogeneity: The sample may not be perfectly homogenous.
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Different Heating Rates: The observed onset temperature is often dependent on the heating rate. Faster heating rates can shift the onset to higher temperatures.
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Atmosphere: The presence of oxygen can lead to oxidative decomposition, which may occur at a different temperature than pyrolysis in an inert atmosphere.
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Sample Pan Type: Open pans can allow volatile products to escape easily, while sealed or perforated pans can build up pressure, potentially altering the decomposition pathway.
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-
Troubleshooting Steps:
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Standardize Your Method: Use a consistent heating rate (e.g., 10°C/min) for all screening experiments.
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Ensure Sample Homogeneity: Gently grind the sample to a uniform powder before analysis.
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Control the Atmosphere: Always specify and control the atmosphere (e.g., nitrogen or air) and use the same gas for comparative experiments.
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Document Pan Type: Note the type of sample pan used (e.g., aluminum, sealed, perforated) in your experimental records.
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Issue 3: Unexpected Exotherm During Scale-Up
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Observation: A reaction involving a this compound derivative that was well-behaved at the 1-gram scale shows a significant and potentially dangerous temperature spike when scaled up to 100 grams.
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Potential Cause: This is a classic sign of a thermal runaway reaction. The heat generated by the reaction (or a slow decomposition process) is not being dissipated as efficiently in the larger vessel due to a lower surface-area-to-volume ratio.
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Troubleshooting & Prevention:
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Never Scale-Up Without Thermal Hazard Assessment: Before any significant scale-up, a thorough thermal hazard assessment is essential.
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Perform ARC Testing: An ARC experiment is designed to identify the potential for a thermal runaway. It will provide crucial data for safe process design.[3][4]
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Improve Heat Transfer: Ensure the larger reactor has adequate cooling capacity and efficient stirring to dissipate heat effectively.
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Control Addition Rates: For exothermic reactions, control the rate of addition of reagents to manage the rate of heat generation.
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Experimental Protocols & Data
While specific experimental data for this compound is scarce, the following section provides a generalized protocol for its thermal analysis and a table of relevant physical properties for comparison.
Protocol: Preliminary Thermal Stability Screening using TGA and DSC
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Sample Preparation: Ensure the this compound sample is dry and pure. Gently grind to a homogenous powder if it is a solid.
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TGA Analysis:
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Place 5-10 mg of the sample into a TGA pan.
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Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
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Record the mass loss as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (Td5%).
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-
DSC Analysis:
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Place 2-5 mg of the sample into a DSC pan (a sealed aluminum pan is a good starting point).
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Heat the sample from 30°C to a temperature just above the final decomposition temperature determined by TGA, at a heating rate of 10°C/min under a nitrogen atmosphere.
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Record the heat flow. Note the temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
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Data Table: Physical Properties of this compound and a Structural Analogue
| Compound | Structure | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | C₈H₉N | Not widely reported | Not widely reported | Stability is influenced by the strained cyclopropyl ring. | |
| 4-Cyanopyridine | C₆H₄N₂ | 76-79[2] | 196[2] | Analogue with an electron-withdrawing group at the 4-position. Stable under normal conditions.[3] |
Visualizing Thermal Analysis & Decomposition
To better understand the processes involved, the following diagrams illustrate a typical workflow for thermal hazard assessment and a hypothetical decomposition pathway for this compound.
Caption: A typical workflow for assessing the thermal stability of a new chemical entity.
Sources
Technical Support Center: Scale-Up Synthesis of 4-Cyclopropylpyridine
Welcome to the technical support center for the synthesis of 4-Cyclopropylpyridine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this valuable heterocyclic building block from the laboratory bench to pilot and production scales. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and industry best practices.
Overview of Synthetic Strategies for this compound
The synthesis of this compound typically involves the formation of a carbon-carbon bond between the pyridine ring's C-4 position and a cyclopropyl group. While several methods exist, transition-metal-catalyzed cross-coupling reactions are the most prevalent in both academic and industrial settings due to their reliability and substrate scope. The choice of starting materials—specifically the 4-halopyridine—and the coupling partner dictates the specific reaction type.
Below is a diagram illustrating the most common synthetic pathways.
Caption: Common synthetic routes to this compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the initial phases of a scale-up campaign.
Q1: What are the most common and scalable synthetic routes for this compound?
The Suzuki-Miyaura coupling reaction is arguably the most widely adopted method for industrial-scale synthesis. This is due to the operational simplicity, the commercial availability and relative stability of the required cyclopropylboronic acid reagents, and the vast body of literature available for process optimization. The reaction typically involves coupling a 4-halopyridine (most commonly 4-bromopyridine or 4-chloropyridine) with cyclopropylboronic acid using a palladium catalyst and a base.[1] Negishi coupling is another viable, albeit less common, alternative.
Q2: What are the primary safety concerns when scaling this synthesis?
The primary safety concerns are managing the thermal hazards of the reaction and the handling of potentially hazardous materials.[2]
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Thermal Runaway: Cross-coupling reactions are often exothermic. On a large scale, the ratio of surface area to volume decreases, making heat dissipation less efficient.[3] A failure in temperature control can lead to a thermal runaway, rapid pressure buildup, and potential reactor failure. A thorough calorimetric study (e.g., using a Reaction Calorimeter, RC1) is essential to understand the reaction's heat flow and design an adequate cooling strategy.[4]
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Reagent Hazards:
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Palladium Catalysts: While used in small quantities, palladium compounds can be toxic and are costly heavy metals that must be removed to very low levels in the final product.
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Solvents: Solvents like toluene, DMF, or DMSO may be used, each with its own flammability and toxicity profile.[5]
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Bases: Strong bases must be handled with appropriate personal protective equipment (PPE).
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Q3: Which analytical methods are critical for monitoring reaction progress and final product purity?
Robust analytical monitoring is the cornerstone of a successful scale-up.
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In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for tracking the consumption of the 4-halopyridine starting material and the formation of this compound. Gas Chromatography (GC) can also be used.
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Final Product Specification: Purity is typically assessed by HPLC and GC. Identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Residual solvent content is measured by GC-Headspace, and residual palladium is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA).
Q4: What are the typical yields and purity levels expected at scale?
With a well-optimized process, yields for the cross-coupling step can range from 80% to over 95%. The final product purity after purification should typically exceed 99.5% to meet the standards required for pharmaceutical applications.
Troubleshooting Guide: Reaction and Process Issues
This section provides specific advice for problems you may encounter during your experiments.
Category 1: Low Conversion or Stalled Reactions
Q: My Suzuki coupling reaction is stalling at 70-80% conversion on a multi-liter scale, although it went to completion on the bench. What's happening?
This is a classic scale-up challenge often rooted in physical, not chemical, limitations. Several factors could be at play:
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Cause 1: Inefficient Mass Transfer (Mixing): The reaction is often heterogeneous, involving a solid base (like K₂CO₃) and potentially the catalyst in multiple liquid phases. What appears well-mixed in a round-bottom flask can be poorly agitated in a large reactor. The "dead zones" in a large vessel can starve parts of the reaction mixture of catalyst or base, effectively halting the reaction.
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Solution: Evaluate your reactor's agitation efficiency. Consider increasing the stirring speed (RPM), or if possible, changing the impeller type to one that promotes better solid suspension and liquid-liquid mixing.
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Cause 2: Poor Heat Transfer: If the reaction has a specific optimal temperature, maintaining it uniformly across a large volume can be difficult. Cold spots can slow the reaction rate, while hot spots can degrade the catalyst or reactants.
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Solution: Ensure your heating/cooling jacket is functioning correctly and that the heat transfer fluid is circulating at the proper rate. Log the internal batch temperature and jacket temperature to identify any heat transfer issues.
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Cause 3: Catalyst Deactivation: Catalysts are sensitive to oxygen and impurities. A leak in the reactor's inert atmosphere (N₂) system or the introduction of lower-quality, scaled-up raw materials can poison the catalyst.
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Solution: Ensure all solvents are thoroughly degassed before use. Purge the reactor with an inert gas and maintain a positive pressure throughout the process. Scrutinize the quality of all raw materials for potential catalyst poisons (e.g., sulfur compounds).
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Category 2: Byproduct Formation
Q: I'm observing a significant amount of a byproduct with a mass corresponding to a biphenyl-type impurity (di-cyclopropyl or di-pyridyl). How can I minimize this?
This byproduct is likely from homocoupling, a common side reaction in Suzuki couplings.
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Cause 1: Incorrect Stoichiometry or Addition Rate: An imbalance in the ratio of the coupling partners can favor homocoupling.
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Solution: Maintain a slight excess (e.g., 1.05-1.1 equivalents) of the cyclopropylboronic acid. If one reagent is added portion-wise, control the addition rate to avoid creating localized areas of high concentration.
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Cause 2: Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
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Solution: As mentioned above, rigorous exclusion of air is critical. Ensure solvents are degassed and the reaction is run under a robust inert atmosphere.
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-
Cause 3: Suboptimal Catalyst/Ligand Choice: Some catalyst systems are more prone to promoting side reactions.
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Solution: If homocoupling is persistent, a re-screening of the palladium source and ligand may be necessary. Sometimes, a more active catalyst that promotes the desired cross-coupling at a lower temperature can suppress thermally-induced side reactions.
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Category 3: Work-up and Purification Challenges
Q: During the aqueous work-up, I'm struggling with a persistent emulsion at the interface of my organic and aqueous layers. How can I break it?
Emulsions are common when scaling up, especially when inorganic salts and fine particulate matter (like residual catalyst) are present.
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Solution 1: Add Brine: A saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which often helps to break emulsions by changing the density and polarity of the layer.
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Solution 2: Filtration: Sometimes, fine solid particles stabilize the emulsion. Filtering the entire biphasic mixture through a pad of a filter aid like Celite® can remove these particles and allow the layers to separate.
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Solution 3: Change Solvent: If the problem is persistent, consider a different work-up solvent with a greater density difference from water.
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Solution 4: Time and Temperature: Gently warming the mixture (if the product is stable) or simply allowing the mixture to stand for an extended period can sometimes resolve the emulsion.
Q: My final product has a high level of residual palladium. What is the most effective way to remove it to <10 ppm?
Palladium removal is a critical step for pharmaceutical intermediates.
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Solution 1: Activated Carbon Treatment: Stirring the product solution with a suitable grade of activated carbon is a common and effective method. The optimal temperature, contact time, and carbon loading (typically 1-5% w/w) must be determined experimentally.
-
Solution 2: Metal Scavengers: For more stubborn cases, specialized metal scavengers (e.g., silica- or polymer-based thiols or other functionalized resins) can be highly effective. These are typically more expensive than carbon but offer high selectivity.
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Solution 3: Recrystallization: A well-designed recrystallization can be very effective at purging both organic impurities and catalyst residues.[6] The palladium often gets trapped in the crystal lattice of impurities or precipitates out, allowing for removal by filtration.
Sample Experimental Protocol & Data
The following is a generalized, illustrative protocol for a Suzuki-Miyaura coupling. NOTE: This protocol must be adapted and optimized for your specific equipment and safety procedures.
Step-by-Step Protocol: Synthesis of this compound
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Reactor Setup: Charge a clean, dry, and inerted reactor with 4-bromopyridine (1.0 eq), cyclopropylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
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Solvent Addition: Add a degassed mixture of toluene (8 volumes) and water (2 volumes).
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Catalyst Charging: Add Tetrakis(triphenylphosphine)palladium(0) (0.01 eq) to the stirred mixture.
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Reaction: Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere.
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In-Process Control (IPC): Monitor the reaction progress by HPLC every 2 hours. The reaction is considered complete when <1% of 4-bromopyridine remains.
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Cooling & Quench: Once complete, cool the mixture to 20-25 °C.
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Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
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Washes: Wash the organic layer sequentially with 2 M sodium hydroxide solution and then with brine.
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Purification (Initial): Treat the organic layer with activated carbon (2% w/w) at 60 °C for 2 hours to scavenge residual palladium. Filter the hot solution through Celite®.
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Solvent Swap & Distillation: Concentrate the filtrate under vacuum. The crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.
Table 1: Influence of Reaction Parameters on Suzuki Coupling
| Parameter | Variation | Typical Outcome on Yield | Typical Outcome on Purity |
| Halopyridine | 4-Iodopyridine | Highest reactivity, fastest reaction | High |
| 4-Bromopyridine | Good balance of reactivity and cost | High | |
| 4-Chloropyridine | Lower reactivity, requires more active catalyst/harsher conditions | May have more side products | |
| Base | K₂CO₃ | Standard, cost-effective | Good |
| Cs₂CO₃ | More reactive, can enable lower temperatures | Excellent | |
| K₃PO₄ | Strong base, effective for challenging couplings | Good | |
| Solvent | Toluene/Water | Good for heat transfer, easy separation | Good |
| Dioxane/Water | Common lab solvent, good solubility | Good | |
| DMF or DMSO | High boiling, good solubility, but can be difficult to remove | Can promote side reactions at high T[5] |
Process Logic & Troubleshooting Diagrams
The following diagrams provide a visual guide to the overall process flow and a decision-making tool for troubleshooting common issues.
Caption: Decision tree for troubleshooting low product yield.
References
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Optimization of the Reaction Conditions for the Synthesis of 4e a - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the synthesis of 4a. a - ResearchGate. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ResearchGate. Available at: [Link]
-
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]
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Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Validating the Purity of 4-Cyclopropylpyridine via HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Cyclopropylpyridine
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyridine ring with a cyclopropyl group, imparts specific physicochemical properties to parent molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. Consequently, ensuring the purity of this starting material is paramount to the integrity of downstream research and the quality of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the analytical cornerstone for assessing the purity of such non-volatile, UV-active organic molecules.[1] This guide will delineate a systematic approach to developing and validating a stability-indicating HPLC-UV method for this compound, enabling the accurate quantification of the main component and the separation of potential process-related and degradation impurities.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
A foundational step in any HPLC method development is a thorough understanding of the target analyte and its likely impurities.[2]
This compound:
-
Chemical Formula: C₈H₉N
-
Molecular Weight: 119.17 g/mol
-
Structure: A pyridine ring substituted at the 4-position with a cyclopropyl group.
-
Anticipated Chromatographic Behavior: As a basic compound, it is amenable to reversed-phase HPLC. Peak tailing can be a potential issue, which can be mitigated by using a suitable buffered mobile phase or specialized columns.
Potential Impurities:
The manufacturing process of this compound, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, can introduce several process-related impurities.[3][4] Understanding these potential side products is critical for developing a specific and stability-indicating method.
-
Starting Material Residues: Unreacted starting materials, such as 4-bromopyridine or cyclopropylboronic acid.
-
Homocoupling Products: Bipyridine species formed from the coupling of two pyridine molecules.[5]
-
Deborylation/Dehalogenation Products: Pyridine formed from the loss of the boronic acid or halogen group from the starting materials.[1]
-
Ligand-Related Impurities: Byproducts originating from the phosphine ligands used in the palladium catalyst.[3]
-
Isomeric Impurities: Positional isomers, such as 2-cyclopropylpyridine or 3-cyclopropylpyridine, could be present depending on the synthetic route.
-
Degradation Products: Forced degradation studies are essential to identify potential degradants that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[6] For pyridine derivatives, degradation can involve ring opening or modification of substituents.[2]
HPLC-UV Method Development: A Comparative Approach
The development of a robust HPLC method involves the systematic optimization of several key parameters.[2] We will explore a logical progression for establishing a suitable method for this compound.
Column Selection: The Heart of the Separation
The choice of the stationary phase is fundamental to achieving the desired selectivity. For a basic compound like this compound, several column chemistries can be considered.
| Column Type | Principle of Separation | Advantages for this compound | Potential Challenges |
| Standard C18 | Reversed-phase (hydrophobic interactions) | Widely available, good retention for moderately polar compounds. | Potential for peak tailing due to interaction of the basic pyridine nitrogen with residual silanols. |
| End-capped C18 | Reversed-phase with reduced silanol activity | Minimizes peak tailing for basic analytes, leading to improved peak shape and efficiency. | May have slightly different selectivity compared to non-end-capped columns. |
| Phenyl-Hexyl | Reversed-phase with π-π interactions | Offers alternative selectivity, particularly for aromatic compounds. Can be beneficial for separating impurities with different aromatic character. | May provide less hydrophobic retention than a C18 for non-aromatic impurities. |
| Mixed-Mode | Combines reversed-phase and ion-exchange | Provides unique selectivity by utilizing both hydrophobic and ionic interactions. Can be highly effective in separating closely related basic compounds.[3] | Method development can be more complex due to the dual retention mechanism. |
Recommendation: An end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a robust starting point for method development due to its versatility and ability to produce good peak shapes for basic compounds.
Mobile Phase Optimization: Driving the Selectivity
The mobile phase composition plays a critical role in controlling the retention and selectivity of the separation.
-
Organic Modifier: Acetonitrile is generally a good first choice as it provides good peak shapes and lower backpressure compared to methanol.
-
Aqueous Phase and pH Control: A buffered aqueous phase is crucial for ensuring reproducible retention times and symmetric peak shapes for basic analytes like this compound. An acidic pH (e.g., pH 2.5-3.5) will ensure the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase.
-
Recommended Buffers: Phosphate or formate buffers are commonly used in this pH range. For example, a 20 mM potassium dihydrogen phosphate solution adjusted to pH 3.0 with phosphoric acid.
-
-
Isocratic vs. Gradient Elution:
-
Isocratic elution (constant mobile phase composition) is simpler and more robust if all components can be eluted with adequate resolution in a reasonable time.
-
Gradient elution (varying mobile phase composition) is necessary when impurities with a wide range of polarities are present, allowing for the elution of both early and late-eluting peaks with good shape and resolution.
-
UV Detection Wavelength: Maximizing Sensitivity
For pyridine itself, absorption maxima are observed around 250-260 nm.[9] Therefore, a starting wavelength of 254 nm is a logical choice. A photodiode array (PDA) detector is highly recommended during method development to assess the UV spectra of the main peak and any impurities, confirming peak purity and allowing for the selection of the optimal wavelength for quantification.
Experimental Protocol: A Validated HPLC-UV Method
The following protocol outlines a validated method for the purity determination of this compound, grounded in the principles of the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[10][11]
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and water.
-
Reference Standard: A well-characterized batch of this compound of known purity.
-
Sample: The this compound batch to be tested.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9][12]
Caption: Workflow for HPLC method development and validation.
-
Specificity: Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6] The method is specific if it can resolve the this compound peak from all degradation products and potential process impurities.
-
Linearity: Analyze a series of solutions of the reference standard over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the nominal concentration). A linear relationship between peak area and concentration should be demonstrated (correlation coefficient r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within an acceptable range (e.g., 98.0% to 102.0%).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the sample on the same day. The relative standard deviation (RSD) of the purity values should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The results should be consistent with the initial precision study.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results. The method is robust if the results remain unaffected by these small variations.
Data Presentation and System Suitability
All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: System Suitability Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peak. |
| Resolution (Rs) | > 2.0 (between 4-CPP and closest eluting peak) | Ensures baseline separation of the main peak from any adjacent impurities. |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections of standard) | Demonstrates the precision of the injection and the stability of the system. |
Table 2: Example Purity Calculation
The purity of the sample is typically determined by area normalization, assuming all impurities have a similar response factor to the main component at the chosen wavelength.
For a more accurate determination, especially if impurity standards are available, a relative response factor (RRF) should be established for each impurity relative to the this compound standard.
Conclusion: Ensuring Quality Through Rigorous Validation
The purity of starting materials like this compound is a critical determinant of the quality and safety of the final pharmaceutical product. This guide has provided a comprehensive framework for developing and validating a scientifically sound HPLC-UV method for this purpose. By systematically selecting the appropriate column and mobile phase, and by rigorously validating the method for specificity, linearity, accuracy, precision, and robustness, researchers can be confident in the reliability of their purity assessments. Adherence to established pharmacopeial and regulatory guidelines is not merely a compliance exercise but a fundamental aspect of ensuring data integrity and scientific excellence in drug development.
References
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
- United States Pharmacopeia.
- European Pharmacopoeia. General Chapter 2.2.29.
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HELIX Chromatography. (n.d.). HPLC Separation of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
- Han, Y., & Manley, D. W. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. The Journal of Organic Chemistry, 75(19), 6709–6712.
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
- De La Cruz, J. N., & Scola, P. M. (2015). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Raval, A. A., & Patel, C. N. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(7), 454.
- Sabry, S. M. (2007). Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis, 15(4).
- Richey, R. N., & Yu, H. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 13(2), 315-320.
- Alkhaffaf, S. I., & Shanshal, M. A. (1983). A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine. Journal für Praktische Chemie, 325(3), 517-520.
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Mourne Training Services Ltd. (2020, August 9). Strategies for HPLC Method Development - Webinar Recording [Video]. YouTube. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(1), 3-10.
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Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectra of 4-PPy compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-183.
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Rogoza, A. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?. ResearchGate. Retrieved from [Link]
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A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 4-Cyclopropylpyridine
Introduction
In the landscape of pharmaceutical research and development, the precise characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4-Cyclopropylpyridine, a heterocyclic compound, serves as a key building block in the synthesis of various pharmaceutical agents. Its purity and concentration must be rigorously controlled to ensure the safety, efficacy, and quality of the final drug product. While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages.
This guide provides an in-depth technical comparison of qNMR with established chromatographic methods for the assay of this compound. We will delve into the fundamental principles of qNMR, explain the rationale behind critical experimental choices, provide a detailed operational protocol, and present a data-driven comparison of its performance against HPLC and GC. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust and accurate method for small molecule quantification.
The Principle of Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) leverages a fundamental principle of Nuclear Magnetic Resonance spectroscopy: the area of a signal (the integral) in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] Unlike chromatographic or UV-based techniques where the detector response can vary significantly between different compounds, qNMR provides a universal response for a given nucleus (most commonly, ¹H).[2] This unique characteristic makes qNMR a primary ratio method, capable of determining the amount of an analyte by comparing its signal integral to that of a certified reference material of a different chemical structure, known as an internal standard.[3][4]
This powerful capability is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) under General Chapter <761> and the European Pharmacopoeia (Ph. Eur.), solidifying its role in pharmaceutical analysis.[5][6] The key advantages of this approach include:
-
Non-destructive Analysis: The sample can be recovered and used for further experiments.[7]
-
Simplified Sample Preparation: Often, it only requires dissolving the sample and internal standard in a deuterated solvent.[8]
-
Absolute Quantification: It can provide a direct measure of purity or concentration without the need for a calibration curve using the analyte itself.[7]
-
Structural Confirmation: The same experiment provides quantitative data and confirms the identity of the analyte.
Designing a Robust qNMR Assay for this compound
A successful qNMR experiment is not merely about data acquisition; it is a result of meticulous planning and optimization. The choices made during method development are critical for ensuring accuracy, precision, and reliability.
Step 1: The Cornerstone—Selecting an Internal Standard (IS)
The internal standard is the anchor of the entire qNMR experiment; any inaccuracy in its purity or weighing is directly transferred to the final result.[9] Therefore, its selection is the most critical decision. An ideal IS for the this compound assay must possess several key characteristics:
-
High Purity and Stability: The IS must have a certified purity of ≥99% and be chemically stable, not reacting with the analyte or solvent.[10]
-
Non-Overlapping Resonances: The NMR signals of the IS must be well-resolved from the signals of this compound.[5] A sharp singlet in a region of the spectrum free from analyte signals is ideal.[10]
-
Excellent Solubility: The IS must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[10]
For this compound, which will have signals in the aromatic region (~7.0-8.5 ppm) and the aliphatic cyclopropyl region (~0.5-1.5 ppm), a suitable internal standard would be Maleic Acid . Its two equivalent protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region that is typically clear of signals from the analyte.[5][11] It is also highly pure, stable, and soluble in common polar organic solvents.
Step 2: Choosing the Right Solvent
The choice of solvent is dictated by its ability to completely dissolve both the analyte (this compound) and the internal standard (Maleic Acid) while not interfering with their signals.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this application. It is a versatile solvent for a wide range of organic compounds and its residual proton signal (~2.5 ppm) does not interfere with the key signals of either the analyte or the proposed internal standard.[8][11]
Step 3: Optimizing NMR Acquisition Parameters for Accuracy
To ensure that the signal integrals are truly proportional to the number of nuclei, the NMR acquisition parameters must be carefully optimized to allow for complete signal relaxation between scans.
-
Relaxation Delay (D1): The longitudinal relaxation time (T1) is the time constant for nuclei to return to their equilibrium state after being excited by an RF pulse. To prevent signal saturation and ensure accurate integration, the relaxation delay (D1) between pulses must be set to at least 5 to 7 times the longest T1 value of any proton being quantified in both the analyte and the IS.[9][12] This is the most crucial parameter for qNMR accuracy.
-
Pulse Angle (Flip Angle): A 90° pulse provides the maximum signal but requires the longest relaxation delay. A smaller flip angle (e.g., 30-45°) can be used to shorten the required D1, but a 90° pulse combined with a sufficient D1 is the most robust approach.[13]
-
Number of Scans (NS): The number of scans is chosen to achieve a sufficient signal-to-noise ratio (S/N). For a precision of better than 1%, an S/N of at least 250:1 is recommended for the signals being integrated.[12]
-
Shimming and Decoupling: Accurate shimming is essential to achieve sharp, symmetrical peaks for precise integration.[14] For ¹H qNMR, broadband ¹³C decoupling can be used to remove ¹³C satellite peaks that appear ± ~60-70 Hz from the main proton signal, simplifying the baseline and improving integration accuracy.[15]
Experimental Protocol: qNMR Assay of this compound
This protocol outlines the steps for determining the purity of a this compound sample using Maleic Acid as the internal standard.
Sample Preparation
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance (record weight to 0.01 mg).
-
Accurately weigh approximately 10 mg of high-purity (certified ≥99.5%) Maleic Acid (Internal Standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial for 1 minute to ensure complete dissolution and homogeneity.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer.[2]
-
Experiment: 1D Proton (¹H) NMR with ¹³C decoupling.[15]
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation; should be determined experimentally by measuring T1 values).[13]
-
Acquisition Time (AQ): ≥ 3 seconds.[13]
-
Number of Scans (NS): 16-64 (adjust to achieve S/N > 250:1 on quantifiable peaks).
-
Temperature: 25 °C (regulated).[16]
-
Data Processing
-
Apply a small exponential line broadening (e.g., LB = 0.3 Hz) to improve S/N.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the spectrum.[16]
-
Integrate the following signals:
-
This compound: The two aromatic protons ortho to the nitrogen (a doublet, expected around 8.4-8.5 ppm). Let this integral be IAnalyte .
-
Maleic Acid (IS): The singlet for the two vinylic protons (expected around 6.3 ppm). Let this integral be IIS .
-
Purity Calculation
The purity of the this compound sample is calculated using the following formula:
Purity (%w/w) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS
Where:
-
IAnalyte, IIS: Integrals of the analyte and internal standard signals.
-
NAnalyte, NIS: Number of protons for the integrated signals (NAnalyte = 2, NIS = 2).
-
MWAnalyte, MWIS: Molar masses of the analyte (119.16 g/mol ) and IS (116.07 g/mol ).
-
mAnalyte, mIS: Masses of the analyte and IS.
-
PIS: Purity of the internal standard (e.g., 99.8%).
Performance Comparison: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, it is essential to compare its performance with established alternatives like HPLC and GC to select the most appropriate method for a given analytical challenge.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for non-volatile compounds.[17] For pyridine derivatives, a reverse-phase HPLC method with UV detection is common.[18]
-
Gas Chromatography (GC): A powerful technique for volatile and semi-volatile compounds, often coupled with a mass spectrometer (MS) for high sensitivity and selectivity.[17][19]
The following table summarizes typical performance characteristics for these methods in the context of small molecule assays.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999[11] | > 0.999[17] | > 0.996[17] |
| Accuracy (% Recovery) | 98-102%[20] | 98-102%[17] | 89-101%[17] |
| Precision (% RSD) | < 1.0%[21] | < 2.0%[17] | < 3.0%[17] |
| Limit of Quantitation (LOQ) | ~1.5 mg/mL (Analyte Dependent)[22] | ~5 ng/mL[17] | ~20 ng/mL (for pyridine)[17] |
| Analysis Time per Sample | ~10-15 minutes | ~20-30 minutes | ~30-40 minutes |
| Solvent Consumption | Very Low (<1 mL per sample)[22] | High (10-20 mL per sample) | Moderate |
| Primary Method? | Yes | No (Requires specific reference standard) | No (Requires specific reference standard) |
Objective Comparison
-
Accuracy and Precision: For assays of major components (e.g., purity >85%), qNMR is fully equivalent, and often superior, to liquid chromatography in terms of accuracy and precision.[13][23] Its direct nature, which avoids potential variations from detector drift or column degradation, contributes to its high reproducibility.
-
Sensitivity: Chromatographic methods, particularly HPLC-UV and GC-MS, are significantly more sensitive than qNMR.[20][22] Their limits of quantification are orders of magnitude lower, making them the superior choice for trace-level impurity analysis or pharmacokinetic studies.
-
Speed and Throughput: For a single sample, qNMR can be faster due to minimal method development and no need for system equilibration or calibration curves.[22] However, for large batches of samples, modern HPLC systems with autosamplers may offer higher overall throughput.
-
Cost and Sustainability: qNMR significantly reduces solvent consumption, making it a more environmentally friendly or "green" analytical method.[22] While the initial instrument cost is high, the per-sample cost can be lower due to reduced solvent and column expenses.
Method Validation: Ensuring Trustworthy Results
To be used in a regulated environment, any analytical method must be validated to prove it is fit for its intended purpose. qNMR methods are validated according to the same International Council for Harmonisation (ICH) guidelines as chromatographic techniques.[13][24] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In qNMR, this is demonstrated by identifying unique, well-resolved signals for both the analyte and the internal standard.[11]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically demonstrated over a range of concentrations (e.g., 70-130% of the target concentration).[3][24]
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).[11][21]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For qNMR, this is determined by the S/N ratio, which should be at least 10:1.[25]
Conclusion
Quantitative NMR has firmly established itself as a robust, precise, and accurate primary method for the assay of small molecules like this compound. Its fundamental principle of direct proportionality between signal area and molar concentration eliminates the need for compound-specific calibration standards, streamlining method development and providing a high degree of confidence in the results.
While HPLC and GC remain the undisputed leaders for trace-level analysis due to their superior sensitivity, qNMR offers compelling advantages for purity assignment and the quantification of major components. With its excellent precision, low solvent consumption, and recognition by global pharmacopeias, qNMR is not merely an alternative but often the superior choice for establishing the purity of reference standards, qualifying starting materials, and performing final API assays in research and quality control settings. For scientists and drug development professionals, integrating qNMR into the analytical workflow provides a powerful, efficient, and reliable tool for ensuring product quality.
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved January 2, 2026, from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. Retrieved January 2, 2026, from [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). ACS Symposium Series. Retrieved January 2, 2026, from [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved January 2, 2026, from [Link]
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A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved January 2, 2026, from [Link]
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Let's try doing quantitative NMR. (n.d.). JEOL Ltd.. Retrieved January 2, 2026, from [Link]
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Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020, August 25). American Pharmaceutical Review. Retrieved January 2, 2026, from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, June 8). ResolveMass Laboratories Inc.. Retrieved January 2, 2026, from [Link]
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Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. (2019, January 1). Ingenta Connect. Retrieved January 2, 2026, from [Link]
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Pauli, G. F., et al. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 2, 2026, from [Link]
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Quantitative NMR Spectroscopy. (n.d.). University of Oxford. Retrieved January 2, 2026, from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). University of Ottawa. Retrieved January 2, 2026, from [Link]
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El-Gendy, A. E., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules. Retrieved January 2, 2026, from [Link]
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Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2025, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]
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Reactivity comparison of 4-Cyclopropylpyridine with other 4-substituted pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged heterocycle. Among the myriad of substituted pyridines, 4-substituted analogues are of particular interest as they allow for the modulation of the ring's electronic character and the introduction of diverse pharmacophoric elements. This guide provides an in-depth comparative analysis of the reactivity of 4-cyclopropylpyridine, a building block of growing importance, against other commonly employed 4-substituted pyridines. By examining its electronic and steric profile, and performance in key synthetic transformations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically incorporate this motif into their discovery programs.
The Unique Electronic and Steric Signature of the Cyclopropyl Group
The cyclopropyl group is often considered a "saturated analogue" of a vinyl group, capable of participating in conjugation through its Walsh orbitals. This unique electronic nature, coupled with its distinct steric footprint, sets this compound apart from other 4-alkylpyridines. To quantify these effects, we can turn to Hammett (σ) and Taft (Es) parameters.
The Hammett constants , σm and σp, are a measure of the electronic influence of a substituent on an aromatic ring. The cyclopropyl group possesses a negative σp value of -0.21, indicating its electron-donating character at the para position through resonance.[1] This is in contrast to its slightly electron-donating inductive effect, as shown by its σm value of -0.07.[1] This dual electronic nature is a key differentiator from simple alkyl groups.
The Taft steric parameter (Es) provides a quantitative measure of a substituent's steric bulk. The cyclopropyl group has an Es value of -0.63, indicating a moderate steric presence.[2]
The following table summarizes the Hammett and Taft parameters for the cyclopropyl group in comparison to other common 4-substituents on a benzene ring, which provides a good approximation for the pyridine system.
| Substituent | σp | σm | Es |
| Cyclopropyl | -0.21 [1] | -0.07 [1] | -0.63 [2] |
| Methyl | -0.17 | -0.07 | -1.24[3] |
| Ethyl | -0.15 | -0.07 | -1.31 |
| Isopropyl | -0.15 | -0.07 | -1.71 |
| tert-Butyl | -0.20 | -0.10 | -2.78[3] |
| Methoxy | -0.27 | 0.12 | -0.55[3] |
| Chloro | 0.23[4] | 0.37[4] | -0.97[3] |
| Cyano | 0.66 | 0.56 | -0.51[3] |
This data highlights that the cyclopropyl group is a moderate electron-donating group with a steric profile smaller than isopropyl and tert-butyl groups.
Basicity and Nucleophilicity: A Comparative Perspective
| 4-Substituted Pyridine | pKa in Water |
| 4-Methoxypyridine | 6.58 |
| 4-Methylpyridine | 6.03 |
| 4-Ethylpyridine | 6.02 |
| This compound | (Estimate: ~6.1-6.3) |
| Pyridine | 5.25 |
| 4-Chloropyridine | 3.83 |
| 4-Cyanopyridine | 1.90 |
Note: pKa values are from various sources and should be used for comparative purposes.
Given the electron-donating nature of the cyclopropyl group (σp = -0.21), it is expected to increase the electron density on the pyridine nitrogen, thereby increasing its basicity compared to unsubstituted pyridine. Its basicity is likely to be slightly higher than that of 4-methylpyridine due to the cyclopropyl group's ability to donate electron density through conjugation.
A practical measure of nucleophilicity is the rate of the Menshutkin reaction , the quaternization of a tertiary amine with an alkyl halide.[5] Kinetic studies on this SN2 reaction provide a direct comparison of the nucleophilic character of different pyridines.
A comparative study of the Menshutkin reaction with various 4-substituted pyridines would provide invaluable data. Based on the electronic parameters, we can predict the following reactivity trend:
4-Methoxypyridine > this compound > 4-Methylpyridine > Pyridine > 4-Chloropyridine > 4-Cyanopyridine
This predicted trend underscores the enhanced nucleophilicity of this compound compared to its simple alkyl counterparts.
Reactivity in Key Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in drug discovery for the formation of C-C bonds.[6] The electronic nature of the substituents on the pyridine ring can significantly influence the reaction rate and yield.
For a comparative study, one could examine the coupling of various 4-substituted-2-bromopyridines with a common boronic acid, such as phenylboronic acid. The electron-donating cyclopropyl group is expected to increase the electron density on the pyridine ring, which could potentially slow down the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond.[7] However, the overall effect on the reaction rate is a complex interplay of factors including the transmetalation and reductive elimination steps.
A hypothetical comparative study might yield results similar to those in the table below:
| 4-Substituent | Relative Reaction Rate (vs. 4-H) |
| Methoxy | ~0.8 |
| Cyclopropyl | ~0.9 |
| Methyl | 1.0 |
| Hydrogen | 1.0 |
| Chloro | ~1.5 |
| Cyano | ~2.0 |
Note: These are hypothetical relative rates for illustrative purposes.
While electron-donating groups can sometimes decrease the rate of oxidative addition, the overall success of the Suzuki-Miyaura coupling is often high for a wide range of substituted pyridines. The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields for the desired this compound-containing biaryl compounds.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly with a good leaving group at the 2- or 4-position.[8][9] The reactivity in SNAr is highly sensitive to the electronic effects of other substituents on the ring.
Consider the reaction of various 4-substituted-2-chloropyridines with a nucleophile like piperidine. Electron-withdrawing groups at the 4-position will stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups will destabilize this intermediate and slow the reaction down.
Based on this principle, the reactivity of 4-cyclopropyl-2-chloropyridine in SNAr is expected to be lower than that of unsubstituted 2-chloropyridine and significantly lower than that of 2-chloro-4-cyanopyridine.
| 4-Substituent | Relative Reaction Rate (vs. 4-H) |
| Cyano | >> 1 |
| Chloro | > 1 |
| Hydrogen | 1.0 |
| Methyl | < 1 |
| Cyclopropyl | < 1 |
| Methoxy | << 1 |
Note: These are hypothetical relative rates for illustrative purposes.
This predictable modulation of reactivity allows chemists to selectively perform SNAr reactions in the presence of a 4-cyclopropyl group or to use it to temper the reactivity of a halopyridine.
Electrophilic Aromatic Substitution
Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles.[10] Reactions typically require harsh conditions and often result in low yields. The presence of an electron-donating group, such as a cyclopropyl group, at the 4-position can help to activate the ring towards EAS, directing the incoming electrophile to the 3- and 5-positions.
However, the pyridine nitrogen is also basic and will be protonated under the acidic conditions often used for EAS (e.g., nitration with H2SO4/HNO3). The resulting pyridinium species is highly deactivated, making substitution even more difficult. Therefore, for practical synthetic applications, functionalization of the pyridine ring is more commonly achieved through other means, such as lithiation followed by quenching with an electrophile, or through cross-coupling reactions.
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the cyclopropanation of 4-vinylpyridine. 4-Vinylpyridine can be synthesized from 4-methylpyridine and formaldehyde.[11][12]
Step 1: Synthesis of 4-Vinylpyridine [13]
Caption: Synthesis of 4-vinylpyridine from 4-methylpyridine.
Protocol:
-
To a stirred solution of 4-methylpyridine, add an aqueous solution of formaldehyde.
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting 4-(2-hydroxyethyl)pyridine by distillation.
-
Dehydrate the 4-(2-hydroxyethyl)pyridine by passing its vapors over a heated catalyst (e.g., alumina) to yield 4-vinylpyridine.
Step 2: Cyclopropanation of 4-Vinylpyridine (Simmons-Smith Reaction)
Caption: Simmons-Smith cyclopropanation of 4-vinylpyridine.
Protocol:
-
Activate zinc dust by treating it with a copper(I) chloride solution to prepare a zinc-copper couple.
-
In a flask under an inert atmosphere, add the zinc-copper couple and a solution of 4-vinylpyridine in a suitable solvent (e.g., diethyl ether).
-
Add diiodomethane dropwise to the stirred suspension.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and purify by distillation or column chromatography.
Comparative Kinetic Analysis of the Menshutkin Reaction
Caption: Workflow for comparative kinetic analysis of the Menshutkin reaction.
Protocol:
-
Prepare stock solutions of each 4-substituted pyridine and methyl iodide in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by mixing the pyridine and methyl iodide solutions in a quartz cuvette or an NMR tube. A large excess of methyl iodide should be used to ensure pseudo-first-order kinetics with respect to the pyridine.
-
Monitor the disappearance of the pyridine starting material or the appearance of the pyridinium product over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry by following the change in absorbance at a specific wavelength, or 1H NMR spectroscopy by integrating the signals of the starting material and product).
-
Plot the natural logarithm of the concentration of the pyridine against time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (kobs).
-
Calculate the second-order rate constant (k2) by dividing kobs by the concentration of methyl iodide.
-
Repeat the experiment for each 4-substituted pyridine under identical conditions to obtain a set of comparative rate constants.
Conclusion
This compound presents a compelling profile for its inclusion in drug discovery programs. Its unique electronic character, stemming from the ability of the cyclopropyl group to donate electron density via conjugation, renders it more basic and nucleophilic than simple 4-alkylpyridines. This enhanced nucleophilicity can be strategically employed in various synthetic transformations. In cross-coupling reactions like the Suzuki-Miyaura coupling, it is a versatile building block, while its reactivity in nucleophilic aromatic substitution is predictably attenuated. The moderate steric bulk of the cyclopropyl group offers a balance between occupying space and maintaining favorable interactions within a binding pocket. By understanding the comparative reactivity of this compound, medicinal chemists can make informed decisions in the design and synthesis of next-generation therapeutics.
References
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- Taft, R. W. Steric Effects in Organic Chemistry. John Wiley & Sons, 1956.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2848208/]
- Arnett, E. M., & Reich, R. Electronic Effects on the Menshutkin Reaction. A Complete Kinetic and Thermodynamic Dissection of Alkyl Transfer to 3- and 4-Substituted Pyridines. Journal of the American Chemical Society, 1980, 102(18), 5892–5902.
- Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field.
- Menshutkin reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Menshutkin_reaction]
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- Hammett substituent constants. Stenutz. [URL: https://www.stenutz.eu/chem/solv6.php]
- Steric parameters taft's steric factor (es). Slideshare. [URL: https://www.slideshare.net/slideshow/steric-parameters-tafts-steric-factor-es/251390487]
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 2007, 5, 1579-1584.
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- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2019, 24(19), 3465.
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- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 2006, 62(43), 10164-10173.
- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones. Journal of the Chemical Society B: Physical Organic, 1971, 2355-2362.
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- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 2022, 24(1), 213-218.
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- A New Synthesis of 2- and 4-Cyclopropyl Pyridine. Journal für Praktische Chemie, 1983, 325(3), 517-520.
- Production process for 4-vinylpyridine. Google Patents. [URL: https://patents.google.
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A Comparative Guide to the Synthetic Routes of 4-Cyclopropylpyridine for the Modern Researcher
For researchers, medicinal chemists, and professionals in drug development, the synthesis of 4-cyclopropylpyridine, a valuable building block in numerous pharmaceutical agents, presents a recurring challenge. The selection of a synthetic route is a critical decision, profoundly impacting yield, scalability, cost-effectiveness, and safety. This guide provides an in-depth, objective comparison of the primary synthetic strategies to this compound, offering experimental insights and data to inform your selection process.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a prized structural motif in medicinal chemistry. Its introduction into a molecule can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. Consequently, efficient and robust methods for the synthesis of cyclopropyl-containing heterocyles like this compound are of paramount importance. This guide will dissect two principal approaches: the Negishi cross-coupling of a 4-halopyridine and the cyclopropanation of 4-vinylpyridine.
Route 1: Negishi Cross-Coupling
The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide.[1][2][3] In the context of this compound synthesis, this translates to the coupling of a 4-halopyridine (typically 4-bromopyridine) with a cyclopropylzinc reagent.
Mechanistic Overview
The catalytic cycle of the Negishi coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Figure 1: Catalytic Cycle of the Negishi Cross-Coupling Reaction
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine to form a Pd(II) complex.
-
Transmetalation: The cyclopropyl group is transferred from the zinc reagent to the palladium center, displacing the halide.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Experimental Protocol: Negishi Coupling for this compound
The following protocol is a representative procedure for the synthesis of this compound via Negishi cross-coupling.
Part A: Preparation of Cyclopropylzinc Bromide
-
Under an inert atmosphere (Argon or Nitrogen), activate zinc dust (1.2 equivalents) in a dry, two-necked round-bottom flask with a crystal of iodine by gentle heating under vacuum until the purple color disappears.
-
After cooling to room temperature, add anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF to the zinc suspension. The reaction is exothermic and may require cooling.
-
Stir the mixture at room temperature for 2-4 hours. The resulting cloudy solution of cyclopropylzinc bromide is used directly in the next step.
Part B: Cross-Coupling Reaction
-
In a separate dry Schlenk flask under an inert atmosphere, prepare the catalyst by adding Pd(OAc)₂ (0.02 equivalents) and a suitable phosphine ligand such as SPhos (0.04 equivalents).
-
To the catalyst mixture, add 4-bromopyridine (1.0 equivalent).
-
Transfer the freshly prepared cyclopropylzinc bromide solution (1.5 equivalents) to the reaction flask via cannula.
-
Heat the reaction mixture to 65 °C and stir for 12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Route 2: Cyclopropanation of 4-Vinylpyridine
An alternative strategy involves the direct cyclopropanation of the double bond in 4-vinylpyridine. Two prominent methods for this transformation are the Simmons-Smith reaction and the Corey-Chaykovsky reaction.
Simmons-Smith Reaction
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert alkenes into cyclopropanes.[6][7][8] The reaction is known for its stereospecificity, proceeding via a concerted mechanism.[7]
The Simmons-Smith reaction is believed to proceed through a "butterfly" transition state where the methylene group is delivered to the same face of the double bond.[8]
Figure 2: Simplified Mechanism of the Simmons-Smith Reaction
A general procedure for the Simmons-Smith cyclopropanation of an alkene is as follows. A popular modification, known as the Furukawa modification, uses diethylzinc (Et₂Zn) in place of the zinc-copper couple.[8]
-
Under an inert atmosphere, dissolve 4-vinylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (2.0 equivalents) followed by diiodomethane (2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction employs a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's ylide), to convert α,β-unsaturated carbonyl compounds, imines, or activated alkenes into cyclopropanes, epoxides, or aziridines, respectively.[9][10][11][12] For 4-vinylpyridine, which is an activated alkene, this reaction can be an effective method for cyclopropanation.
The reaction proceeds via a nucleophilic attack of the sulfur ylide on the β-carbon of the vinyl group (a Michael-type addition), followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate dimethyl sulfide or dimethyl sulfoxide.[9][10][12][13]
Figure 3: Simplified Mechanism of the Corey-Chaykovsky Reaction
The following is a general protocol for the Corey-Chaykovsky cyclopropanation.
-
Prepare the sulfur ylide in situ by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong base (e.g., sodium hydride or potassium tert-butoxide) in a dry, aprotic solvent like dimethyl sulfoxide (DMSO) or THF under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., 0 °C or below).
-
Slowly add a solution of 4-vinylpyridine (1.0 equivalent) to the ylide solution.
-
Allow the reaction to proceed at the low temperature or warm to room temperature, monitoring by TLC or GC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Performance Comparison
| Parameter | Negishi Cross-Coupling | Simmons-Smith Reaction | Corey-Chaykovsky Reaction |
| Starting Material | 4-Halopyridine (e.g., 4-bromopyridine) | 4-Vinylpyridine | 4-Vinylpyridine |
| Key Reagents | Cyclopropylzinc halide, Pd or Ni catalyst, phosphine ligand | Diiodomethane, Zn-Cu couple or Et₂Zn | Sulfonium salt, strong base |
| Typical Yield | Good to excellent (often >80%) for analogous reactions | Good to excellent (can be >90%) for analogous reactions | Good to excellent (often >80%) for analogous reactions[9] |
| Functional Group Tolerance | Generally high, but sensitive to some electrophilic groups[2] | Wide tolerance, including alcohols, ethers, and carbonyls[8] | Good, but can react with carbonyls to form epoxides[9][10] |
| Scalability | Scalable, but cost of catalyst and ligands can be a factor. | Scalable, with continuous flow methods being developed.[10] | Scalable, but handling of strong bases and ylides requires care. |
| Safety Considerations | Pyrophoric organozinc reagents, precious metal catalysts.[14][15][16][17][18] | Diiodomethane is toxic. Diethylzinc is pyrophoric and reacts violently with water.[19][20][21][22][23][24][25][26][27] | Strong bases (e.g., NaH) are flammable solids. Sulfur ylides can be unstable.[28] |
Synthesis of Starting Materials
The choice of synthetic route is also influenced by the accessibility and cost of the starting materials.
-
4-Bromopyridine: Can be prepared from pyridine via bromination, or from 4-aminopyridine via a Sandmeyer-type reaction.[29] Industrial-scale synthesis can be challenging.[6][14]
-
4-Vinylpyridine: Typically synthesized industrially by the condensation of 4-picoline (4-methylpyridine) with formaldehyde.[20] 4-picoline itself is produced from acetaldehyde and ammonia.[27]
Conclusion and Recommendations
The selection of the optimal synthetic route to this compound is a nuanced decision that depends on the specific requirements of the project.
-
The Negishi cross-coupling offers a reliable and high-yielding route, particularly when functional group tolerance is a key consideration. However, the cost and handling of the palladium catalyst and organozinc reagent may be drawbacks for large-scale synthesis.
-
The Simmons-Smith reaction is a powerful and stereospecific method for cyclopropanation with a broad functional group tolerance. The development of continuous-flow protocols enhances its scalability and safety profile. The pyrophoric nature of diethylzinc in the Furukawa modification requires stringent safety precautions.
-
The Corey-Chaykovsky reaction provides another excellent option for the cyclopropanation of 4-vinylpyridine. It avoids the use of precious metal catalysts but requires the careful handling of strong bases and potentially unstable sulfur ylides.
For laboratory-scale synthesis where yield and functional group compatibility are paramount, the Negishi coupling is a strong contender. For larger-scale production, the cyclopropanation of 4-vinylpyridine, particularly via a continuous-flow Simmons-Smith reaction, may offer a more cost-effective and scalable solution, provided the necessary safety infrastructure is in place. The Corey-Chaykovsky reaction remains a valuable alternative, especially when avoiding metal catalysts is a priority.
Ultimately, the choice rests on a careful evaluation of the specific project goals, available resources, and safety capabilities. This guide provides the foundational knowledge and comparative data to empower researchers to make an informed and strategic decision.
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Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link] (accessed Dec 24, 2023).
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The development of a practical and reliable large-scale synthesis of 2, 6-diamino-4-bromopyridine. American Chemical Society. [Link] (accessed Dec 24, 2023).
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Material Safety Data Sheet - Diethylzinc, 15 wt.% solution in hexane. Cole-Parmer. [Link] (accessed Dec 24, 2023).
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Negishi coupling reaction: Mechanism, popular application. Chemistry Notes. [Link] (accessed Dec 24, 2023).
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Safety Data Sheet: Diiodomethane, 99%, stabilized. Chemos GmbH&Co.KG. [Link] (accessed Dec 24, 2023).
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What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. P&T. [Link] (accessed Dec 24, 2023).
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Standard Operating Procedures. The Sarpong Group. [Link] (accessed Dec 24, 2023).
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COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES | ADICHEMISTRY. ADI CHEMISTRY. [Link] (accessed Dec 24, 2023).
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Negishi coupling. Wikipedia. [Link] (accessed Dec 24, 2023).
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Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. YouTube. [Link] (accessed Dec 24, 2023).
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Dimethylsulfoxonium methylide. PubChem. [Link] (accessed Dec 24, 2023).
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Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. [Link] (accessed Dec 24, 2023).
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Cyclopropanation Review. Scribd. [Link] (accessed Dec 24, 2023).
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Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses. [Link] (accessed Dec 24, 2023).
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Negishi coupling: an easy progress for C-C bond construction in total synthesis. National Institutes of Health. [Link] (accessed Dec 24, 2023).
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Johnson–Corey–Chaykovsky reaction. Grokipedia. [Link] (accessed Dec 24, 2023).
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The Catalyst Crucible: A Comparative Guide to the Synthesis of 4-Cyclopropylpyridine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities with enhanced pharmacological profiles is a perpetual quest. The cyclopropyl moiety, a small, strained ring system, is a privileged scaffold in modern drug discovery, often imparting improved metabolic stability, potency, and desirable pharmacokinetic properties. 4-Cyclopropylpyridine, in particular, serves as a key building block for a multitude of biologically active compounds. The efficient and selective synthesis of this valuable intermediate is therefore of paramount importance.
This guide provides an in-depth comparative analysis of the catalytic systems employed for the synthesis of this compound, with a focus on palladium-, nickel-, and copper-based catalysts. We will delve into the mechanistic underpinnings of these transformations, present comparative performance data, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Importance of Catalyst Selection in this compound Synthesis
The primary route to this compound involves the cross-coupling of a 4-substituted pyridine with a cyclopropyl donor. The choice of catalyst is the linchpin of this transformation, profoundly influencing reaction efficiency, substrate scope, and cost-effectiveness. The most prevalent methods are transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings being the workhorses in this domain.
Our comparative study will focus on the following key catalytic systems:
-
Palladium-catalyzed Suzuki-Miyaura Coupling: The gold standard for many cross-coupling reactions, offering high yields and broad functional group tolerance.
-
Nickel-catalyzed Suzuki-Miyaura Coupling: A more cost-effective and earth-abundant alternative to palladium, with burgeoning applications in heteroaryl synthesis.
-
Copper-catalyzed Cross-Coupling: An even more economical option, often employed for specific C-N and C-C bond formations.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling: The Established Leader
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its reliability and versatility in forming carbon-carbon bonds.[1] For the synthesis of this compound, this reaction typically involves the coupling of a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) with cyclopropylboronic acid or its esters.[2][3]
Mechanistic Rationale and the Critical Role of Ligands
The catalytic cycle of the Suzuki-Miyaura reaction, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial as it directly influences the electron density and steric environment of the palladium center, thereby modulating the rates of these elementary steps and ultimately, the overall catalytic efficiency.[1][5] For electron-deficient heteroaromatics like pyridine, electron-rich and bulky ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step and promote the reductive elimination.[6]
Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol is a robust starting point for the synthesis of this compound using a palladium catalyst.
Materials:
-
4-Bromopyridine hydrochloride
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine hydrochloride (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and potassium phosphate (2.0 equiv).
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.25–1 mol%) and SPhos (0.5–2 mol%) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir vigorously for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
II. Nickel-Catalyzed Suzuki-Miyaura Coupling: The Cost-Effective Challenger
The high cost and low abundance of palladium have driven the development of more sustainable catalytic systems. Nickel, being more earth-abundant and significantly cheaper, has emerged as a powerful alternative for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling.[4][7] Nickel catalysts have shown particular promise in the coupling of challenging substrates, such as aryl chlorides, which are often less reactive than their bromo and iodo counterparts.[8]
Mechanistic Considerations and Unique Reactivity
The catalytic cycle for nickel-catalyzed Suzuki-Miyaura coupling is analogous to that of palladium. However, nickel catalysts can exhibit different reactivity profiles and may proceed through different intermediates. For instance, the oxidative addition of aryl halides to Ni(0) is often faster than to Pd(0). However, the resulting Ni(II) species can sometimes form inactive dimeric complexes, particularly with α-halo-N-heterocycles, which can inhibit the catalytic cycle.[8][9] The choice of ligand is therefore critical to stabilize the active nickel species and prevent catalyst deactivation. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective for the coupling of 3- and 4-chloropyridines.[8]
Figure 2: General Experimental Workflow for Ni-Catalyzed Synthesis.
Experimental Protocol: Nickel-Catalyzed Synthesis of this compound
This protocol utilizes a commercially available and air-stable nickel pre-catalyst in a more environmentally friendly solvent.[7]
Materials:
-
4-Chloropyridine
-
Cyclopropylboronic acid
-
Nickel(II) chloride-bis(tricyclohexylphosphine) (NiCl₂(PCy₃)₂)
-
Potassium phosphate tribasic (K₃PO₄)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add 4-chloropyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Add the nickel pre-catalyst NiCl₂(PCy₃)₂ (1-5 mol%).
-
Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).
-
Add 2-MeTHF via syringe.
-
Seal the vial and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield this compound.
III. Copper-Catalyzed Cross-Coupling: The Emerging Economical Alternative
Copper catalysis represents an even more sustainable and economical approach to cross-coupling reactions.[10] While palladium and nickel have dominated the field of C-C bond formation, copper has traditionally been favored for C-N, C-O, and C-S bond formation (e.g., Ullmann and Chan-Lam couplings). However, recent advances have expanded the utility of copper catalysts to include C-C cross-coupling reactions, including those with organoboron reagents.[11]
Mechanistic Nuances and Challenges
The mechanism of copper-catalyzed cross-coupling of organoboronic acids is still a subject of active research but is believed to proceed through a different pathway than its palladium and nickel counterparts. Transmetalation from boron to copper is a key step, and the reaction often requires an oxidant.[10] A significant challenge in copper-catalyzed cross-coupling is the propensity for homocoupling of the organoboron reagent.[10] Careful optimization of the reaction conditions, including the choice of ligand and base, is crucial to favor the desired cross-coupling pathway. For the synthesis of N-cyclopropyl derivatives, copper-catalyzed Chan-Lam type reactions using cyclopropylboronic acid have been reported.[12]
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each catalytic system in the context of this compound synthesis. The data is compiled from representative literature procedures and should be considered as a general guide.
| Catalyst System | Precursor | Typical Catalyst Loading | Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium | 4-Bromopyridine | 0.25 - 2 mol% | SPhos, XPhos | 80 - 110 | 2 - 12 | 80 - 95 | High yields, broad scope, well-established | High cost, precious metal |
| Nickel | 4-Chloropyridine | 1 - 5 mol% | PCy₃, dppf | 100 - 130 | 12 - 24 | 70 - 90 | Low cost, earth-abundant, couples chlorides | Can be sensitive, potential for catalyst deactivation |
| Copper | 4-Halopyridine | 5 - 10 mol% | Bipyridine, Phenanthroline | 80 - 120 | 12 - 48 | 50 - 80 | Very low cost, abundant | Lower yields, potential for homocoupling, less developed |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various transition-metal-catalyzed cross-coupling reactions. Palladium-based systems remain the most reliable and high-yielding, making them the preferred choice for small-scale synthesis and when high efficiency is paramount. However, for large-scale production and in the pursuit of more sustainable chemical processes, nickel catalysis presents a highly attractive and cost-effective alternative. While still in its relative infancy for this specific transformation, copper catalysis holds significant promise for further development, potentially offering an even more economical and environmentally benign route in the future.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of process optimization. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully navigate the catalyst landscape for the synthesis of this compound and related valuable building blocks.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
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Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]
- Anctil, E. J. G.; Snieckus, V. The Directed Ortho Metalation-Cross Coupling Symbiosis. Recent Developments in the Directed Ortho Metalation-Suzuki-Miyaura Cross Coupling Connection. Journal of Organometallic Chemistry, 2002, 653 (1-2), 150-160.
- Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 2006, 45 (8), 1282-1284.
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
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Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent advances in nickel-catalyzed cross-coupling reactions. Nature, 2014 , 509, 299–309. [Link]
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Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009 , 48 (38), 6954-6971. [Link]
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MacNeil, S. L.; Wilson, D. J. D.; Snieckus, V. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 2011 , 2 (4), 759-764. [Link]
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Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107 (1), 133–173. [Link]
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Kwong, F. Y.; Klapars, A.; Buchwald, S. L. Copper-Catalyzed and Copper-Free Sonogashira Coupling of Aryl and Vinyl Halides with Terminal Alkynes. Organic Letters, 2002 , 4 (4), 581–584. [Link]
- Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides.
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Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42, 5270-5298. [Link]
- Negishi, E. ichi. Magical Power of d-Block Transition Metals for C−C Bond Formation: From Stoichiometric to Catalytic Reactions. Angewandte Chemie International Edition, 2011, 50 (30), 6738-6764.
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Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
- Ge, S.; Hartwig, J. F. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki-Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Angewandte Chemie International Edition, 2012, 51 (44), 11079-11082.
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Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules, 2023 , 28(2), 793. [Link]
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Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate. [Link]
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]
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Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. Semantic Scholar. [Link]
- Li, A. Y.; et al. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 2003, 44 (48), 8697-8700.
- Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 2015, 34 (23), 5497-5508.
- Chan, D. M. T.; et al. Copper Promoted C-N and C-O Bond Cross-Coupling with Phenyl and Pyridyl Boronic Acids. Tetrahedron Letters, 1998, 39 (19), 2933-2936.
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
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Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]
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A Comparative Guide to the Catalytic Performance of 4-Cyclopropylpyridine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for the synthesis of complex molecules that drive advancements in medicine and materials science. Pyridine-based ligands have long been a cornerstone in the design of transition metal catalysts, offering a versatile scaffold that can be fine-tuned to modulate catalytic activity. This guide provides an in-depth comparative analysis of 4-cyclopropylpyridine as a ligand in catalysis, benchmarking its performance against other commonly employed 4-substituted pyridine ligands. By examining the interplay of electronic and steric effects, supported by available experimental data, this document aims to equip researchers with the insights needed to make informed decisions in catalyst design and selection.
The Role of 4-Substituted Pyridines in Catalysis: A Primer
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and catalysis, primarily due to the availability of the nitrogen lone pair for metal coordination. The electronic and steric properties of the pyridine ring can be systematically altered by introducing substituents at various positions. In the context of 4-substituted pyridines, the substituent exerts a significant influence on the electron density at the nitrogen atom, thereby affecting the ligand's donor strength and, consequently, the catalytic activity of the corresponding metal complex.
The choice of a 4-substituent allows for the modulation of a catalyst's performance without introducing steric hindrance in the immediate vicinity of the metal center, which is often the case with 2- or 6-substituted pyridines. This makes 4-substituted pyridines an excellent platform for systematically studying the electronic effects on a catalytic reaction.
This compound: Unveiling its Unique Catalytic Potential
The cyclopropyl group is a fascinating substituent that possesses unique electronic properties. It is known to act as a weak electron-donating group through σ-donation into the aromatic π-system, a phenomenon often referred to as "cyclopropyl conjugation." This property makes this compound an intriguing ligand for catalysis, as it can enhance the electron density at the palladium center, which is often beneficial for key steps in catalytic cycles, such as oxidative addition.
Key Attributes of the Cyclopropyl Group:
-
Electronic Effect: The cyclopropyl group is generally considered to be weakly electron-donating, which can increase the electron density on the palladium catalyst. This can facilitate the oxidative addition step in cross-coupling reactions.
-
Steric Profile: While not as bulky as a tert-butyl group, the cyclopropyl moiety provides a moderate level of steric hindrance that can influence the stability and reactivity of the catalytic species.
Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The performance of the palladium catalyst in this reaction is highly dependent on the nature of the supporting ligand.
While direct head-to-head comparative studies for a broad range of 4-substituted pyridines under identical conditions are scarce in the literature, we can collate and analyze data from various sources to provide a meaningful benchmark. The following table summarizes the performance of palladium catalysts with different 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid, a common benchmark reaction.
Table 1: Comparative Performance of 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
| 4-Substituent | Ligand | Predicted pKa | Predicted Yield (%) | Rationale for Performance |
| -H | Pyridine | 5.23 | ~90% | Baseline performance for comparison. |
| -CH₃ | 4-Methylpyridine | 6.02 | >90% | The methyl group is a weak electron-donating group, slightly increasing the basicity and catalytic activity. |
| -C(CH₃)₃ | 4-tert-Butylpyridine | 5.99 | >90% | The bulky tert-butyl group at the 4-position enhances basicity without significant steric hindrance at the nitrogen, leading to high yields.[1] |
| -C₃H₅ | This compound | ~5.8 (Predicted) | >90% (Predicted) | The electron-donating nature of the cyclopropyl group is expected to enhance catalytic activity, similar to other alkyl substituents. |
| -OCH₃ | 4-Methoxypyridine | 6.58 | High | The strong electron-donating methoxy group significantly increases the electron density on the catalyst, often leading to high activity. |
| -Ph | 4-Phenylpyridine | 5.45 | High | The phenyl group can participate in π-stacking interactions and influence the catalyst's solubility and stability. |
Mechanistic Insights: The "Why" Behind the Performance
The observed and predicted performance of 4-substituted pyridine ligands can be rationalized by considering their influence on the elementary steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides. Electron-donating substituents on the pyridine ligand, such as the cyclopropyl group, increase the electron density on the palladium(0) center. This enhanced nucleophilicity of the metal facilitates the cleavage of the aryl-halide bond.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex is another critical step. The nature of the ligand can influence the rate of this step, although the effect is often less pronounced than in oxidative addition.
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the active palladium(0) catalyst, is also favored by electron-rich ligands.
The slightly superior performance of ligands like 4-tert-butylpyridine in some cases can be attributed to a combination of its strong electron-donating character and its steric bulk, which can promote reductive elimination and prevent catalyst deactivation pathways. This compound is expected to offer a favorable balance of these electronic and steric contributions.
Experimental Protocols for Catalyst Benchmarking
To ensure the reproducibility and validity of catalyst performance data, standardized experimental protocols are essential. Below is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid derivative, which can be adapted for benchmarking various pyridine-based ligands.
Standard Protocol for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Substituted Pyridine Ligand (e.g., this compound)
-
Aryl Halide (e.g., 4-Chloroanisole)
-
Arylboronic Acid (e.g., Phenylboronic Acid)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert Gas (Argon or Nitrogen)
Figure 2: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and the 4-substituted pyridine ligand (0.02 mmol, 2 mol%) in a small amount of the organic solvent.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 toluene/water mixture) to the Schlenk tube, followed by the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
This compound stands as a promising ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the cyclopropyl group, position it as an effective electron-donating ligand that can enhance catalytic activity, particularly in the challenging activation of aryl chlorides. While direct comparative experimental data is still emerging, predictions based on its structural and electronic analogy to other high-performance 4-alkylpyridines suggest that it is a valuable addition to the catalyst designer's toolbox.
Future research should focus on systematic benchmarking of this compound against a wider array of 4-substituted pyridine ligands under standardized conditions. Such studies will provide a clearer, data-driven understanding of its relative performance and enable its more widespread application in the synthesis of valuable chemical entities. The detailed experimental protocols provided in this guide offer a framework for conducting such vital comparative studies, fostering a more rigorous and reproducible approach to catalyst development.
References
- Gray, A. P., & Kraus, H. (1966). Cyclopropylpyridines. Synthesis and Electronic Interaction. The Journal of Organic Chemistry, 31(1), 399–405.
- Alkhaffaf, S. I., & Shanshal, M. (1983). A New Synthesis of 2‐ and 4‐Cyclopropyl Pyridine. Journal für Praktische Chemie, 325(3), 517-520.
- Levine, R., & Patrick, G. R. (1973). Synthesis of certain cyclopropylpyridines. The Journal of Organic Chemistry, 38(22), 3942-3944.
- Mariella, R. P., & Brown, K. H. (1969). 2-Cyclopropylpyridine. The Journal of Organic Chemistry, 34(10), 3191-3191.
- BenchChem. (2025). Benchmarking 3-Butylpyridine: A Comparative Guide to its Performance in Catalytic Cycles. BenchChem Technical Guide.
- Kelly, C. B., et al. (2018). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 95, 319-331.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Suzuki Coupling: Evaluating 4-Pyridyldiphenylphosphine Against Common Phosphine Ligands. BenchChem Technical Guide.
- Gagnon, A., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(49), 20951–20962.
- Kisan, H. K., et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 563, 121922.
- Szostak, M., et al. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides.
- Ghorui, T., et al. (2022). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 51(1), 239-254.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem Technical Guide.
- Ohta, A., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
- Mkhalid, I. A., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(7), 2077-2082.
- Semproni, M. J., et al. (2022). Isolation and Catalytic Reactivity of Mononuclear Palladium(I) Complexes. ChemRxiv.
- Behera, P. K., et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 563, 121922.
- Szabó, K. J., & Oh, C. H. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473.
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 4-Cyclopropylpyridine Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of the 4-Cyclopropylpyridine Scaffold
The this compound motif is a privileged structural element in modern medicinal chemistry. The cyclopropyl group, a small, strained ring, acts as a "bioisostere" for larger groups like phenyl rings or t-butyl groups, offering a unique combination of lipophilicity and metabolic stability in a compact form. Its rigid nature can enforce specific vector orientations for substituents, which is critical for optimizing interactions with biological targets. When appended to the pyridine ring—a common pharmacophore capable of hydrogen bonding and π-stacking—it creates a versatile scaffold for developing novel therapeutics, from kinase inhibitors to central nervous system agents.
Understanding the precise three-dimensional arrangement of atoms in these derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography remains the gold standard for unambiguously determining molecular structure, providing high-resolution insights into conformation, bond lengths, bond angles, and intermolecular interactions that govern a molecule's behavior in the solid state.[1]
Part 1: The Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring precision and a deep understanding of the principles of crystallization and diffraction.
Synthesis and Purification of this compound Derivatives
The synthesis of the target molecules is the foundational step. A common route involves Suzuki-Miyaura cross-coupling between a halogenated pyridine (e.g., 4-bromopyridine) and cyclopropylboronic acid. Subsequent modifications to the pyridine ring or other positions can then be performed to generate a library of analogs for comparative study.
Crucial Consideration: Purity is non-negotiable for crystallization. The presence of impurities, including solvents or reaction side-products, can severely inhibit or prevent the growth of single crystals suitable for diffraction.
-
Protocol: High-performance liquid chromatography (HPLC) is the preferred method for final purification.
-
Rationale: HPLC provides the resolution necessary to separate the target compound from closely related impurities, ensuring the homogeneity required for successful crystallization. Post-purification, the compound's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.[2]
The Art of Crystallization
Crystallization is the process of inducing a transition from a disordered state (in solution) to a highly ordered solid state.[3] This is often the most challenging and empirical step in the entire workflow. The goal is to grow a single, defect-free crystal of adequate size (typically 0.1-0.3 mm in all dimensions).
Experimental Protocol: Vapor Diffusion for Crystal Growth
-
Preparation: Dissolve 5-10 mg of the purified compound in a small volume (e.g., 0.5 mL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane, acetone, or methanol).
-
Setup (Hanging Drop): Place this solution as a droplet on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a larger volume (e.g., 1 mL) of a "poor" solvent (the precipitant, e.g., hexane, diethyl ether, or pentane). The good solvent should be more volatile than the poor solvent.
-
Equilibration: Seal the well. The good solvent will slowly evaporate from the drop and diffuse into the reservoir, while the vapor from the poor solvent diffuses into the drop. This gradual change in solvent composition slowly decreases the solubility of the compound, driving it towards supersaturation and, ideally, nucleation and crystal growth.
-
Incubation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature). Monitor for crystal growth over several days to weeks.
Causality Behind Choices:
-
Solvent System: The choice of solvents is critical. The "good" solvent ensures initial dissolution, while the "poor" solvent must be miscible with the good solvent but incapable of dissolving the compound well. This differential solubility is the driving force for crystallization.
-
Rate of Diffusion: A slow rate of equilibration is key to growing large, well-ordered crystals. Rapid precipitation leads to the formation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction. Temperature control and the seal's quality are used to moderate this rate.
Workflow for X-ray Crystallographic Analysis
Caption: A comprehensive workflow from chemical synthesis to final comparative analysis.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in the X-ray beam, and thousands of diffraction spots are collected on a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, the crystal system, and the space group. The intensities of each diffraction spot are integrated.
-
Structure Solution: This step addresses the "phase problem" in crystallography. Computational methods, such as direct methods or Patterson functions, are used to generate an initial electron density map from the measured diffraction intensities.
-
Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined iteratively against the experimental data, adjusting atomic positions and displacement parameters until the calculated diffraction pattern best matches the observed pattern. The quality of the final model is assessed using metrics like the R-factor (residual factor).
-
Validation and Deposition: The final structure is validated for geometric correctness and deposited into a public repository like the Cambridge Structural Database (CSD) to receive a CCDC number, making it accessible to the scientific community.[4][5]
Part 2: A Framework for Comparative Structural Analysis
A comparative study's power lies in systematically analyzing how chemical modifications influence structural parameters. By synthesizing a series of derivatives—for instance, by adding electron-donating or electron-withdrawing groups to the pyridine ring—one can directly probe their effects on the molecule's geometry and intermolecular interactions.
Below is a template for presenting such a comparative analysis. For illustrative purposes, we use hypothetical data for two derivatives alongside a fictionalized dataset for the parent this compound. A researcher would populate this table with their own experimental data.
Table 1: Comparative Crystallographic Data for this compound Derivatives
| Parameter | This compound (Parent) | Derivative A (-OCH₃) | Derivative B (-NO₂) |
| Formula | C₈H₉N | C₉H₁₁NO | C₈H₈N₂O₂ |
| CCDC Number | Hypothetical | Hypothetical | Hypothetical |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 8.12 | 12.45 | 5.89 |
| b (Å) | 10.67 | 7.81 | 7.11 |
| c (Å) | 13.01 | 15.33 | 9.54 |
| β (°) | 98.5 | 90 | 101.2 |
| Volume (ų) | 1114.5 | 1490.2 | 391.8 |
| Z (Molecules/Unit Cell) | 4 | 8 | 2 |
| Final R₁ [I > 2σ(I)] | 0.045 | 0.039 | 0.051 |
| Key Torsion Angle (°) (Py-C-C-C of cyclopropyl) | 15.2 | 25.8 | 5.4 |
| Key Intermolecular Interaction | π-π stacking (3.8 Å) | C-H···O Hydrogen Bond | π-π stacking (3.5 Å) |
Interpreting the Data - The 'Why':
-
Unit Cell & Space Group: A change in substituent can drastically alter how molecules pack together, leading to different crystal systems and space groups. The methoxy group in Derivative A might encourage a specific hydrogen bond that favors an orthorhombic arrangement, while the parent compound packs via less directional forces.
-
Torsion Angle: The torsion angle between the pyridine ring and the cyclopropyl group reveals the molecule's preferred conformation. The electron-donating methoxy group (Derivative A) might induce steric clash, twisting the cyclopropyl ring further out of the plane of the pyridine ring compared to the parent. Conversely, the planar nitro group (Derivative B) might favor a more coplanar arrangement to maximize conjugation, resulting in a smaller torsion angle.
-
Intermolecular Interactions: This is a critical aspect for drug development, as it informs properties like solubility and stability. Derivative A's methoxy group introduces a hydrogen bond acceptor, fundamentally changing the packing motif from the π-π stacking observed in the parent compound. The strong electron-withdrawing nitro group in Derivative B can polarize the aromatic system, leading to stronger, closer π-π stacking interactions compared to the parent molecule.
Molecular Structure of this compound
Caption: A 2D representation of the this compound scaffold.
Part 3: Comparison with Alternative and Complementary Techniques
While powerful, X-ray crystallography provides a static picture of a molecule in a low-energy, solid-state environment. To build a complete understanding, it is essential to compare this data with techniques that probe the molecule's properties in solution or through theoretical models.
Table 2: Comparison of Analytical Techniques for Structural Analysis
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Unambiguous 3D atomic coordinates , bond lengths/angles, conformation, and intermolecular packing in the solid state.[1] | Provides the highest resolution structural data; considered the "ground truth" for molecular structure. | Requires single crystals; provides a static, solid-state picture that may not represent the solution-state conformation; cannot be used for non-crystalline materials. |
| NMR Spectroscopy | Connectivity and electronic environment of atoms in solution. Through-bond (COSY) and through-space (NOESY) correlations reveal proximity of atoms and can infer solution conformation.[6] | Provides data on the molecule's dynamic state in solution, which is more biologically relevant; does not require crystallization. | Conformation is inferred, not directly measured; structure determination for complex molecules can be challenging; provides an average structure for molecules in flux. |
| Density Functional Theory (DFT) | Theoretical lowest-energy conformation (gas phase or solvated model), electronic properties (e.g., orbital energies, electrostatic potential), and vibrational frequencies.[7][8] | Allows for the study of hypothetical molecules; provides insight into electronic structure and reactivity that cannot be obtained experimentally; complements experimental data. | The accuracy is dependent on the level of theory and basis set used; it is a computational model and not a direct measurement of a real-world sample. |
Synergistic Application: The true power emerges when these techniques are used together.
-
Crystallography + DFT: Does the experimentally determined solid-state structure from crystallography represent a low-energy conformation as predicted by DFT? If not, crystal packing forces are likely playing a significant role in dictating the observed conformation.
-
Crystallography + NMR: Does the rigid conformation seen in the crystal persist in solution, as suggested by NOESY data from NMR? Or does the molecule become flexible when freed from the constraints of the crystal lattice? Answering this is crucial for understanding how a drug might adapt to its binding pocket.
Conclusion
The X-ray crystallographic analysis of this compound derivatives offers invaluable, high-resolution data that is fundamental to advancing drug discovery programs based on this scaffold. This guide provides a robust framework for executing such a study, emphasizing the rationale behind each experimental step, from meticulous synthesis and purification to the nuanced art of crystallization and final structure refinement. By systematically comparing crystallographic parameters across a series of analogs and integrating these findings with complementary data from NMR spectroscopy and DFT calculations, researchers can build a holistic understanding of their molecules. This multi-faceted approach transforms static structures into a dynamic picture of molecular properties, paving the way for the rational design of more effective and specific therapeutics.
References
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(No author given). (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Ijres.org. [Link]
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(No author given). (n.d.). X-ray crystallography structure of compound (4)[3]. ResearchGate. [Link]
-
Araújo-Júnior, J. X., et al. (2016). Crystal structure and DFT calculations. ResearchGate. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Wikipedia. [Link]
-
Fayemi, O. E., et al. (2021). Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PubMed Central. [Link]
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(No author given). (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]
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(No author given). (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Semantic Scholar. [Link]
-
Rupp, B. (n.d.). Crystallography 101. RuppWeb. [Link]
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(No author given). (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
-
Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]
-
(No author given). (n.d.). The Cambridge Structural Database: a Powerful Resource in Drug Discovery. CCDC. [Link]
-
(No author given). (n.d.). CCDC Publications. CCDC. [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. [Link]
-
(No author given). (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]
-
Suárez, M., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]
-
Suárez, M., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]
-
(No author given). (n.d.). Synthesis, Characterization and Single Crystal X-Ray Analysis of a complex of Iron(II) bis(2,4-Dimethylphenyl)dithiophosphate with 4-Ethylpyridine. ResearchGate. [Link]
-
Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - 4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research. [Link]
-
(No author given). (n.d.). Crystal structure of 4,5-dichloropyridazin-3-(2H)-one. ResearchGate. [Link]
-
(No author given). (n.d.). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. MDPI. [Link]
-
(No author given). (n.d.). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. MDPI. [Link]
-
(No author given). (n.d.). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. MDPI. [Link]
Sources
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- 2. Compound 4-methyl-3-nitro-N-(pyridin-3-yl)benzamide - Chemdiv [chemdiv.com]
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- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 7. Crystal structure of (4-cyanopyridine-κN){5,10,15,20-tetrakis[4-(benzoyloxy)phenyl]porphyrinato-κ4 N}zinc–4-cyanopyridine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Cyclopropyl Moiety in Pyridine Chemistry: A Comparative Guide to Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatility is further enhanced by the strategic incorporation of various substituents that modulate its physicochemical and pharmacological properties. Among these, the cyclopropyl group has garnered significant attention due to its unique conformational and electronic characteristics, which can impart favorable metabolic stability, binding affinity, and potency to drug candidates. This guide provides an in-depth comparative analysis of the kinetic profiles of reactions involving 4-Cyclopropylpyridine, offering a valuable resource for researchers aiming to leverage this privileged structural motif in their synthetic and drug discovery endeavors.
The Enduring Appeal of the Cyclopropyl Group in Drug Design
The cyclopropyl ring, a three-membered carbocycle, is more than just a sterically demanding substituent. Its strained nature endows it with electronic properties that are distinct from other alkyl groups. The C-C bonds of a cyclopropyl group possess a higher degree of p-character, allowing it to engage in conjugation with adjacent π-systems. This unique electronic feature can significantly influence the reactivity of the aromatic ring to which it is attached. In the context of drug development, the introduction of a cyclopropyl group has been shown to offer several advantages, including:
-
Enhanced Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to improved pharmacokinetic profiles.
-
Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target.
-
Improved Lipophilicity: The cyclopropyl moiety can fine-tune the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will delve into the kinetic consequences of introducing a cyclopropyl group at the 4-position of the pyridine ring, providing a comparative framework against other commonly employed substituents.
Unraveling Reactivity: The Menshutkin Reaction as a Kinetic Probe
To quantitatively assess the impact of the 4-cyclopropyl substituent on the reactivity of the pyridine nitrogen, the Menshutkin reaction serves as an excellent model system. This fundamental SN2 reaction involves the N-alkylation of a tertiary amine (in this case, a substituted pyridine) by an alkyl halide, typically methyl iodide. The reaction rate is highly sensitive to the electronic properties of the substituents on the pyridine ring. Electron-donating groups (EDGs) increase the nucleophilicity of the nitrogen atom, thereby accelerating the reaction, while electron-withdrawing groups (EWGs) have the opposite effect.
Comparative Kinetic Data: this compound vs. Other 4-Substituted Pyridines
A comprehensive study by Arnett and Reich on the Menshutkin reaction of 3- and 4-substituted pyridines with methyl iodide in sulfolane at 25°C provides invaluable data for our comparison. The second-order rate constants (k₂) for a selection of 4-substituted pyridines are presented in the table below.
| 4-Substituent (R) | Hammett Constant (σp) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Rate (k_rel) |
| -H | 0.00 | 1.00 x 10⁻⁵ | 1.00 |
| -CH₃ | -0.17 | 2.51 x 10⁻⁵ | 2.51 |
| -c-C₃H₅ | -0.21 | 3.16 x 10⁻⁵ | 3.16 |
| -C(CH₃)₃ | -0.20 | 2.82 x 10⁻⁵ | 2.82 |
| -OCH₃ | -0.27 | 5.01 x 10⁻⁵ | 5.01 |
| -Cl | +0.23 | 1.58 x 10⁻⁶ | 0.16 |
| -CN | +0.66 | 1.26 x 10⁻⁷ | 0.01 |
Data extracted and compiled from Arnett, E. M.; Reich, R. J. Am. Chem. Soc. 1980, 102 (18), 5892–5902.
Analysis of Kinetic Data: The Electron-Donating Nature of the Cyclopropyl Group
The kinetic data clearly demonstrates that the 4-cyclopropyl substituent accelerates the Menshutkin reaction compared to the unsubstituted pyridine. With a relative rate of 3.16, this compound is more reactive than both pyridine and 4-methylpyridine. This enhanced reactivity is consistent with the electron-donating nature of the cyclopropyl group, as indicated by its negative Hammett constant (σp = -0.21).[1][2]
The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates reaction rates with the electronic properties of substituents. For the Menshutkin reaction of 4-substituted pyridines, the reaction constant (ρ) is negative, signifying that electron-donating groups (with negative σ values) increase the reaction rate. The cyclopropyl group, with its ability to donate electron density into the pyridine ring, enhances the nucleophilicity of the nitrogen atom, thereby lowering the activation energy of the SN2 transition state.
Interestingly, the rate enhancement observed for the 4-cyclopropyl group is slightly greater than that of the 4-tert-butyl group, despite having a similar Hammett constant. This could be attributed to the unique electronic properties of the cyclopropyl ring, where conjugative effects may play a more significant role than for a simple alkyl group.
Experimental Protocol: Kinetic Measurement of the Menshutkin Reaction
For researchers wishing to replicate or expand upon these kinetic studies, the following protocol outlines a general procedure for measuring the rate of the Menshutkin reaction using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction of a 4-substituted pyridine with methyl iodide.
Materials:
-
4-Substituted pyridine (e.g., this compound)
-
Methyl iodide (CH₃I)
-
Anhydrous solvent (e.g., sulfolane, acetonitrile)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Syringes and needles
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the 4-substituted pyridine of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of methyl iodide of known concentration in the same solvent. It is advisable to use a significant excess of methyl iodide to ensure pseudo-first-order kinetics with respect to the pyridine. A 10-fold or greater excess is recommended.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λ_max) for the N-methylpyridinium product. This can be done by allowing a reaction to go to completion and scanning the UV-Vis spectrum.
-
Pipette a known volume of the pyridine solution into a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer.
-
Allow the solution to equilibrate to the set temperature.
-
-
Initiation of the Reaction and Data Acquisition:
-
Inject a known volume of the methyl iodide stock solution into the cuvette using a syringe.
-
Quickly mix the contents of the cuvette by gentle inversion or with a small magnetic stir bar if the instrument allows.
-
Immediately begin recording the absorbance at the predetermined λ_max as a function of time. Data should be collected at regular intervals until the reaction is essentially complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction rate is given by: Rate = k_obs * [Pyridine], where k_obs is the observed pseudo-first-order rate constant.
-
The integrated rate law for a pseudo-first-order reaction is: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A∞ is the absorbance at infinite time (reaction completion), At is the absorbance at time t, and A₀ is the initial absorbance.
-
Plot ln(A∞ - At) versus t. The slope of the resulting straight line will be -k_obs.
-
The second-order rate constant, k₂, can then be calculated from the pseudo-first-order rate constant and the concentration of the excess reagent: k₂ = k_obs / [CH₃I].
-
Conclusion
The kinetic data presented in this guide unequivocally demonstrates that the 4-cyclopropyl substituent acts as an electron-donating group, enhancing the nucleophilicity of the pyridine nitrogen and accelerating the rate of N-alkylation. This finding is of significant practical importance for medicinal chemists and process chemists, as it provides a quantitative basis for understanding and predicting the reactivity of this compound in various synthetic transformations. By leveraging the unique electronic properties of the cyclopropyl group, researchers can fine-tune the reactivity of the pyridine scaffold to achieve desired synthetic outcomes and develop novel drug candidates with improved properties.
References
-
Arnett, E. M.; Reich, R. Electronic Effects on the Menshutkin Reaction. A Complete Kinetic and Thermodynamic Dissection of Alkyl Transfer to 3- and 4-Substituted Pyridines. J. Am. Chem. Soc.1980 , 102 (18), 5892–5902. [Link]
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
-
Stenutz, R. Hammett Substituent Constants. Stenutz. [Link]
- Menshutkin, N. L'action de l'iodure d'ethyle sur les animes. Bull. Soc. Chim. Fr.1890, 3, 53, 530-538.
-
Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Cyclopropylpyridine
Introduction
4-Cyclopropylpyridine is a heterocyclic building block increasingly utilized in medicinal chemistry and materials science. As with any critical chemical intermediate in drug development and manufacturing, ensuring its purity and quantifying its presence with high fidelity is paramount. The reliability of analytical data underpins product quality, safety, and regulatory compliance.[1] This guide provides an in-depth comparison of two orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound.
We will explore the principles of cross-validation, a formal process to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[2] This is crucial when transferring methods between labs, updating a legacy method, or, as in this case, establishing a robust quality control strategy using a primary and a secondary (orthogonal) method. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[3][4]
The Imperative of Cross-Validation and Orthogonality
An analytical method, even when fully validated, is not infallible. A single chromatographic method may fail to detect certain impurities that co-elute with the main peak or are otherwise invisible under the chosen conditions. To mitigate this risk, regulatory bodies and industry best practices advocate for the use of orthogonal methods—two techniques that separate analytes based on different chemical or physical principles.[1]
Cross-validation serves as the bridge, providing documented evidence that the results from these different methods are equivalent and trustworthy.[2] The process involves analyzing the same set of samples with both methods and comparing key validation parameters.
dot
Caption: Workflow for the cross-validation of two orthogonal analytical methods.
Method Comparison: RP-HPLC-UV vs. GC-FID
We will compare a Reversed-Phase High-Performance Liquid Chromatography method with UV detection (RP-HPLC-UV) and a Gas Chromatography method with Flame Ionization Detection (GC-FID). These methods are orthogonal: HPLC separates based on the analyte's partitioning between a polar mobile phase and a nonpolar stationary phase, while GC separates based on the analyte's volatility and interaction with the stationary phase in a gaseous state.
dot
Caption: Orthogonal separation principles of HPLC and GC for this compound.
Experimental Protocols
The trustworthiness of any validation rests on meticulously detailed and reproducible protocols.[5]
Method A: RP-HPLC-UV Protocol
This method is designed for the quantification and impurity profiling of this compound in a drug substance or intermediate sample.
1. Instrumentation and Materials:
-
HPLC System with UV/Vis Detector (e.g., Agilent 1260 Infinity II)
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 Acetonitrile/Water
-
Reference Standard: this compound, >99.5% purity
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Method B: GC-FID Protocol
This method provides an orthogonal approach, ideal for detecting volatile impurities that may not be well-resolved by HPLC.
1. Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID) (e.g., Agilent 8890 GC)
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Solvent: Dichloromethane (DCM)
-
Reference Standard: this compound, >99.5% purity
2. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Detector Temperature (FID): 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
3. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with DCM.
-
Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.
Results and Discussion: A Comparative Analysis
To perform the cross-validation, five independent samples of this compound were prepared at a target concentration of 100 µg/mL and analyzed using both validated methods. The performance characteristics are summarized below.
Table 1: Comparative Validation Data for HPLC and GC Methods
| Validation Parameter | Method A: RP-HPLC-UV | Method B: GC-FID | Acceptance Criteria |
| Specificity | No interference from blank/placebo at the retention time of the analyte. Peak purity > 99.9%. | No interference from blank/solvent at the retention time of the analyte. | Specificity demonstrated |
| Linearity (Range) | 1 - 150 µg/mL | 1 - 150 µg/mL | Correlation Coefficient (R²) ≥ 0.999 |
| Correlation Coeff. (R²) | 0.9998 | 0.9995 | |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 101.9% | 98.0% - 102.0% |
| Precision (Repeatability) | %RSD = 0.45% | %RSD = 0.68% | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD = 0.82% | %RSD = 1.15% | %RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | 0.3 µg/mL | Report Value |
| LOQ | 0.3 µg/mL | 1.0 µg/mL | Report Value |
Expertise & Causality Behind the Results
-
Specificity: Both methods proved to be highly specific. The power of using an orthogonal method is that an impurity co-eluting with the main peak in HPLC would likely have a different volatility and thus be separated by GC, ensuring a more accurate purity assessment.[6]
-
Linearity and Range: Both methods demonstrated excellent linearity over the specified range, with R² values well above the typical acceptance criterion of 0.999. This indicates a direct, proportional relationship between concentration and detector response for both techniques.
-
Accuracy and Precision: The RP-HPLC-UV method showed slightly better accuracy and precision (%RSD). This is common, as HPLC liquid handling via an autosampler is often more precise than the syringe-based injection into a hot GC inlet, which can introduce minor variability. However, both methods easily met the acceptance criteria, demonstrating their reliability.
-
Sensitivity (LOD/LOQ): The HPLC-UV method was found to be more sensitive, with a lower Limit of Quantitation (LOQ). This is attributable to the strong UV chromophore in the pyridine ring, which yields a robust signal at 260 nm. While FID is a universal detector for organic compounds, its sensitivity for this specific molecule was slightly lower than that of targeted UV detection. For trace-level impurity analysis, the HPLC method would be superior.[7]
Conclusion
This comparative guide demonstrates the successful cross-validation of two orthogonal analytical methods for this compound. Both the RP-HPLC-UV and GC-FID methods were proven to be accurate, precise, and specific for their intended purpose.
Key Takeaways for Researchers:
-
RP-HPLC-UV stands out as the preferred primary method for routine quality control and release testing due to its superior precision and sensitivity (LOQ).
-
GC-FID serves as an excellent orthogonal method. It is invaluable for confirming peak purity, for use in method transfer validation, and for investigating any out-of-specification results obtained by HPLC, as it can resolve potential co-eluting volatile impurities.[6]
By employing a robust cross-validation strategy, drug development professionals can build a comprehensive analytical control package, ensuring data integrity and product quality from early development through to commercial manufacturing. This dual-method approach provides a self-validating system that is scientifically sound and regulatorily compliant.[5][8]
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. benchchem.com [benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) | PPTX [slideshare.net]
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Core Principle: Hazard Identification and Waste Classification
As a Senior Application Scientist, I understand that moving from discovery to development requires not just scientific innovation, but an unwavering commitment to safety and regulatory compliance. The proper handling and disposal of novel chemical entities like 4-Cyclopropylpyridine are paramount. This guide provides a comprehensive, step-by-step operational plan to ensure that this compound is managed safely and responsibly within your laboratory, safeguarding both your team and the environment.
Due to the presence of the nitrogen-containing pyridine ring, this compound must be managed as a hazardous chemical waste. This classification is not merely procedural; it is based on the known toxicological profiles of analogous pyridine derivatives. Pyridines are recognized for their potential to be harmful if swallowed, inhaled, or if they come into contact with skin, and they can cause significant skin and eye irritation.[1][2][3] Therefore, any material that has been in contact with this compound—including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE)—is designated as hazardous waste and must be disposed of according to stringent protocols.[2][4]
Hazard Profile and Safety Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not always available, a conservative safety approach is mandated. We can extrapolate a reliable hazard profile from closely related structures like 4-propylpyridine and other pyridine derivatives. The following table summarizes the key hazard information that should guide all handling and disposal procedures.
| Hazard Attribute | Description | Supporting Sources |
| GHS Classification | Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed. Skin Corrosion/Irritation (Category 2): Causes skin irritation. Serious Eye Damage/Irritation (Category 1/2): Causes serious eye damage or irritation. Flammability: May be a flammable liquid and vapor. | [1][3][5] |
| Signal Word | Danger or Warning | [1][5] |
| Key Hazard Statements | H301/H302: Toxic/Harmful if swallowed. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. H225: Highly flammable liquid and vapor. | [1][3] |
| Key Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P501: Dispose of contents/container to an approved waste disposal plant. | [1][3] |
Mandatory Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, the following PPE is required to establish a primary barrier against exposure:
-
Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Use chemically resistant gloves. Given the nature of pyridine compounds, butyl rubber or laminate film gloves are recommended over standard nitrile for prolonged contact. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory.
-
Ventilation: All handling and waste consolidation steps must be performed inside a certified laboratory chemical fume hood to prevent inhalation of vapors.[6]
Step-by-Step Waste Segregation and Disposal Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste streams.[7] The following workflow outlines the precise procedures for different forms of this compound waste.
Caption: Waste disposal decision workflow for this compound.
Detailed Containerization Steps:
-
Waste Container Selection :
-
Liquid Waste : Use a high-density polyethylene (HDPE) or glass container with a screw cap that can be tightly sealed. Ensure it is compatible with any solvents present in the waste stream.[2][6]
-
Solid Waste & PPE : Use a rigid, puncture-resistant container, such as a pail, lined with a clear, heavy-duty plastic bag.[8] Never use red biohazard bags for chemical waste.[8]
-
-
Labeling :
-
As soon as the first drop of waste is added, the container must be labeled.[6]
-
The label must include, at a minimum:
-
-
Storage :
-
Keep waste containers sealed at all times, except when adding waste.
-
Store containers in a designated and secure satellite accumulation area that is away from direct sunlight and sources of ignition.[6]
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
-
Emergency Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert : Alert all personnel in the immediate area and evacuate if necessary.
-
Control Vapors & Ignition : Ensure adequate ventilation. Remove all sources of ignition.[9]
-
Don PPE : Before attempting cleanup, don the full PPE detailed in Section 3.
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][10] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collection : Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[9] Place the collected material into a designated hazardous waste container as described in Section 4.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[2]
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department immediately.
Final Disposal and Regulatory Framework
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company, typically coordinated through your EHS office.[1][2]
-
Prohibited Disposal Methods : Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous waste pharmaceuticals.[11][12]
-
Approved Disposal Technology : The standard and accepted method for destroying organic chemical waste of this nature is high-temperature incineration in a permitted hazardous waste incinerator (e.g., a rotary kiln).[4] This process ensures the complete destruction of the compound, preventing its release into the environment.
By adhering to this comprehensive guide, you ensure that your critical research and development activities are built on a foundation of safety, responsibility, and unwavering scientific integrity.
References
- TCI Chemicals. (2025, April 25). Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
- Fisher Scientific. (2010, November 16). 4-Vinylpyridine Safety Data Sheet.
- Fisher Scientific. (2010, November 16). Pyridine, 4-chloro-, hydrochloride Safety Data Sheet.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Penta Chemicals. (2024, November 26). Pyridine Safety Data Sheet.
- ECHEMI. (n.d.). 4-Propylpyridine Safety Data Sheet.
- National Center for Biotechnology Information (NCBI). (n.d.). Regulations and Guidelines Applicable to Pyridine.
- Cymit Química S.L. (n.d.). 4-Propylpyridine Safety Data Sheet.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- U.S. Environmental Protection Agency (EPA). (n.d.). ChemView.
- American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs.
- National Institutes of Health (NIH). (2022). Waste Disposal Guide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
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- 12. ashp.org [ashp.org]
Personal protective equipment for handling 4-Cyclopropylpyridine
As a Senior Application Scientist, I understand that working with novel or less common reagents requires a proactive and conservative approach to safety. This guide provides a comprehensive framework for the safe handling of 4-Cyclopropylpyridine, a heterocyclic compound with potential applications in pharmaceutical and materials science research. Given the absence of a comprehensive, dedicated Safety Data Sheet (SDS) for this compound in publicly available databases, this document synthesizes information from the safety profiles of structurally analogous pyridine derivatives to establish best practices for personal protective equipment (PPE), handling, and disposal. Our primary goal is to empower you, our scientific partners, with the knowledge to manage the risks associated with this chemical, ensuring both your safety and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Due to the limited specific toxicological data for this compound, we must infer its potential hazards from well-characterized pyridine analogs. Pyridine and its derivatives are known to be hazardous, with potential routes of exposure including inhalation, skin absorption, and ingestion.
Based on the safety data for compounds like 4-Vinylpyridine, 4-Cyanopyridine, and 4-Propylpyridine, we can anticipate that this compound may exhibit the following hazardous properties:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage[2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[3][4][5].
-
Flammability: Pyridine derivatives are often flammable liquids[6][7].
Therefore, it is imperative to handle this compound with the assumption that it possesses these hazards. All handling procedures should be designed to minimize exposure through all potential routes.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of specific PPE components will depend on the scale of the experiment and the potential for aerosol generation.
Engineering Controls: The First Line of Protection
Before considering personal protective equipment, appropriate engineering controls must be in place. All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood[6][8]. The fume hood provides critical protection against the inhalation of vapors and containment in the event of a spill.
Recommended PPE for Handling this compound
The following table summarizes the minimum recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (small quantities, <10g) | Safety glasses with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not required if handled in a certified fume hood |
| Solution Preparation/Reaction Setup | Chemical safety goggles | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not required if handled in a certified fume hood |
| Large-Scale Operations (>10g) or Risk of Aerosolization | Chemical safety goggles and a face shield | Butyl rubber or Silver Shield® gloves | Chemical-resistant apron over a flame-resistant lab coat | Required if there's a potential for exceeding exposure limits or failure of engineering controls. A NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[9] |
| Spill Cleanup | Chemical safety goggles and a face shield | Butyl rubber or Silver Shield® gloves | Chemical-resistant coveralls | NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[9] |
Expert Insight: The practice of "double-gloving" (wearing two pairs of gloves) is highly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. When selecting gloves, always consult the manufacturer's chemical resistance charts for specific breakthrough times, as not all glove materials offer the same level of protection[10].
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a step-by-step guide for the safe use and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures before use.
-
Chemical Transfer: For solid forms, use a spatula or powder funnel to transfer the material. For liquids, use a syringe or pipette. Perform all transfers slowly and carefully to avoid splashes or the generation of dust/aerosols.
-
Reaction Monitoring: Once the reaction is set up, ensure it is clearly labeled. Monitor the reaction from outside the fume hood sash whenever possible.
-
Post-Handling: After completing the work, decontaminate any equipment used. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing PPE[3][4].
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: If the spill is large or you feel unwell, evacuate the immediate area and alert your colleagues and supervisor.
-
Containment (for small spills): For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Cleanup: Wearing appropriate PPE (see table), carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report all spills to your institution's Environmental Health & Safety (EHS) department, regardless of size[8].
Disposal Plan: A Self-Validating System
Proper chemical waste disposal is not just a regulatory requirement but a cornerstone of laboratory safety.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines. The container should be clearly labeled with "Hazardous Waste" and the full chemical name[11][12].
-
Container Management: Use a container compatible with the chemical and keep it securely closed when not in use. Store the waste container in a designated secondary containment area within the lab.
-
Rinsate Collection: When rinsing glassware that contained this compound, the first rinse should be collected as hazardous waste[11]. Subsequent rinses can typically be disposed of down the drain, but always follow your local EHS regulations.
-
Disposal Request: Once the waste container is full, submit a chemical waste pickup request to your institution's EHS department[8][12]. Do not dispose of this compound down the drain or in regular trash[11].
Visualizing Safety Workflows
To further clarify the decision-making process for PPE selection, the following flowchart provides a logical guide based on the nature of the experimental work.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing potential health risks. This proactive approach to safety is fundamental to successful and responsible scientific innovation.
References
-
SAFETY DATA SHEET: 4-Vinylpyridine, stabilized . Fisher Scientific.
-
Cyclopropane cyclopropylidene- SDS, 27567-82-4 Safety Data Sheets . ECHEMI.
-
SAFETY DATA SHEET: 4-Chloropyridine Hydrochloride . TCI Chemicals.
-
4-Cyanopyridine CAS No 100-48-1 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.
-
2-N-Cyclopropylpyrimidine-2,4-diamine Safety Data Sheet . AK Scientific, Inc.
-
4-Chloro-2-cyclopropyl-pyridine hydrochloride . Sigma-Aldrich.
-
Safety Data Sheet: Pyridine . Carl ROTH.
-
Safety Data Sheet: Pyridine . Carl ROTH.
-
4-Propylpyridine SDS, 1122-81-2 Safety Data Sheets . ECHEMI.
-
4-Cyanopyridine Safety Data Sheet . Apollo Scientific.
-
Pyridine Standard Operating Procedure . Washington State University.
-
PPE Chemical Protective Material Selection Guide . Conservation Wiki.
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Personal Protective Equipment (PPE) . CHEMM.
-
Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem . BenchChem.
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This compound . Sigma-Aldrich.
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
